Technical Documentation Center

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
  • CAS: 1638768-92-9

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Azaspiro[3.4]octene Scaffolds

An In-Depth Technical Guide to tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate Executive Summary: This document provides a comprehensive technical overview of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (CAS No....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Executive Summary: This document provides a comprehensive technical overview of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (CAS No. 1638768-92-9), a valuable spirocyclic building block for modern drug discovery. Azaspirocycles have emerged as critical scaffolds for moving beyond the confines of traditional flat, aromatic molecules, offering a path to novel chemical space with improved physicochemical properties.[1][2] This guide details the compound's strategic importance, physicochemical characteristics, a proposed, mechanistically sound synthetic strategy based on established methodologies for the core scaffold, and its applications in medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage advanced, three-dimensional molecular architectures.

In contemporary medicinal chemistry, there is a pronounced shift away from "flatland"—the over-reliance on two-dimensional aromatic rings—towards sp³-rich, three-dimensional scaffolds.[1] Azaspirocycles are at the forefront of this movement. Their rigid, well-defined conformational arrangement can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. Furthermore, the incorporation of such scaffolds often improves key drug-like properties, including solubility and metabolic stability, while moderating lipophilicity.[2]

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a prime example of this class of reagents. It combines the rigid azaspiro[3.4]octane core with two orthogonal functional handles: a Boc-protected amine for facile deprotection and subsequent derivatization, and a cyclopentene ring for a wide array of chemical transformations. This makes it a highly versatile intermediate for the synthesis of compound libraries and the optimization of lead candidates, particularly in the development of novel therapeutics for central nervous system (CNS) disorders.[3]

Physicochemical Properties

The fundamental properties of the title compound are summarized below, providing a baseline for its use in synthetic applications.

PropertyValueReference(s)
CAS Number 1638768-92-9[4]
Molecular Formula C₁₂H₁₉NO₂[4]
Molecular Weight 209.28 g/mol [4]
Appearance Solid (typical)N/A
SMILES CC(C)(C)OC(=O)N1CC2(C1)CC=CC2[4]
Storage Inert atmosphere, Room Temperature[4]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is not extensively documented in the literature, a robust and logical synthetic route can be designed based on established methods for constructing the core 2-azaspiro[3.4]octane scaffold.[4][5][6] The following sections detail a proposed retrosynthetic analysis and a forward synthetic protocol grounded in analogous, well-established chemical transformations.

Retrosynthetic Analysis

A logical approach to constructing the azaspiro[3.4]octene framework involves the annulation of the azetidine ring onto a pre-existing cyclopentene derivative. The key disconnection is the intramolecular cyclization to form the four-membered azetidine ring, a common strategy in heterocyclic chemistry. This retrosynthetic pathway leverages readily available starting materials and conventional transformations.

G target tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate intermediate1 Boc-protected Amino Mesylate Intermediate target->intermediate1 Intramolecular SN2 Cyclization intermediate2 Boc-protected Amino Alcohol intermediate1->intermediate2 Mesylation intermediate3 Amino Alcohol intermediate2->intermediate3 Boc Protection starting_material 1-(Aminomethyl)cyclopent-3-en-1-ol intermediate3->starting_material Retrosynthesis (Conceptual)

Caption: Retrosynthetic analysis for the target spirocycle.

Proposed Synthetic Protocol

This protocol is a self-validating system; successful progression through each step confirms the viability of the chosen route.

Step 1: Boc Protection of 1-(Aminomethyl)cyclopent-3-en-1-ol

  • Rationale: The primary amine must be protected to prevent side reactions during the subsequent mesylation step. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high efficiency and the stability of the resulting carbamate, which can be easily removed under acidic conditions when desired. Triethylamine (TEA) is used as a mild base to scavenge the acidic byproduct.

  • Procedure:

    • Dissolve 1-(aminomethyl)cyclopent-3-en-1-ol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol, which can often be used without further purification.

Step 2: Mesylation of the Primary Alcohol

  • Rationale: To facilitate the key intramolecular cyclization, the primary hydroxyl group must be converted into a good leaving group. Mesyl chloride (MsCl) reacts readily with the alcohol in the presence of a base to form a mesylate, an excellent substrate for Sₙ2 reactions.

  • Procedure:

    • Dissolve the Boc-protected amino alcohol from Step 1 (1.0 eq) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add triethylamine (1.5 eq) followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with cold water and separate the layers.

    • Wash the organic layer with saturated NaHCO₃ (aq) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature to avoid decomposition. The crude mesylate is typically used immediately in the next step.

Step 3: Intramolecular Cyclization to Form the Azaspirocycle

  • Rationale: This is the key ring-forming step. A strong, non-nucleophilic base is required to deprotonate the Boc-protected amine, generating an amide anion that acts as the nucleophile. This nucleophile then displaces the mesylate leaving group via an intramolecular Sₙ2 reaction to form the strained four-membered azetidine ring. Sodium hydride (NaH) is a suitable base for this transformation.

  • Procedure:

    • Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Add a solution of the crude mesylate from Step 2 (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the formation of the product by LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Purification and Characterization
  • Purification: The crude product from Step 3 should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: The structure and purity of the final product, tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, should be confirmed by:

    • ¹H NMR: Expect characteristic signals for the tert-butyl group (~1.4-1.5 ppm, singlet, 9H), the alkene protons in the cyclopentene ring (~5.7-5.8 ppm, multiplet, 2H), and distinct signals for the methylene protons of both rings.

    • ¹³C NMR: Expect signals for the carbonyl of the Boc group (~155 ppm), the quaternary spiro-carbon, the alkene carbons (~128-130 ppm), and the tert-butyl group carbons.

    • LC-MS: A single peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.

Applications in Drug Discovery Workflows

The title compound is not an end product but a versatile starting point for library synthesis. Its two orthogonal functional groups allow for systematic exploration of the surrounding chemical space.

G cluster_0 Library Synthesis Workflow start tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate process1 Alkene Functionalization Epoxidation Dihydroxylation Hydrogenation Heck / Suzuki Coupling (via vinyl triflate) start->process1 process2 Boc Deprotection (e.g., TFA/DCM) start->process2 intermediate1 Saturated/Functionalized Spirocycle Library process1->intermediate1 intermediate2 Free Amine Spirocycle process2->intermediate2 final_library Final Compound Library for Screening intermediate1->final_library process3 Amine Derivatization Amide Coupling Reductive Amination Sulfonylation intermediate2->process3 process3->final_library

Sources

Exploratory

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

An In-depth Technical Guide to tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate: A Key Scaffold for Modern Drug Discovery In the landscape of modern drug discovery, the pursuit of novel chemical matter that combines the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate: A Key Scaffold for Modern Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel chemical matter that combines therapeutic efficacy with favorable pharmacokinetic properties is paramount. For decades, medicinal chemistry has been dominated by "flat," aromatic ring systems. However, the industry is undergoing a significant shift, moving away from two-dimensional structures towards sp³-rich, three-dimensional scaffolds that offer superior spatial diversity.[1] Azaspirocycles, which are rigid bicyclic systems sharing a single carbon atom with at least one nitrogen atom, have emerged as powerful tools in this endeavor.[1][2]

This guide focuses on a particularly valuable building block: tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate . This compound provides a conformationally restricted azetidine ring fused to a functionalizable cyclopentene ring. Its structure is an elegant solution for chemists seeking to improve properties such as solubility and metabolic stability while exploring uncharted chemical space.[3] As a Senior Application Scientist, this document will provide researchers, scientists, and drug development professionals with a comprehensive overview of this scaffold's properties, strategic value, synthesis, and applications, grounded in established chemical principles.

Physicochemical and Structural Properties

The foundational data for any chemical building block is its core set of physical and chemical properties. These parameters govern its handling, reactivity, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 209.29 g/mol
Molecular Formula C₁₂H₁₉NO₂
CAS Number 1638768-92-9
Appearance Colorless to Yellow Liquid
Purity Typically ≥97%
Storage Conditions Refrigerator (2-8 °C),

The Strategic Value of the 2-Azaspiro[3.4]octene Scaffold

The utility of this scaffold extends far beyond its basic properties. Its rigid, three-dimensional geometry provides distinct advantages in drug design compared to traditional flat aromatic rings.

Expertise & Experience: Moving Beyond "Flatland"

The concept of "escaping flatland" refers to the deliberate move towards non-planar molecules in drug design.[2] Flat, aromatic molecules often exhibit undesirable properties such as high lipophilicity (leading to poor solubility and metabolic instability) and a tendency to bind promiscuously to off-target proteins. The spirocyclic core of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate forces substituents into precise, well-defined vectors in three-dimensional space. This conformational rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

cluster_0 Traditional 2D Scaffold cluster_1 3D Spirocyclic Scaffold Benzene Benzene Ring (Flat, Planar) Subst_A Substituent A Benzene->Subst_A Limited Vectors (in-plane) Subst_B Substituent B Benzene->Subst_B Spiro Azaspiro[3.4]octane Core (Rigid, 3D) Subst_C Substituent C Spiro->Subst_C Orthogonal Exit Vectors (out-of-plane) Subst_D Substituent D Spiro->Subst_D

Caption: Comparison of 2D vs. 3D Scaffolds.

The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a cornerstone of modern organic synthesis. The Boc group is ideal for this role due to its stability under a wide range of reaction conditions (e.g., non-acidic nucleophilic attack, hydrogenation, mild oxidation) while being readily removable under mild acidic conditions (e.g., trifluoroacetic acid). This orthogonality allows for selective manipulation of other parts of the molecule, such as the cyclopentene double bond, without disturbing the protected amine.

Synthesis and Mechanistic Insights

The overall strategy involves the construction of the azetidine (four-membered) ring onto a pre-existing cyclopentane derivative. Annulation strategies are common for building such strained ring systems.[4]

G start Commercially Available Cyclopentanone Derivative (I) step1 Step 1: Ring Annulation (e.g., via [2+2] cycloaddition or intramolecular cyclization) start->step1 Reagents intermediate1 Formation of 2-Azaspiro[3.4]octanone (II) step1->intermediate1 step2 Step 2: Reduction (e.g., Wolff-Kishner or Clemmensen reduction) intermediate1->step2 Reagents intermediate2 Saturated Core 2-Azaspiro[3.4]octane (III) step2->intermediate2 step3 Step 3: N-Protection (Di-tert-butyl dicarbonate, Base) intermediate2->step3 Boc₂O intermediate3 N-Boc Protected Saturated Spirocycle (IV) step3->intermediate3 step4 Step 4: Olefination (e.g., Selenoxide elimination or Bromination/Dehydrobromination) intermediate3->step4 Reagents product Final Product: tert-Butyl 2-azaspiro[3.4]oct-6- ene-2-carboxylate (V) step4->product

Caption: Representative Synthetic Workflow.

Experimental Protocol (Representative)

Trustworthiness: Each step in this protocol is designed to be self-validating through standard analytical techniques (TLC, NMR, MS), ensuring the integrity of intermediates before proceeding.

Step 1: Synthesis of 2-Azaspiro[3.4]octan-5-one (II)

  • Rationale: This step constructs the core spirocyclic framework. One common method involves the intramolecular cyclization of a γ-halopropyl amine derived from a cyclopentanone starting material.

  • To a solution of a suitable cyclopentanone precursor functionalized with a protected aminopropyl side chain, add a strong, non-nucleophilic base (e.g., NaH or LDA) in an anhydrous solvent like THF at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Purify the crude product via column chromatography to yield the spirocyclic ketone (II).

Step 2: Reduction to 2-Azaspiro[3.4]octane (III)

  • Rationale: The ketone functionality is removed to generate the parent alkane scaffold. The Wolff-Kishner reaction is effective for this transformation under basic conditions, which is compatible with the free amine.

  • To a flask containing 2-azaspiro[3.4]octan-5-one (II), add hydrazine hydrate and a high-boiling-point solvent like diethylene glycol.

  • Heat the mixture to 120 °C for 2 hours.

  • Add potassium hydroxide pellets portion-wise and increase the temperature to 200-210 °C, allowing water and excess hydrazine to distill off.

  • Maintain at reflux for 4 hours. Cool, dilute with water, and extract with ether.

  • Purify by distillation or chromatography to obtain the parent amine (III).

Step 3: N-Boc Protection (IV)

  • Rationale: The secondary amine is protected with a Boc group to prevent its interference in subsequent reactions and to enhance solubility in organic solvents.

  • Dissolve 2-azaspiro[3.4]octane (III) in a solvent such as dichloromethane (DCM) or THF.

  • Add a base (e.g., triethylamine or DIPEA) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with dilute aqueous acid, then brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the protected compound (IV), which is often pure enough for the next step.

Step 4: Introduction of Unsaturation (V)

  • Rationale: The double bond is introduced into the five-membered ring. A reliable method is α-selenation followed by oxidative elimination.

  • Deprotonate the N-Boc protected spirocycle (IV) at an α-carbon on the cyclopentane ring using a strong base like LDA at -78 °C.

  • Quench the enolate with an electrophilic selenium source (e.g., phenylselenyl bromide).

  • Isolate the α-phenylselanyl intermediate.

  • Dissolve the intermediate in a suitable solvent (e.g., THF or DCM) and treat with an oxidant such as hydrogen peroxide (H₂O₂) or m-CPBA at 0 °C.

  • The oxidation of selenium leads to a syn-elimination, forming the double bond and yielding the final product, tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (V).

  • Purify via flash column chromatography.

Applications in Drug Discovery

This building block is a versatile intermediate for creating more complex, biologically active molecules. Its value has been demonstrated in programs targeting a range of diseases.

  • Central Nervous System (CNS) Disorders: The rigid, 3D nature of the spirocyclic core is particularly useful for designing ligands that can selectively interact with specific receptor subtypes in the brain.[3] The defined exit vectors allow for precise positioning of pharmacophoric elements needed for potent and selective binding, a critical requirement for minimizing off-target CNS effects.

  • Anti-Infective Agents: While not a direct application of the title compound, related diazaspiro[3.4]octane cores have been used to develop remarkably potent antitubercular agents.[5] This demonstrates the utility of the spiro[3.4]octane framework in presenting functional groups in a way that leads to high potency against pathogenic targets. The title compound serves as a valuable starting point for creating analogs in similar anti-infective discovery programs.

  • Scaffold Diversification: The cyclopentene ring offers a handle for a variety of chemical transformations, including epoxidation, dihydroxylation, and hydrogenation, allowing for the creation of a library of related scaffolds from a single intermediate. This enables rapid exploration of the structure-activity relationship (SAR) around the core.

Safety and Handling

As a chemical intermediate, proper handling is essential to ensure laboratory safety.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a tightly sealed container in a refrigerator.

Conclusion

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its defined three-dimensional structure, synthetic tractability provided by the Boc protecting group, and the reactive handle of the double bond make it a high-value scaffold for escaping the "flatland" of traditional drug design. By providing a rigid core that improves key physicochemical properties and allows for precise vectoral placement of substituents, this building block empowers researchers to develop novel drug candidates with potentially enhanced selectivity, potency, and pharmacokinetic profiles.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(17), 3056–3065. [Link]

  • Mykhailiuk, P. K. (2019). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF on ResearchGate. [Link]

  • MySkinRecipes. tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. Product Page. [Link]

  • Stepanovs, D., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Fustero, S., et al. (2011). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF on ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Scaffold for Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the quest for novel molecular a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the emerging classes of building blocks, spirocyclic systems have garnered significant attention for their inherent three-dimensionality and conformational rigidity. tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, a key intermediate, embodies these desirable traits. Its unique spirocyclic framework, combining a four-membered azetidine ring with a five-membered cyclopentene ring, offers a structurally novel and versatile scaffold for the synthesis of biologically active compounds.[1]

The presence of a Boc-protected nitrogen atom ensures stability and allows for controlled deprotection and subsequent functionalization, making it an invaluable tool for scaffold diversification in medicinal chemistry.[1] This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and applications of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, offering insights for its effective utilization in research and development.

Physicochemical Properties: A Foundation for Synthetic Application

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its successful application in multi-step syntheses. The following table summarizes the key physicochemical data for tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

PropertyValueSource
CAS Number 1638768-92-9[1]
Molecular Formula C₁₂H₁₉NO₂[1]
Molecular Weight 209.28 g/mol [1]
Physical Form Colorless to Yellow Liquid-
Storage Temperature 2-8°C[1]

Synthesis and Reactivity: Forging the Spirocyclic Core

While a specific, detailed synthesis protocol for tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is not extensively documented in peer-reviewed journals, its structure suggests a synthetic strategy rooted in the formation of the azaspiro[3.4]octane core. General methodologies for the synthesis of related azaspiro[3.4]octane systems often involve multi-step sequences. These can include the annulation of the cyclopentane ring onto a pre-existing azetidine or vice-versa.[2]

The reactivity of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is primarily dictated by three key functional groups: the Boc-protected amine, the carbon-carbon double bond in the cyclopentene ring, and the spirocyclic core itself.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group provides stability to the azetidine nitrogen under a wide range of reaction conditions. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the secondary amine, which can then undergo a variety of transformations such as acylation, alkylation, and arylation. This allows for the introduction of diverse substituents at this position, a critical step in generating libraries of compounds for structure-activity relationship (SAR) studies.[1]

  • Cyclopentene Double Bond: The olefinic bond in the five-membered ring is susceptible to a range of addition reactions. This includes, but is not limited to, hydrogenation to the corresponding saturated octane, dihydroxylation, epoxidation, and halogenation. These transformations provide avenues to introduce new functional groups and stereocenters, further expanding the chemical space accessible from this scaffold.

  • Spirocyclic Core: The inherent strain of the four-membered azetidine ring can influence the reactivity of the overall molecule. Ring-opening reactions, although not always desired, can occur under certain harsh conditions. However, the rigidity of the spirocyclic system can also be advantageous, leading to higher selectivity in certain reactions by restricting the conformational flexibility of the molecule.

The following diagram illustrates a generalized workflow for the utilization of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate in a drug discovery program.

workflow A tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate B Boc Deprotection (e.g., TFA/DCM) A->B E Modification of Double Bond (Hydrogenation, Dihydroxylation, etc.) A->E C Free Azaspiro[3.4]oct-6-ene B->C D Functionalization of Amine (Acylation, Alkylation, etc.) C->D F Library of Novel Spirocyclic Compounds D->F E->F G Biological Screening F->G H Lead Optimization G->H

Caption: Generalized workflow for the application of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate in medicinal chemistry.

Applications in Drug Discovery and Development: A Scaffold for Innovation

The rigid, three-dimensional architecture of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate makes it a valuable building block for the development of novel drug candidates.[1] Its spirocyclic nature can lead to improved selectivity for biological targets and enhanced metabolic stability compared to more flexible, acyclic analogues.[1]

This intermediate is particularly useful in the synthesis of compounds targeting the central nervous system (CNS), where the rigid scaffold can help to optimize interactions with specific receptors or enzymes.[1] The ability to readily diversify the molecule at both the nitrogen atom and the cyclopentene ring allows for the systematic exploration of the chemical space around the core structure, which is a cornerstone of modern medicinal chemistry and lead optimization.

While specific examples of marketed drugs derived directly from this starting material are not yet prevalent, the broader class of azaspirocycles is featured in numerous patents and preclinical studies across various therapeutic areas.

Safety and Handling: Prudent Laboratory Practice

As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. The following is a summary of the available hazard information:

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER/doctor if you feel unwell.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion: A Promising Building Block for Future Discoveries

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique spirocyclic structure, combined with the synthetic handles offered by the protected amine and the reactive double bond, provides a robust platform for the design and synthesis of novel, three-dimensional molecules. As the demand for innovative drug candidates with improved properties continues to grow, the strategic application of such sophisticated scaffolds will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • MySkinRecipes. tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. [Link]

  • MySkinRecipes. Tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate. [Link]

  • PubChem. tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]

  • PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Link]

Sources

Exploratory

An In-depth Technical Guide to tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of contemporary drug discovery, the quest for novel molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have emerged as privileged scaffolds. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, often leading to improved target selectivity, enhanced metabolic stability, and better overall drug-like properties. This guide provides a comprehensive technical overview of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate , a key building block that embodies the potential of this molecular class. Its unique combination of a strained azetidine ring, a cyclopentene moiety, and a strategically placed Boc protecting group makes it a valuable intermediate for the synthesis of complex, biologically active compounds.[1]

This document will delve into the chemical and physical properties of this compound, explore its synthesis and reactivity, and highlight its applications as a pivotal intermediate in pharmaceutical research and development.

Physicochemical and Structural Properties

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a colorless to yellow liquid under standard conditions. The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen atom is a deliberate design choice, rendering the amine functionality stable to a wide range of reaction conditions while allowing for facile deprotection when required.

Core Data Summary
PropertyValueSource
CAS Number 1638768-92-9[2]
Molecular Formula C₁₂H₁₉NO₂[3]
Molecular Weight 209.28 g/mol
Physical Form Colorless to Yellow Liquid
Storage 2-8°C[4]
Structural Elucidation: A Spectroscopic Overview

Definitive structural confirmation of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a publicly available, fully assigned spectrum is not readily found in the literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.

  • ¹H NMR: Key signals would include the singlet for the tert-butyl group protons, distinct multiplets for the protons on the azetidine and cyclopentene rings, and characteristic signals for the vinylic protons of the double bond.

  • ¹³C NMR: The spectrum would be characterized by signals for the carbonyl carbon of the Boc group, the quaternary spiro-carbon, the carbons of the tert-butyl group, and the distinct signals for the sp²-hybridized carbons of the double bond, as well as the sp³-hybridized carbons of the azetidine and cyclopentene rings.

Mass Spectrometry (MS):

Mass spectrometry is crucial for confirming the molecular weight and providing insights into the fragmentation patterns of the molecule. The monoisotopic mass would be a key identifier.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of azaspiro[3.4]octane cores, while not extensively detailed for this specific unsaturated derivative in readily available literature, generally involves multi-step sequences. These routes often employ annulation strategies, where one ring is constructed onto another pre-existing cyclic structure.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible, generalized approach to the synthesis of the 2-azaspiro[3.4]octane core, which could be adapted to produce the target molecule.

G cluster_start Starting Materials cluster_process Key Transformation cluster_modification Functional Group Manipulation cluster_product Final Product A Cyclopentenone Derivative C Spirocyclization Reaction (e.g., Annulation) A->C B Azetidine Precursor B->C D Introduction of Boc-Protecting Group C->D E tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate D->E caption Conceptual Synthetic Pathway

Caption: Generalized synthetic approach to the 2-azaspiro[3.4]oct-6-ene scaffold.

Reactivity and Chemical Behavior

The chemical reactivity of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is dictated by three primary features:

  • The Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group, stable under a wide range of nucleophilic and basic conditions.[5] It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane), unmasking the secondary amine for further functionalization.[6] This orthogonality is a cornerstone of its utility in multi-step syntheses.

  • The Cyclopentene Double Bond: The alkene functionality is a versatile handle for a variety of chemical transformations. It can undergo, for example:

    • Hydrogenation: to yield the corresponding saturated tert-butyl 2-azaspiro[3.4]octane-2-carboxylate.

    • Epoxidation: to form an epoxide, which can be opened by various nucleophiles.

    • Diels-Alder reactions: where it can act as a dienophile.

    • Oxidative cleavage: to generate dicarbonyl compounds.

  • The Strained Azetidine Ring: While the four-membered ring is generally stable, its inherent ring strain can be exploited in certain ring-opening reactions under specific conditions, although this is less common when the nitrogen is protected.

Applications in Drug Discovery and Medicinal Chemistry

The true value of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate lies in its role as a versatile intermediate for the synthesis of novel drug candidates.[1] Its rigid, three-dimensional structure is ideal for scaffold diversification, allowing chemists to explore chemical space in a way that is not possible with simpler, more flexible molecules.

Workflow in a Drug Discovery Program

The following diagram illustrates how this building block is typically employed in a medicinal chemistry campaign.

G A tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (Starting Scaffold) B Boc Deprotection (Acidic Conditions) A->B D Modification of the Double Bond (e.g., Hydrogenation, Epoxidation) A->D C N-Functionalization (e.g., Amidation, Alkylation) B->C E Library of Novel Analogues C->E D->C D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Drug Candidate G->H caption Role in a Medicinal Chemistry Workflow

Caption: Typical workflow for utilizing the title compound in drug discovery.

This scaffold is particularly valuable for developing analogues for structure-activity relationship (SAR) studies. By systematically modifying the molecule at the nitrogen and the double bond, researchers can probe the interactions with a biological target and optimize for potency, selectivity, and pharmacokinetic properties. The rigid spirocyclic core helps to reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique structural features—a spirocyclic core, an unsaturated bond for further functionalization, and an orthogonally protected nitrogen—provide a powerful platform for the synthesis of novel, three-dimensional molecules. As the pharmaceutical industry continues to move away from "flat" molecules towards more complex and specific drug candidates, the importance of scaffolds like this is set to grow, enabling the development of the next generation of therapeutics.

References

  • MySkinRecipes. (n.d.). tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Spiro cyclic Intermediates (2). Retrieved from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. Retrieved from [Link]

  • Agami, C., Couty, F., & Evano, G. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]

  • J&K Scientific LLC. (2023). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Foundational

Spectroscopic Analysis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate: A Technical Guide

Abstract This technical guide provides a detailed overview of the spectral characterization of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, a valuable spirocyclic building block in medicinal chemistry. Due to the a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed overview of the spectral characterization of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, a valuable spirocyclic building block in medicinal chemistry. Due to the absence of publicly available experimental spectral data, this guide outlines the theoretical and expected spectral characteristics based on the analysis of its molecular structure and data from analogous compounds. It is intended to serve as a predictive reference for researchers, scientists, and drug development professionals working with this and similar molecular scaffolds. This guide also includes standardized protocols for acquiring the necessary spectral data.

Introduction

Spirocyclic scaffolds have garnered significant interest in modern drug discovery due to their inherent three-dimensional nature, which can lead to improved target selectivity, metabolic stability, and overall pharmacological profiles. Tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (CAS No. 1638768-92-9) is a key intermediate in the synthesis of novel therapeutic agents, particularly for central nervous system disorders[1]. The rigid conformation imparted by the spirocyclic core, combined with the synthetic versatility of the Boc-protected amine and the alkene functionality, makes it an attractive starting material for scaffold diversification.

Accurate and comprehensive analytical characterization is a cornerstone of synthetic and medicinal chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for verifying the chemical identity, purity, and structure of synthesized compounds. This guide will detail the expected spectral data for tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and provide the methodologies for their acquisition.

Molecular Structure and Key Features

The structure of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate features a unique spirocyclic system composed of a four-membered azetidine ring and a five-membered cyclopentene ring, sharing a single quaternary carbon atom.

Molecular Structure Diagram

Caption: Molecular structure of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

Key structural features that will influence the spectral data include:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group will show characteristic signals in the ¹H and ¹³C NMR spectra (a sharp singlet for the nine equivalent protons and corresponding carbon signals) and a strong carbonyl stretch in the IR spectrum.

  • Spirocyclic Core: The rigid, strained ring system will result in complex and distinct chemical shifts for the aliphatic protons and carbons. Diastereotopic protons on the methylene groups are expected, leading to more complex splitting patterns in the ¹H NMR spectrum.

  • Alkene Moiety: The vinyl protons and carbons will have characteristic chemical shifts in the downfield region of the NMR spectra.

  • Quaternary Spirocenter: This carbon will have a unique chemical shift in the ¹³C NMR spectrum and will not be visible in a standard proton-coupled ¹³C NMR spectrum.

Predicted Spectroscopic Analysis

While experimental data is not publicly available, a detailed prediction of the spectral features can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • tert-Butyl Protons: A sharp singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.

  • Alkenyl Protons (C6-H, C7-H): These two protons should appear as a multiplet in the range of δ 5.5-6.0 ppm. Due to their chemical equivalence, they might appear as a singlet or a narrow multiplet.

  • Azetidine Protons (C1-H₂, C3-H₂): The four protons on the azetidine ring are expected in the region of δ 3.5-4.0 ppm. Due to the rigidity of the ring and the influence of the Boc group, they are likely to be non-equivalent and may show complex splitting patterns (e.g., AB quartets or multiplets).

  • Cyclopentene Protons (C5-H₂, C8-H₂): The four allylic protons on the cyclopentene ring are anticipated to resonate in the δ 2.0-2.8 ppm range. These protons are also likely to be diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (Boc C=O): Expected to be in the δ 154-156 ppm region.

  • Quaternary Carbon (Boc C(CH₃)₃): A signal around δ 80-82 ppm is predicted.

  • tert-Butyl Carbons (Boc C(CH₃)₃): A single, strong signal around δ 28-29 ppm.

  • Alkenyl Carbons (C6, C7): Expected in the downfield region, approximately δ 125-135 ppm.

  • Spiro Carbon (C4): This quaternary carbon is predicted to be in the δ 60-70 ppm range.

  • Azetidine Carbons (C1, C3): These carbons are expected around δ 50-60 ppm.

  • Cyclopentene Carbons (C5, C8): The allylic carbons should appear in the δ 35-45 ppm range.

Mass Spectrometry (MS)

The nominal molecular weight of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (C₁₂H₁₉NO₂) is 209.28 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 210. The sodiated adduct [M+Na]⁺ at m/z 232 is also likely to be observed.

Key fragmentation patterns would likely involve the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da), leading to significant fragments at m/z 153 and 109, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrations of the Boc group and the alkene.

  • C=O Stretch (Amide): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.

  • C-H Stretch (Aliphatic and Alkene): Multiple bands will be present between 2850-3100 cm⁻¹.

  • C=C Stretch (Alkene): A medium intensity band is expected around 1640-1660 cm⁻¹.

  • C-N Stretch: A medium absorption band in the 1150-1250 cm⁻¹ region.

  • C-O Stretch: A strong band associated with the ester linkage of the Boc group is expected around 1160-1180 cm⁻¹.

Experimental Protocols

The following are standardized protocols for the acquisition of spectral data for compounds like tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

Spectroscopic Characterization Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample Compound (5-10 mg) NMR NMR (CDCl₃ or DMSO-d₆) Sample->NMR MS MS (ESI+) Sample->MS IR IR (Neat or Thin Film) Sample->IR Structure Structure Verification NMR->Structure MS->Structure IR->Structure

Caption: A generalized workflow for the spectroscopic characterization of a small molecule.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and minimal fragmentation.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other adducts or major fragments.

Infrared (IR) Spectroscopy

  • Sample Preparation: As the compound is a liquid, a small drop can be placed directly onto the ATR crystal of an FT-IR spectrometer to form a thin film.

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Summary

The following table summarizes the predicted key spectral data for tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

Technique Feature Predicted Value
¹H NMR δ (ppm)~5.5-6.0 (m, 2H, CH=CH), ~3.5-4.0 (m, 4H, N-CH₂), ~2.0-2.8 (m, 4H, allylic CH₂), ~1.4-1.5 (s, 9H, C(CH₃)₃)
¹³C NMR δ (ppm)~154-156 (C=O), ~125-135 (CH=CH), ~80-82 (C(CH₃)₃), ~60-70 (spiro C), ~50-60 (N-CH₂), ~35-45 (allylic CH₂), ~28-29 (C(CH₃)₃)
MS (ESI+) m/z210 [M+H]⁺, 232 [M+Na]⁺
IR ν (cm⁻¹)~1680-1700 (C=O), ~1640-1660 (C=C), ~1160-1180 (C-O)

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectral characterization of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. By understanding the predicted NMR, MS, and IR data based on its unique molecular architecture, researchers can more effectively verify the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for data acquisition, ensuring consistency and reliability in the characterization process. The availability of robust analytical data is paramount for advancing drug discovery programs that utilize novel spirocyclic scaffolds.

References

  • MySkinRecipes. tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. Available at: [Link]

Sources

Exploratory

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate synthesis pathway

An In-depth Technical Guide to a Proposed Synthesis Pathway for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate Abstract tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a valuable spirocyclic building block in med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Proposed Synthesis Pathway for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Abstract

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a valuable spirocyclic building block in medicinal chemistry, offering a rigid, three-dimensional scaffold for the development of novel therapeutics. Its unique topology makes it an attractive surrogate for more common saturated heterocycles, providing a vector out of flatland and into unexplored chemical space. This guide presents a comprehensive, literature-supported proposal for a robust and scalable synthesis of this target molecule. The proposed pathway leverages the activation of an azetidine core via a sulfone group, followed by a sequential dialkylation to install the necessary diene precursor. The key spirocyclization is accomplished through a high-yielding Ring-Closing Metathesis (RCM) reaction, a cornerstone of modern synthetic chemistry. Each step is discussed in detail, explaining the causal logic behind procedural choices and providing field-proven protocols adapted from analogous transformations in peer-reviewed literature.

Introduction: The Strategic Value of Azaspiro[3.4]octenes

Spirocyclic systems, where two rings share a single atom, are increasingly sought-after motifs in drug discovery. They enforce a specific three-dimensional conformation upon the molecular structure, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased metabolic stability and solubility. The 2-azaspiro[3.4]octene framework, featuring a strained azetidine ring fused to a cyclopentene, represents a particularly compelling scaffold. The Boc-protected nitrogen allows for late-stage functionalization, making it a versatile intermediate for library synthesis and lead optimization campaigns.

This document outlines a proposed four-step synthesis to access this high-value intermediate, commencing from the readily available starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate.

Retrosynthetic Analysis and Pathway Overview

The core of the proposed synthesis is the construction of the cyclopentene ring via Ring-Closing Metathesis (RCM). This powerful reaction, catalyzed by ruthenium complexes, efficiently forms cyclic olefins from acyclic dienes.[1][2] Our retrosynthetic analysis identifies tert-butyl 3,3-diallylazetidine-1-carboxylate as the key precursor for this transformation. This diene can be disconnected at the C3-allyl bonds, suggesting a sequential dialkylation of a C3-nucleophile or, more practically, a C3-anion equivalent. To facilitate the formation of this quaternary center, we propose the use of a temporary activating group at the C3 position. A phenylsulfonyl group is an ideal choice, as it significantly acidifies the adjacent C-H proton, enabling facile deprotonation and subsequent alkylation.[3]

The overall forward synthesis is therefore envisioned as follows:

synthesis_overview start 1-Boc-3-hydroxyazetidine step1 Sulfone Installation start->step1 sulfone Intermediate 1 (C3-Sulfone) step1->sulfone step2 Sequential Dialkylation sulfone->step2 diallyl_sulfone Intermediate 2 (Diallyl Sulfone) step2->diallyl_sulfone step3 Reductive Desulfonylation diallyl_sulfone->step3 diene RCM Precursor (3,3-Diallylazetidine) step3->diene step4 Ring-Closing Metathesis (RCM) diene->step4 product Target Molecule step4->product

Caption: Proposed 4-step synthetic pathway.

Detailed Synthetic Pathway and Experimental Protocols

The following sections provide a step-by-step guide to the proposed synthesis, including reaction mechanisms, justifications for reagent choices, and detailed experimental protocols derived from analogous, well-documented procedures.

Step 1: Synthesis of tert-Butyl 3-(phenylsulfonyl)azetidine-1-carboxylate

Causality and Expertise: The initial step involves converting the hydroxyl group of the starting material into a functional handle that can activate the C3 position for subsequent deprotonation. A two-step, one-pot procedure is proposed: conversion of the alcohol to a mesylate, followed by in-situ displacement with sodium benzenesulfinate. The resulting sulfone group is a powerful electron-withdrawing group, which dramatically increases the acidity of the C3 proton, making it accessible to common strong bases. This is a standard and reliable method for preparing α-sulfonyl carbanion precursors.

Experimental Protocol:

  • Mesylation: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried, three-neck flask under an argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting alcohol.

  • Displacement: To the same reaction mixture, add sodium benzenesulfinate (1.5 eq) and N,N-dimethylformamide (DMF, approx. 20% of the total volume of DCM) to aid solubility.

  • Warm the mixture to room temperature and then heat to 40-50 °C. Stir vigorously overnight.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title sulfone.

Step 2: Synthesis of tert-Butyl 3,3-Diallyl-3-(phenylsulfonyl)azetidine-1-carboxylate

Causality and Expertise: This step is the cornerstone of the synthesis, creating the crucial C3 quaternary center. The acidic C3 proton of the sulfone intermediate is sequentially removed by a strong, non-nucleophilic base, lithium diisopropylamide (LDA), at low temperature to prevent side reactions. The resulting carbanion is then quenched with allyl bromide. Repeating this process installs the second allyl group. Performing the reaction at -78 °C is critical to ensure the kinetic deprotonation occurs without compromising the Boc protecting group or the azetidine ring.[3]

Experimental Protocol:

  • First Allylation:

    • Dissolve the sulfone intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of LDA (1.1 eq) in THF. Slowly add the LDA solution to the sulfone solution via cannula, maintaining the temperature at -78 °C.

    • Stir the resulting anion solution for 30-45 minutes at -78 °C.

    • Add allyl bromide (1.2 eq) dropwise. Stir for 2-3 hours at -78 °C, then allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate (3x).

    • Combine organics, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain the mono-allylated product.

  • Second Allylation:

    • Repeat the exact procedure described above, using the mono-allylated sulfone as the starting material. This will yield the desired diallylated sulfone.

Step 3: Reductive Desulfonylation to form tert-Butyl 3,3-Diallylazetidine-1-carboxylate

Causality and Expertise: With the diallyl framework constructed, the activating phenylsulfonyl group must be removed. Reductive desulfonylation using samarium(II) iodide (SmI₂) is a mild and effective method for cleaving C-S bonds without affecting other functional groups like the olefins or the Boc-carbamate. SmI₂ is a single-electron transfer agent that generates a radical intermediate, which is subsequently reduced and protonated to give the desired product.

Experimental Protocol:

  • Generate a 0.1 M solution of SmI₂ in THF by adding a solution of diiodomethane in THF to samarium metal powder until a deep blue color persists.

  • In a separate flame-dried flask under argon, dissolve the diallylated sulfone (1.0 eq) in anhydrous THF (0.05 M).

  • Cool the substrate solution to -78 °C and add HMPA (4.0 eq) as a co-solvent.

  • Slowly add the prepared SmI₂ solution via cannula until the deep blue color persists, indicating complete consumption of the substrate.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by adding saturated aqueous potassium carbonate.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the pure RCM precursor, tert-butyl 3,3-diallylazetidine-1-carboxylate.

Step 4: Ring-Closing Metathesis to Yield the Final Product

Causality and Expertise: This final step forms the spirocyclic core. The diallyl precursor undergoes an intramolecular olefin metathesis reaction. The choice of a second-generation Grubbs or Hoveyda-Grubbs catalyst is crucial for its high activity and functional group tolerance.[4] The reaction is run under high dilution conditions (typically ~0.005 M) to favor the intramolecular cyclization over intermolecular polymerization. Dichloromethane or toluene are standard solvents, and gently refluxing can accelerate the reaction. The driving force is the entropically favorable formation of a five-membered ring and the irreversible loss of volatile ethylene gas.[2]

RCM_Mechanism sub Diene Precursor sub_cat_complex [2+2] Cycloaddition sub->sub_cat_complex + Catalyst cat [Ru]=CHPh (Grubbs Cat.) metalla Ruthenacyclobutane Intermediate sub_cat_complex->metalla product_complex Retro [2+2] metalla->product_complex product Target Molecule product_complex->product ethylene + Ethylene product_complex->ethylene

Caption: Simplified mechanism of Ring-Closing Metathesis.

Experimental Protocol:

  • In a Schlenk flask equipped with a reflux condenser, dissolve the diene precursor (1.0 eq) in anhydrous, degassed dichloromethane to make a 0.005 M solution.

  • Bubble argon through the solution for 20-30 minutes to remove dissolved oxygen.

  • Add the Grubbs Second Generation catalyst (2-5 mol%) to the solution under a positive pressure of argon.

  • Heat the mixture to reflux (approx. 40 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Concentrate the solvent under reduced pressure. The residue can be purified directly by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the final product, tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

Data Summary

The following table summarizes the proposed transformations and provides estimated yields based on analogous reactions reported in the literature. Actual yields may vary.

StepTransformationStarting MaterialProductTypical Yield (%)
1 Sulfone Installation1-Boc-3-hydroxyazetidinetert-Butyl 3-(phenylsulfonyl)azetidine-1-carboxylate80 - 90%
2 Sequential DialkylationC3-Sulfone Intermediatetert-Butyl 3,3-diallyl-3-(phenylsulfonyl)azetidine-1-carboxylate60 - 75% (over 2 steps)
3 Reductive DesulfonylationDiallyl Sulfone Intermediatetert-Butyl 3,3-diallylazetidine-1-carboxylate70 - 85%
4 Ring-Closing MetathesisDiene Precursortert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate85 - 95%

Conclusion

The proposed synthetic pathway provides a logical and robust route to tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate from a simple, commercially available azetidine derivative. By employing well-established and reliable transformations—including sulfone activation, sequential alkylation, reductive desulfonylation, and Ring-Closing Metathesis—this strategy is designed for both efficiency and scalability. This in-depth guide serves as a valuable blueprint for researchers and drug development professionals seeking to access this important molecular scaffold for the advancement of modern medicinal chemistry.

References

  • Zhang, J., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(20), 15038–15049. [Link]

  • Kuwahara, S., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25489-25498. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139031168, tert-Butyl 3,3-diallylazetidine-1-carboxylate. [Link]

  • Wikipedia. (2023). Ring-closing metathesis. [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

  • Deiters, A., & Martin, S. F. (2004). Synthesis of Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews, 104(5), 2199–2238. [Link]

  • Singh, R., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15732. [Link]

  • FAQ. What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? [Link]

  • Concellón, J. M., & Rodríguez-Solla, H. (2004). Samarium(II) Iodide in Organic Synthesis. Chemistry - A European Journal, 10(23), 5987-5993. [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: Tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate in Modern Organic Synthesis

In the ever-evolving landscape of drug discovery and organic synthesis, the demand for novel molecular scaffolds that can explore three-dimensional chemical space is insatiable. Spirocyclic systems, characterized by two...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery and organic synthesis, the demand for novel molecular scaffolds that can explore three-dimensional chemical space is insatiable. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent rigidity and well-defined exit vectors for substitution offer a unique advantage in the design of complex molecules with improved pharmacological properties. Among these, the 2-azaspiro[3.4]octane framework has garnered significant attention. This application note provides a detailed exploration of a key derivative, tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate , a versatile and strategically important building block for the synthesis of innovative spirocyclic compounds.

Introduction: The Significance of Spirocyclic Scaffolds

The incorporation of spirocyclic moieties into drug candidates can significantly enhance their physicochemical properties, including aqueous solubility and metabolic stability. The rigid nature of the spirocyclic core helps to lock the molecule in a specific conformation, which can lead to higher binding affinity and selectivity for biological targets. The tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate building block offers a unique combination of a strained azetidine ring, a functionalizable cyclopentene ring, and a Boc-protected nitrogen, making it a powerful tool for medicinal chemists and synthetic organic chemists.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₂[1]
Molecular Weight 209.28 g/mol [1]
CAS Number 1638768-92-9[1]
Appearance White to off-white solidCommercially available
Storage 2-8°C[1]

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of the 2-Azaspiro[3.4]octane Core

The introduction of the double bond and the Boc-protecting group would likely be subsequent steps following the formation of the core spirocycle.

Applications in Organic Synthesis: A Gateway to Novel Spirocycles

The synthetic utility of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate lies in the reactivity of its constituent parts: the Boc-protected amine, the azetidine ring, and the cyclopentene olefin. The Boc group provides a stable protecting group for the nitrogen that can be readily removed under acidic conditions, allowing for further functionalization of the amine. The strained azetidine ring can be susceptible to ring-opening reactions, providing access to substituted cyclopentylamine derivatives. However, the most versatile handle for synthetic transformations is the cyclopentene double bond.

Protocol 1: Epoxidation of the Cyclopentene Ring

The double bond in the cyclopentene ring is readily susceptible to epoxidation, a common transformation to introduce new functional groups and stereocenters. This protocol describes a general procedure for the epoxidation of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

Reaction Scheme:

G reactant tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate product tert-Butyl 6,7-epoxy-2-azaspiro[3.4]octane-2-carboxylate reactant->product Epoxidation reagent m-CPBA DCM

A schematic of the epoxidation reaction.

Materials:

  • tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidizing Agent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-CPBA (1.1 - 1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired epoxide.

Causality Behind Experimental Choices:

  • Anhydrous DCM: The use of an anhydrous solvent is crucial to prevent the opening of the epoxide ring by water.

  • m-CPBA: m-CPBA is a widely used, relatively safe, and effective reagent for the epoxidation of alkenes.

  • Portion-wise addition at 0 °C: This helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Sodium thiosulfate quench: This is a standard and effective method for neutralizing unreacted peroxyacids.

  • Sodium bicarbonate wash: This removes the acidic byproduct, m-chlorobenzoic acid, from the organic layer.

Protocol 2: Dihydroxylation of the Cyclopentene Ring

The cyclopentene double bond can also undergo dihydroxylation to introduce two hydroxyl groups, which can serve as handles for further synthetic manipulations.

Reaction Scheme:

G reactant tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate product tert-Butyl 6,7-dihydroxy-2-azaspiro[3.4]octane-2-carboxylate reactant->product Dihydroxylation reagent OsO4 (cat.), NMO Acetone/Water

A schematic of the dihydroxylation reaction.

Materials:

  • tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

  • Osmium tetroxide (OsO₄), typically as a 2.5% solution in t-butanol

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Saturated aqueous sodium sulfite solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 eq) followed by a catalytic amount of osmium tetroxide solution (e.g., 1-2 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes. Extract the mixture with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diol can be purified by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Catalytic OsO₄ with NMO: Osmium tetroxide is a highly effective but toxic and expensive reagent for dihydroxylation. Using it in catalytic amounts with a stoichiometric co-oxidant like NMO is a standard, safer, and more cost-effective approach.

  • Acetone/Water Solvent System: This solvent mixture is commonly used to solubilize both the organic substrate and the inorganic reagents.

  • Sodium sulfite quench: This reduces the osmate esters formed during the reaction and also quenches any remaining OsO₄.

Future Perspectives and Applications

The functionalized spirocycles derived from tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate are valuable intermediates in the synthesis of biologically active compounds. The unique three-dimensional architecture of this scaffold makes it an attractive starting point for the development of novel drug candidates, particularly in areas such as neuroscience, where receptor selectivity is often governed by subtle conformational differences. The ability to introduce diverse functionalities around the rigid core allows for the fine-tuning of pharmacological properties and the exploration of new chemical space.

Conclusion

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a building block with significant potential in modern organic synthesis and medicinal chemistry. Its unique structural features provide a robust platform for the construction of novel spirocyclic compounds. The protocols outlined in this application note demonstrate the versatility of the cyclopentene moiety for further functionalization, opening doors to a wide array of complex molecular architectures. As the quest for new therapeutic agents continues, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. Retrieved January 20, 2026, from [Link]

Sources

Application

The Strategic Application of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate in Modern Medicinal Chemistry

Introduction: Embracing Three-Dimensionality in Drug Design In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and improved pharmacokinetic profiles...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and improved pharmacokinetic profiles is paramount. The departure from "flat" two-dimensional aromatic scaffolds towards more complex, three-dimensional structures has been a guiding principle in this endeavor. Spirocyclic systems, in particular, have emerged as privileged motifs, offering a rigid yet conformationally defined framework that can effectively probe the intricate topographies of biological targets.[1] Among these, tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate stands out as a versatile and highly valuable building block for the synthesis of innovative therapeutic agents.

This technical guide serves as a comprehensive overview of the applications of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate in medicinal chemistry. We will delve into its intrinsic chemical properties, explore its utility in the synthesis of biologically active molecules, and provide detailed, field-proven protocols for its manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this spirocyclic scaffold in their research programs.

Core Attributes and Medicinal Chemistry Rationale

The utility of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate in medicinal chemistry is rooted in its distinct structural features:

  • Spirocyclic Core: The spirocyclic [3.4]octane system imparts a rigid, three-dimensional geometry. This pre-organized conformation can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. The defined spatial arrangement of substituents allows for precise vectoral projection into binding pockets, enhancing selectivity.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic elaboration. This allows for the late-stage introduction of diverse functionalities through standard amine chemistries, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.

  • Alkene Functionality: The cyclopentene ring provides a reactive site for a variety of chemical transformations. This double bond can be functionalized through reactions such as hydrogenation, epoxidation, dihydroxylation, and transition metal-catalyzed cross-coupling reactions, enabling access to a wide array of derivatives with diverse pharmacological profiles.

These attributes make tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate a particularly attractive starting material for the synthesis of novel drug candidates, especially those targeting central nervous system (CNS) disorders, where the ability to fine-tune physicochemical properties to optimize blood-brain barrier penetration is critical.[2]

Key Applications in Drug Discovery

While the direct incorporation of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate into a marketed drug is not yet widely documented, its value lies in its role as a key intermediate for the synthesis of novel chemical entities. Its rigid scaffold is particularly suited for the development of inhibitors of challenging targets such as kinases and G-protein coupled receptors (GPCRs).

Conceptual Application in Kinase Inhibitor Design

The spirocyclic framework can serve as a novel scaffold to orient key pharmacophoric elements for interaction with the ATP-binding site of kinases. The defined stereochemistry of the spiro center allows for precise positioning of hydrogen bond donors and acceptors, as well as hydrophobic groups, to maximize interactions with the hinge region and other key residues.

Experimental Protocols

The following protocols are provided as representative examples of the synthetic utility of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and its derivatives. These are intended to be illustrative and may require optimization based on specific downstream applications.

Protocol 1: Synthesis of the Saturated Scaffold via Hydrogenation

The reduction of the alkene functionality provides access to the corresponding saturated azaspiro[3.4]octane, a common motif in medicinal chemistry.

Workflow Diagram:

start tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate in Ethanol reagent 10% Pd/C H2 (1 atm) start->reagent Add reaction Stir at RT, 12-24h reagent->reaction Conditions workup Filter through Celite® Concentrate filtrate reaction->workup Post-reaction product tert-Butyl 2-azaspiro[3.4]octane-2-carboxylate workup->product Isolate

A representative hydrogenation workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate1638768-92-9209.28
Palladium on Carbon (10 wt. %)7440-05-3106.42 (Pd)
Ethanol (anhydrous)64-17-546.07
Hydrogen (gas)1333-74-02.02
Celite®61790-53-2N/A

Procedure:

  • To a solution of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (1.0 eq) in anhydrous ethanol (0.1 M), add 10% palladium on carbon (0.1 eq by weight).

  • The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure) three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst, and the filter cake is washed with ethanol.

  • The combined filtrate is concentrated under reduced pressure to afford tert-Butyl 2-azaspiro[3.4]octane-2-carboxylate as a crude product, which can be purified by flash chromatography if necessary.

Rationale: This straightforward hydrogenation provides high yields of the saturated analog, which can then be further functionalized at the amine after Boc-deprotection.

Protocol 2: Dihydroxylation of the Alkene

The introduction of vicinal diols via dihydroxylation opens up a wealth of synthetic possibilities for creating analogs with increased polarity and potential for new hydrogen bonding interactions.

Workflow Diagram:

start tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate in acetone/water reagent OsO4 (cat.) NMO start->reagent Add reaction Stir at 0°C to RT, 12-24h reagent->reaction Conditions workup Quench with Na2SO3 Extract with EtOAc reaction->workup Post-reaction product tert-Butyl 6,7-dihydroxy-2-azaspiro[3.4]octane-2-carboxylate workup->product Isolate

A representative dihydroxylation workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate1638768-92-9209.28
Osmium Tetroxide (4% in water)20816-12-0254.23
N-Methylmorpholine N-oxide (NMO)7529-22-8117.15
Acetone67-64-158.08
Sodium Sulfite7757-83-7126.04
Ethyl Acetate (EtOAc)141-78-688.11

Procedure:

  • Dissolve tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (1.0 eq) in a mixture of acetone and water (10:1, 0.1 M).

  • To this solution, add N-methylmorpholine N-oxide (NMO) (1.5 eq).

  • Cool the reaction mixture to 0 °C and add a catalytic amount of osmium tetroxide solution (4% in water, 0.02 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC/LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography to yield the desired diol.

Rationale: The Upjohn dihydroxylation is a reliable method for the syn-dihydroxylation of alkenes. The resulting diol can be further manipulated, for instance, by conversion to a cyclic sulfate for nucleophilic opening, leading to a variety of amino-alcohol derivatives.

Conclusion

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a valuable building block that embodies the principles of modern medicinal chemistry. Its rigid, three-dimensional structure and versatile functional handles provide a robust platform for the design and synthesis of novel therapeutic agents with potentially superior pharmacological properties. The protocols outlined herein demonstrate the fundamental transformations that can be employed to unlock the synthetic potential of this promising scaffold. As the demand for novel, patentable chemical matter continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

  • MySkinRecipes. (n.d.). tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Leveraging tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate for the Synthesis of Novel Compounds

Introduction: The Strategic Value of the 2-Azaspiro[3.4]octene Scaffold In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Azaspiro[3.4]octene Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which allows for a more comprehensive exploration of chemical space compared to traditional flat, aromatic systems.[1][2] The 2-azaspiro[3.4]octane framework, in particular, represents a versatile and valuable building block. Its unique strained ring system and the presence of a modifiable nitrogen atom make it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications.[3][4]

This guide focuses on a key derivative, tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate , a stable and readily accessible intermediate. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during various synthetic transformations and allows for its facile removal under acidic conditions when desired. The cyclopentene moiety within the spirocycle provides a reactive handle for a multitude of chemical modifications, opening avenues to a diverse array of functionalized spirocyclic compounds. This document provides detailed protocols and mechanistic insights into the utilization of this versatile building block for the synthesis of novel chemical entities.

Core Synthetic Strategies: Functionalization of the Alkene Moiety

The cyclopentene double bond in tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is the primary site for synthetic elaboration. The following sections detail key transformations that leverage the reactivity of this alkene to introduce diverse functional groups and build molecular complexity.

Epoxidation and Subsequent Nucleophilic Ring-Opening: A Gateway to Diverse 1,2-Difunctionalized Scaffolds

Epoxidation of the alkene followed by regioselective ring-opening is a powerful two-step sequence for installing a wide range of functional groups in a stereocontrolled manner. The resulting 1,2-amino alcohols and their derivatives are valuable pharmacophores in numerous biologically active molecules.

The epoxidation reaction typically proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where a peroxyacid delivers an oxygen atom to the double bond in a single step.[5] This ensures that the stereochemistry of the starting alkene is retained in the epoxide product. The subsequent ring-opening of the epoxide can be catalyzed by either acid or base.

  • Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom, a regioselectivity driven by the partial positive charge stabilization at this position (an S(_N)1-like character).[6]

  • Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the reaction follows a classic S(_N)2 pathway, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[7] This allows for predictable regiocontrol.

G cluster_epoxidation Epoxidation cluster_ring_opening Nucleophilic Ring-Opening start tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate epoxide tert-Butyl 6,7-epoxy-2-azaspiro[3.4]octane-2-carboxylate start->epoxide m-CPBA, DCM product_base trans-1,2-difunctionalized product (attack at less hindered carbon) epoxide->product_base Nu:⁻ (e.g., N₃⁻, R₂NH) Base-catalyzed (SN2) product_acid trans-1,2-difunctionalized product (attack at more substituted carbon) epoxide->product_acid Nu-H (e.g., H₂O, ROH) Acid-catalyzed (SN1-like)

This protocol describes the epoxidation of the title compound using the widely available and easy-to-handle reagent, m-CPBA.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate1638768-92-9209.281.01.0
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)937-14-4172.571.21.2
Dichloromethane (DCM)75-09-284.93--
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01--
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37--

Procedure:

  • Dissolve tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 6,7-epoxy-2-azaspiro[3.4]octane-2-carboxylate.

This protocol demonstrates the ring-opening of the synthesized epoxide with sodium azide, a versatile nucleophile that introduces a functionality readily converted to an amine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
tert-Butyl 6,7-epoxy-2-azaspiro[3.4]octane-2-carboxylateN/A225.281.01.0
Sodium azide (NaN₃)26628-22-865.011.51.5
Ammonium chloride (NH₄Cl)12125-02-953.491.51.5
N,N-Dimethylformamide (DMF)68-12-273.09--
Water7732-18-518.02--
Diethyl ether60-29-774.12--

Procedure:

  • Dissolve the epoxide (1.0 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol) in a mixture of DMF (5 mL) and water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water (10 mL) and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the corresponding trans-azido alcohol.

Dihydroxylation: Synthesis of cis-Diols

Dihydroxylation of the alkene provides direct access to cis-1,2-diols, which are important chiral building blocks and can be further functionalized. The Upjohn dihydroxylation, using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, is a reliable method for this transformation.[8][9]

The reaction proceeds through a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester.[8] This intermediate is then hydrolyzed to release the cis-diol and a reduced osmium species. The co-oxidant, typically N-methylmorpholine N-oxide (NMO), re-oxidizes the osmium catalyst, allowing it to be used in catalytic amounts. The concerted nature of the cycloaddition ensures the syn-stereochemistry of the diol.[10][11]

G cluster_cycle Catalytic Cycle start tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate osmate_ester Cyclic Osmate Ester Intermediate start->osmate_ester OsO₄ product tert-Butyl cis-6,7-dihydroxy-2-azaspiro[3.4]octane-2-carboxylate osmate_ester->product Hydrolysis OsVI Os(VI) osmate_ester->OsVI OsO4 OsO₄ NMO NMO (Co-oxidant) NMM NMM

This protocol describes the syn-dihydroxylation of the title compound using catalytic OsO₄ and NMO as the co-oxidant.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate1638768-92-9209.281.01.0
Osmium tetroxide (OsO₄, 4% in water)20816-12-0254.230.020.02
N-Methylmorpholine N-oxide (NMO, 50% in water)7529-22-8117.151.51.5
Acetone67-64-158.08--
Water7732-18-518.02--
Saturated aqueous sodium sulfite (Na₂SO₃)7757-83-7126.04--
Ethyl acetate141-78-688.11--

Procedure:

  • In a round-bottom flask, dissolve tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).

  • Add NMO solution (1.5 mmol).

  • To the stirred solution, add the OsO₄ solution (0.02 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. The mixture will typically turn dark brown.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution (10 mL) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the cis-diol.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[1][12]

  • tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and its derivatives: While specific toxicity data is limited, these compounds should be handled with care. Avoid inhalation, ingestion, and skin contact.[4]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. It is a skin and eye irritant.[13]

  • Osmium Tetroxide (OsO₄): OsO₄ is highly toxic, volatile, and can cause severe burns to the eyes, skin, and respiratory tract. It should be handled with extreme caution in a certified fume hood, and appropriate engineering controls should be in place.[9]

  • Sodium Azide (NaN₃): Sodium azide is highly toxic and can form explosive heavy metal azides. It should not be disposed of down the drain. React with a solution of sodium nitrite and nitrous acid to decompose before disposal.

Conclusion

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a highly valuable and versatile building block for the synthesis of novel spirocyclic compounds. The protocols detailed in this guide for epoxidation, dihydroxylation, and subsequent ring-opening reactions provide a robust platform for generating a diverse library of functionalized 2-azaspiro[3.4]octane derivatives. The mechanistic insights provided should empower researchers to rationally design and execute synthetic strategies towards new chemical entities with potential applications in drug discovery and materials science.

References

  • Capot Chemical. (2026, January 14). MSDS of 2-Boc-2-aza-spiro[3.5]non-6-ene-7-boronic acid.
  • Ashenhurst, J. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.
  • BenchChem. (2025).
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023, March 10). Semantic Scholar.
  • Organic Chemistry Portal.
  • Severn Biotech. Fmoc-Trp(Boc)-OH 98%_sds.
  • BenchChem. Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.
  • MSDS - Safety D
  • Ashenhurst, J. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry.
  • Sigma-Aldrich.
  • 2,6-Diazaspiro[3.
  • Fisher Scientific.
  • MedChemExpress. tert-Butyl 6-hydroxy-2-azaspiro[3.
  • PubChem. Tert-butyl 6-oxo-2-azaspiro[3.
  • Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins [Video]. YouTube.
  • Organic Syntheses Procedure. Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-.
  • Ashenhurst, J. Formation of epoxides from alkenes using m-CPBA. Master Organic Chemistry.
  • Moser, A. (2008, July 7). t-Butyl group towers over other 1H resonances. ACD/Labs.
  • Fisher Scientific.
  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides.
  • Chemistry Steps. Epoxides Ring-Opening Reactions.
  • DTU Research Database.
  • Recent Developments in the Osmium-catalyzed Dihydroxyl
  • Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles [Video].
  • MedChemExpress. tert-Butyl 6-amino-2-azaspiro[3.
  • ChemicalBook. tert-butyl cis-2-amino-6-azaspiro[3.
  • ChemScene.
  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Khan Academy.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065.
  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry.
  • Organic Syntheses Procedure. tert-BUTYLCYANOKETENE.
  • Guidechem. tert-butyl 2-forMyl-6-azaspiro[3.
  • SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)
  • tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. (2022, September 2). MDPI., September 2). MDPI.

Sources

Application

The Strategic Incorporation of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate Scaffolds in the Development of Next-Generation Kinase Inhibitors

Introduction: The Quest for Three-Dimensionality in Kinase Inhibitor Design Protein kinases, as central regulators of cellular signaling, remain a highly pursued class of drug targets, particularly in oncology and immuno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Three-Dimensionality in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, remain a highly pursued class of drug targets, particularly in oncology and immunology. The vast majority of approved kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket. This conservation, however, presents a significant challenge in achieving selectivity, often leading to off-target effects. A prevailing strategy to overcome this hurdle is "scaffold hopping," which involves replacing common, often planar, heterocyclic cores with novel, three-dimensional (3D) structures.[1][2][3] Spirocyclic scaffolds, such as derivatives of 2-azaspiro[3.4]octane, have emerged as particularly valuable in this endeavor. Their inherent rigidity and 3D geometry allow for precise spatial orientation of substituents, enabling enhanced interaction with the target protein and exploration of previously unaddressed pockets within the kinase domain. This can lead to significant improvements in potency, selectivity, and physicochemical properties like solubility and metabolic stability.

This application note will explore the utility of the tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate scaffold and its derivatives in the design of kinase inhibitors. We will use the development of the Janus kinase (JAK) inhibitor, delgocitinib, which features a related diazaspiro[3.4]octane core, as a case study to illustrate the principles and protocols associated with the application of this promising chemical motif.

Case Study: Delgocitinib - A Spirocyclic Scaffold in a Clinically Approved JAK Inhibitor

Delgocitinib is a pan-JAK inhibitor approved for the topical treatment of atopic dermatitis.[4][5] Its development showcases the successful application of a spirocyclic scaffold to achieve a desirable therapeutic profile. The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical mediator of immune responses, and its dysregulation is implicated in numerous inflammatory diseases.[5][6] Cytokines, which are key signaling molecules in the immune system, bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and regulate the transcription of pro-inflammatory genes.[6] By inhibiting JAKs, delgocitinib effectively dampens this inflammatory cascade.

The incorporation of the diazaspiro[3.4]octane moiety in delgocitinib was a deliberate design choice to introduce 3D complexity. This spirocyclic core positions the substituents in a precise orientation to interact with the ATP-binding pocket of the JAK enzymes, contributing to its potent inhibitory activity.

The JAK-STAT Signaling Pathway in Atopic Dermatitis

The pathogenesis of atopic dermatitis is complex, involving skin barrier dysfunction and a dysregulated immune response characterized by the overproduction of Th2 cytokines like IL-4 and IL-13.[6][7] These cytokines signal through the JAK-STAT pathway. The diagram below illustrates the central role of this pathway in mediating the inflammatory response in atopic dermatitis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Association pJAK JAK-P JAK->pJAK 3. Activation (Phosphorylation) STAT STAT pJAK->STAT 4. STAT Phosphorylation pSTAT STAT-P STAT->pSTAT STAT_dimer STAT-P Dimer pSTAT->STAT_dimer 5. Dimerization Gene_Transcription Pro-inflammatory Gene Transcription STAT_dimer->Gene_Transcription 6. Nuclear Translocation Delgocitinib Delgocitinib (JAK Inhibitor) Delgocitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway in atopic dermatitis.

Synthetic Protocols for Kinase Inhibitors Incorporating Azaspiro[3.4]octane Scaffolds

The synthesis of kinase inhibitors featuring the azaspiro[3.4]octane core involves two key stages: the construction of the spirocyclic scaffold itself, and its subsequent elaboration and coupling to the requisite pharmacophoric elements of the kinase inhibitor.

Protocol 1: Synthesis of the Boc-Protected 2-Azaspiro[3.4]octane Core

While the specific synthesis of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate can be complex, a general and robust method for the synthesis of the saturated 2-azaspiro[3.4]octane core has been reported and can be adapted.[8] This protocol provides a foundational building block for further elaboration.

Workflow for the Synthesis of the 2-Azaspiro[3.4]octane Core

Synthetic_Workflow Start Starting Material (e.g., Cyclopentanone derivative) Step1 Annulation of Azetidine Ring Start->Step1 Intermediate1 Spirocyclic Intermediate Step1->Intermediate1 Step2 Boc Protection Intermediate1->Step2 Final_Product tert-Butyl 2-azaspiro[3.4] octane-2-carboxylate Step2->Final_Product

Caption: General synthetic workflow for the 2-azaspiro[3.4]octane core.

Step-by-Step Methodology:

  • Annulation of the Azetidine Ring: A common strategy involves the annulation of the four-membered azetidine ring onto a pre-existing five-membered carbocycle. This can be achieved through various multi-step sequences often starting from commercially available cyclopentanone derivatives. One approach involves the formation of a suitable precursor that can undergo an intramolecular cyclization to form the spirocyclic system.

  • Boc Protection: The secondary amine of the resulting 2-azaspiro[3.4]octane is then protected with a tert-butyloxycarbonyl (Boc) group to facilitate further functionalization. This is typically achieved by reacting the spirocycle with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Purification: The final product, tert-butyl 2-azaspiro[3.4]octane-2-carboxylate, is purified by column chromatography on silica gel.

Protocol 2: Elaboration and Coupling to a Kinase Inhibitor Backbone (Illustrative Example)

Once the protected spirocyclic core is synthesized, it can be incorporated into the final kinase inhibitor. The following is an illustrative protocol for the coupling of a deprotected azaspiro[3.4]octane to a generic kinase inhibitor backbone, exemplified by the pyrazolopyrimidine core found in many JAK inhibitors.

Step-by-Step Methodology:

  • Boc Deprotection: The Boc protecting group on the azaspiro[3.4]octane is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in an appropriate solvent like dioxane or methanol.

  • Nucleophilic Aromatic Substitution (SNAr): The deprotected secondary amine of the spirocycle is then coupled to a suitable halo-substituted heterocyclic core (e.g., a chloropyrazolopyrimidine) via a nucleophilic aromatic substitution reaction. This reaction is often carried out at elevated temperatures in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and in the presence of a non-nucleophilic base like DIPEA.

  • Final Functionalization (if necessary): Depending on the desired final compound, further functionalization steps may be required. For instance, another reactive site on the spirocycle or the heterocyclic core could be modified.

  • Purification: The final kinase inhibitor is purified to a high degree of purity using techniques such as preparative high-performance liquid chromatography (HPLC) or crystallization.

Biological Evaluation of Kinase Inhibitors

The biological activity of the synthesized compounds is evaluated through a series of in vitro assays to determine their potency and selectivity.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[2][8] This assay is widely used for primary screening and dose-response studies of kinase inhibitors.

Step-by-Step Methodology:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase (e.g., JAK1, JAK2, or JAK3), the kinase substrate (a suitable peptide or protein), and ATP in a kinase reaction buffer.

    • Add the test compound (the synthesized kinase inhibitor) at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add the ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP. This reagent also contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Table 1: Representative IC₅₀ Data for a Hypothetical Kinase Inhibitor Series

CompoundSpirocyclic ScaffoldJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Reference (Delgocitinib) Diazaspiro[3.4]octane2.82.611
Compound 1a tert-Butyl 2-azaspiro[3.4]octane15.225.889.4
Compound 1b tert-Butyl 2-azaspiro[3.4]oct-6-ene10.518.965.7
Control (Planar Scaffold) Piperazine150.3210.1540.6

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

The use of the tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate scaffold and its derivatives represents a promising strategy in the development of novel kinase inhibitors. The inherent three-dimensionality of this motif offers a distinct advantage over traditional planar scaffolds, enabling the design of compounds with improved potency, selectivity, and drug-like properties. The successful clinical development of delgocitinib, which incorporates a related spirocyclic core, validates this approach. The protocols outlined in this application note provide a framework for the synthesis and biological evaluation of kinase inhibitors featuring this valuable scaffold, encouraging further exploration of this and other 3D structures in the ongoing quest for more effective and safer targeted therapies.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]

  • Huang, I. H., Chung, W. H., Wu, P., & Chen, C. B. (2022). JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review. Frontiers in Immunology, 13, 919493. [Link]

  • Noji, S., Miyata, S., Nakao, M., Kimura, T., Kuno, M., Taguchi, R., ... & Obika, S. (2020). Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. Journal of Medicinal Chemistry, 63(13), 7163–7185. [Link]

  • Nakagawa, H., Nemoto, O., Igarashi, A., Nagata, T., & Kabashima, K. (2020). Delgocitinib ointment, a topical Janus kinase inhibitor, in adult patients with moderate to severe atopic dermatitis: A phase 3, randomized, double-blind, vehicle-controlled study and an open-label, long-term extension study. Journal of the American Academy of Dermatology, 82(4), 823–831. [Link]

  • Cisbio. (n.d.). HTRF Kinase Assays. [Link]

  • Guttman-Yassky, E., & Krueger, J. G. (2017). Atopic dermatitis and psoriasis: two different immune diseases or one spectrum?. Current opinion in immunology, 48, 24–30. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. [Link]

  • Zhang, Y., & Shvartsbart, A. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4900–4912. [Link]

  • Roskoski, R., Jr (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological research, 144, 19–50. [Link]

Sources

Method

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate as a PROTAC linker

Application Note & Protocols Leveraging tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate for the Development of Next-Generation PROTACs Abstract Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therap...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Leveraging tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate for the Development of Next-Generation PROTACs

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The linker connecting the POI-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[2][3] This guide moves beyond traditional linear linkers to explore the application of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, a constrained spirocyclic scaffold. We detail the rationale for using such 3D linkers, provide a plausible synthetic strategy for its incorporation into heterobifunctional degraders, and offer detailed protocols for the synthesis and in-vitro evaluation of the resulting PROTACs.

Introduction: The Pivotal Role of the Linker in PROTAC Design

A PROTAC molecule consists of three key components: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements.[2] While much focus is often placed on the two binding moieties, the linker's role is far from passive. It dictates the spatial orientation and distance between the POI and the E3 ligase, a crucial factor for efficient ubiquitination and subsequent degradation.[4]

Traditional linkers, such as those based on polyethylene glycol (PEG), are highly flexible. This flexibility can lead to several drawbacks, including:

  • Hydrophobic Collapse: In aqueous environments, flexible hydrophobic linkers can collapse, leading to aggregation and poor solubility.[5]

  • Uncontrolled Conformations: A high degree of freedom can result in a multitude of non-productive conformations, reducing the efficiency of ternary complex formation.

  • Limited IP Space: The prevalence of PEG and alkyl linkers makes generating novel intellectual property challenging.[5]

To overcome these limitations, researchers are increasingly turning to linkers with rigid or constrained architectures, such as heterocyclic scaffolds, alkynes, and spirocyclic systems.[1][3] These structures offer better control over the PROTAC's conformational landscape, which can improve physicochemical properties and stabilize the key ternary complex for effective protein degradation.[2][5]

PROTAC_Mechanism

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate: A Privileged Scaffold

The tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a spirocyclic compound featuring a four-membered azetidine ring fused with a five-membered cyclopentene ring. This structure provides a rigid, three-dimensional scaffold that can pre-organize the warhead and E3 ligase ligand into a productive orientation.

Key Structural Features and Advantages:

  • Rigidity: The spirocyclic core restricts conformational flexibility, potentially reducing the entropic penalty of forming the ternary complex.

  • Vectorial Control: The defined geometry allows for precise control over the exit vectors of the attached ligands.

  • Reactive Handle: The double bond in the cyclopentene ring serves as a versatile chemical handle for introducing conjugation points through various chemical transformations.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen, allowing for selective chemistry at other positions. It can be easily removed in a final step if the nitrogen is required for interaction or as a conjugation point.

  • Novelty: The use of such scaffolds can help generate novel IP space outside of conventional linker chemistries.[5]

Property Value Source
IUPAC Name tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate[9]
Molecular Formula C12H19NO2N/A
Molecular Weight 209.28 g/mol N/A
Key Feature Spirocyclic core with alkene for functionalization[9]

Protocol 1: Synthesis of a Bifunctional Azaspiro[3.4]octane Linker

The alkene moiety of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is the key to its use as a linker. It must be converted into two distinct, orthogonally reactive functional groups to allow for the sequential attachment of the POI warhead and the E3 ligase ligand. This protocol describes a plausible route via dihydroxylation followed by selective functionalization.

Materials:

  • tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

  • Osmium tetroxide (OsO₄) or a suitable safer alternative (e.g., AD-mix-β)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone/Water solvent mixture

  • Sodium sulfite (Na₂SO₃)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Di-tert-butyl dicarbonate ((Boc)₂O) or other suitable protecting group

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)

  • Standard glassware and purification supplies (silica gel, etc.)

Step-by-Step Procedure:

  • Dihydroxylation of the Alkene:

    • Dissolve tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (1.0 eq) in a 10:1 mixture of acetone and water.

    • Add NMO (1.5 eq) to the solution.

    • Carefully add a catalytic amount of OsO₄ (0.02 eq, 2.5 wt% solution in t-BuOH).

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding solid Na₂SO₃ and stirring for 1 hour.

    • Filter the mixture through celite, washing with acetone.

    • Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude cis-diol. Purify by column chromatography.

    • Rationale: This step converts the alkene into a cis-diol, providing two hydroxyl groups as points for further modification.

  • Selective Protection of One Hydroxyl Group:

    • Dissolve the purified diol (1.0 eq) in dry DCM.

    • Add TEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C and slowly add a solution of a bulky protecting group reagent, such as (Boc)₂O (1.1 eq), in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the formation of the mono-protected product.

    • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to isolate the mono-Boc-protected diol.

    • Rationale: Selective protection of one hydroxyl group is crucial for the sequential and controlled attachment of the two different ligands. A bulky protecting group favors mono-protection.

  • Activation of the Free Hydroxyl Group:

    • Dissolve the mono-protected diol (1.0 eq) in dry DCM under an inert atmosphere and cool to 0 °C.

    • Add TEA (2.0 eq) followed by the dropwise addition of MsCl (1.2 eq).

    • Stir at 0 °C for 1-2 hours. Monitor by TLC until the starting material is consumed.

    • Dilute with DCM, wash with cold water and brine.

    • Dry the organic layer and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

    • Rationale: Conversion of the free hydroxyl to a good leaving group (mesylate) prepares it for nucleophilic substitution, such as azidation.

  • Introduction of the First Nucleophile (Azide):

    • Dissolve the crude mesylate in DMF and add NaN₃ (3.0 eq).

    • Heat the reaction to 60-80 °C and stir for 6-12 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography to yield the azide-functionalized intermediate.

    • Rationale: The azide group is an excellent precursor for an amine (via reduction) or can be used directly in copper-catalyzed "click" chemistry.[1]

  • Deprotection and Final Functionalization:

    • The protecting group on the second hydroxyl is now removed under appropriate conditions (e.g., TFA for a Boc group).

    • The newly freed hydroxyl can be activated (e.g., mesylated) to allow for attachment of the second component. The azide can be reduced to an amine (e.g., with PPh₃/H₂O or H₂/Pd-C) to provide another distinct functional handle. This results in a bifunctional linker with two orthogonal reactive sites (e.g., an amine and a hydroxyl/mesylate).

Protocol 2: PROTAC Synthesis and Evaluation

This protocol outlines the convergent synthesis of a PROTAC by coupling the bifunctional linker from Protocol 1 to pre-functionalized POI and E3 ligase ligands.

Synthesis_Workflow start tert-Butyl 2-azaspiro[3.4]oct-6-ene- 2-carboxylate diol Step 1: Dihydroxylation start->diol bifunctional Step 2: Orthogonal Functionalization diol->bifunctional linker Bifunctional Linker (e.g., Amine + Acid) bifunctional->linker half1 Step 3a: Couple Warhead linker->half1 warhead POI Warhead (with handle) warhead->half1 e3_ligand E3 Ligand (with handle) half2 Step 3b: Couple E3 Ligand e3_ligand->half2 half1->half2 final_protac Final PROTAC Molecule half2->final_protac purify Step 4: Purification (HPLC) final_protac->purify characterize Step 5: Characterization (LC-MS, NMR) purify->characterize

Part A: PROTAC Synthesis

  • First Coupling Reaction (e.g., Amide Bond Formation):

    • To a solution of the bifunctional linker (with a free amine, 1.0 eq) and a POI warhead containing a carboxylic acid (e.g., a derivative of a kinase inhibitor, 1.0 eq) in DMF, add a coupling agent like HATU (1.2 eq) and a base like DIPEA (3.0 eq).

    • Stir at room temperature for 2-4 hours. Monitor by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product (Warhead-Linker intermediate) by column chromatography.

  • Second Coupling Reaction (e.g., Click Chemistry):

    • If the other end of the linker is an azide, it can be coupled to an E3 ligase ligand (e.g., a pomalidomide derivative) functionalized with a terminal alkyne.

    • Dissolve the Warhead-Linker-Azide intermediate (1.0 eq) and the Alkyne-E3 Ligand (1.1 eq) in a t-BuOH/water mixture.

    • Add sodium ascorbate (0.5 eq) followed by copper(II) sulfate (0.1 eq).

    • Stir at room temperature for 8-16 hours.

    • Upon completion, dilute with water, extract with an organic solvent, and purify the final PROTAC molecule.[1]

  • Final Deprotection and Purification:

    • If a Boc group remains on the spirocycle nitrogen, it can be removed by treating the PROTAC with a solution of trifluoroacetic acid (TFA) in DCM.

    • The final crude product should be purified to >95% purity using reverse-phase preparative HPLC.

    • The identity and purity of the final PROTAC must be confirmed by LC-MS and ¹H/¹³C NMR.

Part B: In Vitro PROTAC Evaluation

  • Cell Culture:

    • Culture a relevant human cell line (e.g., a cancer cell line known to express the POI) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

  • Western Blot for Protein Degradation:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) and appropriate controls (DMSO vehicle, warhead alone, E3 ligand alone) for a set time (e.g., 18 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration in the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4 °C with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system. Quantify band intensity to determine the extent of degradation.

  • Calculating Degradation Metrics:

    • DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.

    • Dₘₐₓ: The maximal level of degradation observed.

Evaluation_Workflow

Data Interpretation and Conclusion

A successful PROTAC synthesized with the azaspiro[3.4]octane linker will induce potent, concentration-dependent degradation of the POI. The rigidity of the linker is expected to contribute to a favorable degradation profile, potentially with a lower DC₅₀ value and a more pronounced hook effect compared to a flexible counterpart, as the rigid structure may more strongly favor the formation of a productive ternary complex at optimal concentrations.

References

  • SpiroChem. Linker Design. [Online] Available at: [Link]

  • SpiroChem. (2022-05-31) Expertise of the month: PROTACS and Molecular Glues. [Online] Available at: [Link]

  • Dal Piaz, F., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Online] Available at: [Link]

  • MedChemExpress. tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate | PROTAC连接子| MCE. [Online] Available at: [Link]

  • MySkinRecipes. tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. [Online] Available at: [Link]

  • Gadd, M. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Online] Available at: [Link]

  • AxisPharm. (2024-10-23) From Design to Degradation: The Essential Role of Linkers in PROTACs. [Online] Available at: [Link]

  • MedChemExpress. tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate | PROTAC连接子| MCE. [Online] Available at: [Link]

  • PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Online] Available at: [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Online] Available at: [Link]

  • Roda, N., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Online] Available at: [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. [Online] Available at: [Link]

  • PubChem. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. [Online] Available at: [Link]

  • PubChem. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Online] Available at: [Link]

  • Jaime-Figueroa, S., et al. (2022). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]

Sources

Application

Derivatization of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

An Application Guide to the Strategic for Accelerated Drug Discovery Authored by a Senior Application Scientist Abstract The quest for novel chemical matter with enhanced three-dimensionality is a paramount objective in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic for Accelerated Drug Discovery

Authored by a Senior Application Scientist

Abstract

The quest for novel chemical matter with enhanced three-dimensionality is a paramount objective in modern medicinal chemistry. Azaspirocycles have emerged as privileged scaffolds, prized for their ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while exploring chemical space in three dimensions.[1] This guide provides a detailed technical overview and actionable protocols for the chemical modification of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, a versatile building block for creating diverse libraries of drug-like molecules.[2][3] We will explore the strategic rationale behind key derivatization pathways of the core alkene functionality and detail the subsequent manipulation of the Boc-protected amine, providing researchers with a robust framework for scaffold elaboration.

Foundational Principles: The Azaspiro[3.4]octane Core and Boc Protection Strategy

The 2-azaspiro[3.4]octane framework is a valuable bioisosteric replacement for more conventional motifs like piperidines. Its rigid, spirocyclic nature reduces conformational entropy upon binding to a biological target and provides orthogonal vectors for substituent placement, enabling fine-tuning of structure-activity relationships (SAR).[1] The starting material, tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, features two key reactive sites: the C6-C7 alkene for scaffold diversification and the Boc-protected nitrogen for late-stage functionalization.

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in contemporary organic synthesis.[4][5] Its utility stems from its remarkable stability to a wide range of non-acidic conditions, including basic, nucleophilic, and reductive environments, rendering it orthogonal to many other protecting groups.[6] Deprotection is typically achieved under mild acidic conditions, which cleaves the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation that fragments to isobutene.[5][7] This predictable reactivity is central to its strategic application in multi-step syntheses.

Boc_Lifecycle FreeAmine Free Amine (R-NH₂) BocProtected Boc-Protected Amine (R-NHBoc) FreeAmine->BocProtected Stable to Bases, Nucleophiles, Reductants DeprotectedAmine Free Amine (R-NH₂) BocProtected->DeprotectedAmine Acid-Labile Cleavage BocAnhydride Boc₂O, Base (e.g., DMAP, NaHCO₃) BocAnhydride->BocProtected Acid Acid (e.g., TFA, HCl) Acid->BocProtected

Caption: The Boc protecting group lifecycle.

Core Application: Derivatization of the C6-C7 Alkene

The cyclopentene moiety of the scaffold is the primary locus for initial derivatization. The following protocols detail key transformations that introduce new functionalities and stereocenters, significantly expanding the accessible chemical space from a single starting material.

Saturation via Catalytic Hydrogenation

Conversion of the alkene to the corresponding alkane is a fundamental step to access the saturated 2-azaspiro[3.4]octane core. This transformation removes the planar alkene, enhancing the three-dimensional character of the scaffold and providing a direct structural analog to the unsaturated parent.

Caption: Catalytic hydrogenation of the spirocyclic alkene.

Protocol 1: Catalytic Hydrogenation

  • Vessel Preparation: To a 100 mL flask, add tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (1.0 g, 4.78 mmol) and ethanol (25 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 0.1 g, 10 wt%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a hydrogen atmosphere (balloon or ~50 psi in an autoclave) and stir vigorously at room temperature for 12 hours.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the product as a colorless oil. The product is often of sufficient purity for subsequent steps without further purification.

Parameter Value
Substrate tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
Reagents 10% Pd/C, H₂
Solvent Ethanol
Temperature Room Temperature
Typical Yield >95%
Stereoselective syn-Dihydroxylation

The introduction of vicinal diols via dihydroxylation provides key handles for further functionalization and introduces two new stereocenters. The use of osmium tetroxide with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) is a reliable method for achieving syn-dihydroxylation.

Caption: syn-Dihydroxylation of the alkene.

Protocol 2: syn-Dihydroxylation

  • Reaction Setup: Dissolve tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (1.0 g, 4.78 mmol) in a mixture of acetone (20 mL) and water (2 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO, 0.67 g, 5.74 mmol, 1.2 equiv). To this stirring solution, add a 4% solution of osmium tetroxide (OsO₄) in water (0.3 mL, 0.048 mmol, 0.01 equiv) dropwise.

  • Reaction Execution: Stir the mixture at room temperature for 16 hours. The solution will typically turn dark brown.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃, 15 mL) and stir for 1 hour.

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 30-60% ethyl acetate in hexanes) to afford the cis-diol.

Parameter Value
Substrate tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
Reagents OsO₄ (catalytic), NMO
Solvent Acetone/Water
Temperature Room Temperature
Typical Yield 80-90%
Epoxidation and Subsequent Ring-Opening

Epoxidation of the alkene forms a strained three-membered ring, which is a versatile intermediate susceptible to nucleophilic attack. This two-step sequence allows for the installation of a wide variety of functional groups in an anti configuration.

Epoxidation_Workflow Start tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate Epoxide Epoxide Intermediate Start->Epoxide m-CPBA, DCM Product Ring-Opened Products (e.g., anti-diol, amino-alcohol) Epoxide->Product Nucleophile (H₂O/H⁺, R₂NH, etc.)

Sources

Method

Application Notes and Protocols for the Chemical Modification of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Introduction: The Strategic Value of the 2-Azaspiro[3.4]octane Scaffold The 2-azaspiro[3.4]octane moiety is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Azaspiro[3.4]octane Scaffold

The 2-azaspiro[3.4]octane moiety is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage in drug design, enabling precise vectoral orientation of substituents to optimize interactions with biological targets. The incorporation of this spirocyclic system can lead to improved metabolic stability, reduced off-target effects, and enhanced oral bioavailability. tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a versatile building block, with the alkene functionality serving as a gateway for a variety of chemical transformations.[1] This guide provides detailed protocols and scientific rationale for several key modifications of this valuable intermediate, including hydrogenation, epoxidation, dihydroxylation, and subsequent epoxide ring-opening reactions.

I. Catalytic Hydrogenation: Accessing the Saturated Scaffold

Catalytic hydrogenation of the alkene in tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate provides direct access to the corresponding saturated azaspiro[3.4]octane. This transformation is fundamental for structure-activity relationship (SAR) studies comparing the biological effects of unsaturated versus saturated analogs. The choice of catalyst and reaction conditions is critical to ensure complete reduction of the double bond without affecting the Boc protecting group.

Scientific Rationale

The hydrogenation proceeds via the addition of hydrogen across the double bond, mediated by a heterogeneous metal catalyst. Palladium on carbon (Pd/C) is a commonly employed and highly effective catalyst for this transformation due to its high activity and selectivity. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which facilitates the dissolution of the substrate and the transport of hydrogen to the catalyst surface. The Boc protecting group is stable under these neutral hydrogenation conditions.

Experimental Workflow: Catalytic Hydrogenation

hydrogenation_workflow sub Substrate Loading sol Solvent Addition (Ethanol) sub->sol cat Catalyst Addition (10% Pd/C) sol->cat h2 Hydrogenation (H2 balloon, RT) cat->h2 fil Filtration (Celite®) h2->fil eva Evaporation fil->eva pro Product Isolation eva->pro epoxidation_workflow sub Substrate in DCM mcpba Add m-CPBA (0°C to RT) sub->mcpba stir Stir Overnight mcpba->stir quench Quench (aq. Na2S2O3) stir->quench extract Extract (DCM) quench->extract wash Wash & Dry extract->wash pro Product Isolation wash->pro dihydroxylation_workflow admix Prepare AD-mix solution (t-BuOH/H2O) cool Cool to 0°C admix->cool sub Add Substrate cool->sub stir Stir at 0°C sub->stir quench Quench (Na2SO3) stir->quench extract Extract (EtOAc) quench->extract pro Product Isolation extract->pro ring_opening_workflow sub Epoxide & Amine in Solvent heat Heat to Reflux sub->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool evap Evaporate Solvent cool->evap purify Purify by Chromatography evap->purify prod Isolated Product purify->prod

Sources

Application

Application Note: A Scalable Synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Abstract This application note provides a comprehensive, scalable protocol for the synthesis of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, a valuable spirocyclic building block in medicinal chemistry.[1] The pres...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, scalable protocol for the synthesis of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, a valuable spirocyclic building block in medicinal chemistry.[1] The presented methodology is designed for researchers, chemists, and professionals in drug development, offering a robust and efficient multi-step synthesis. The protocol emphasizes experimental causality, safety, and analytical validation, ensuring reproducibility and high purity of the final product.

Introduction

Spirocyclic scaffolds, particularly those incorporating small, strained rings like azetidine, are of increasing interest in drug discovery. Their rigid, three-dimensional structures offer a unique exploration of chemical space, often leading to improved metabolic stability and target selectivity. tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate serves as a key intermediate for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This document outlines a scalable, two-stage synthetic approach, commencing with the formation of a key diene intermediate followed by a ring-closing metathesis (RCM) reaction.

Overall Synthetic Strategy

The synthesis is designed in two main stages, starting from the commercially available N-Boc-3-oxoazetidine. The first stage involves the sequential installation of two different alkenyl groups to create a diene precursor. The second stage employs a catalytic ring-closing metathesis to construct the spirocyclic cyclopentene ring.

G cluster_0 Stage 1: Diene Precursor Synthesis cluster_1 Stage 2: Spirocyclization cluster_2 Analysis & Purification A N-Boc-3-oxoazetidine B tert-Butyl 3-allyl-3-hydroxyazetidine-2-carboxylate A->B Allyl Grignard Addition C tert-Butyl 3-allyl-3-vinylazetidine-2-carboxylate B->C Dehydration D tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate C->D Ring-Closing Metathesis (RCM) E Chromatography D->E F Spectroscopic Characterization E->F

Figure 1: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the Diene Precursor

Step 1.1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-2-carboxylate

This initial step involves a nucleophilic addition of an allyl group to the ketone functionality of N-Boc-3-oxoazetidine. The use of a Grignard reagent is a standard and scalable method for this transformation.

Protocol:

  • Reactor Setup: A 20 L, 3-neck, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with N-Boc-3-oxoazetidine (1.0 kg, 5.84 mol) and anhydrous tetrahydrofuran (THF, 10 L).

  • Inert Atmosphere: The vessel is purged with dry nitrogen and cooled to 0 °C using an ice-water bath.

  • Grignard Addition: Allylmagnesium bromide (1.0 M in THF, 6.4 L, 6.4 mol) is added dropwise via the dropping funnel over 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate mobile phase. The reaction is considered complete upon the disappearance of the starting material, typically within 1-2 hours after the addition is complete.

  • Quenching: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 L) while maintaining the temperature below 10 °C.

  • Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 3 L). The combined organic layers are washed with brine (5 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel (gradient elution with 10-30% ethyl acetate in hexanes) to afford tert-butyl 3-allyl-3-hydroxyazetidine-2-carboxylate as a colorless oil.

ParameterValue
Starting Material1.0 kg
Expected Yield1.1-1.2 kg
Purity (by NMR)>95%
Step 1.2: Dehydration to tert-Butyl 3-allyl-3-vinylazetidine-2-carboxylate

The tertiary alcohol is dehydrated to form the second double bond required for the RCM reaction. Mild acidic conditions are employed to prevent decomposition of the Boc-protecting group.

Protocol:

  • Reactor Setup: A 20 L jacketed reactor is charged with the product from Step 1.1 (1.1 kg, 5.16 mol) and dichloromethane (DCM, 10 L).

  • Reagent Addition: The solution is cooled to 0 °C, and Burgess reagent (1.47 kg, 6.19 mol) is added portion-wise over 30 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Monitoring: Progress is monitored by TLC (4:1 hexanes:ethyl acetate).

  • Work-up: The reaction mixture is washed with water (2 x 5 L) and brine (5 L). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude material is purified by column chromatography (silica gel, gradient elution with 5-15% ethyl acetate in hexanes) to yield the diene precursor.

ParameterValue
Starting Material1.1 kg
Expected Yield0.9-1.0 kg
Purity (by HPLC)>97%

Part 2: Ring-Closing Metathesis for Spirocyclization

Ring-closing metathesis is a powerful reaction for the formation of cyclic alkenes.[2][3][4] The choice of a second-generation Grubbs' catalyst is based on its high activity and tolerance to various functional groups.

RCM_Mechanism cluster_0 A [Ru]=CHPh C Metallacyclobutane Intermediate A->C + B Diene Precursor B->C D Product + [Ru]=CH2 C->D Cycloreversion D->A Regeneration

Figure 2: Simplified mechanism of the Ring-Closing Metathesis.

Protocol:

  • Reactor Setup: A 50 L glass reactor, equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe, is charged with the diene precursor (0.9 kg, 4.29 mol) and degassed toluene (40 L).

  • Catalyst Addition: Grubbs' Catalyst, 2nd Generation (73 g, 0.086 mol, 2 mol%) is added under a positive flow of nitrogen.

  • Reaction Conditions: The mixture is heated to 80 °C and stirred for 4-6 hours. The reaction is driven to completion by the removal of the volatile ethylene byproduct.

  • Monitoring: The reaction is monitored by gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material.

  • Catalyst Removal: Upon completion, the reaction is cooled to room temperature, and a solution of tris(hydroxymethyl)phosphine (200 g) in water (1 L) is added and stirred for 2 hours to quench the catalyst. The mixture is then passed through a pad of silica gel to remove the ruthenium byproducts.

  • Final Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation or large-scale flash chromatography to yield tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

ParameterValue
Starting Material0.9 kg
Expected Yield0.7-0.8 kg
Purity (by GC-MS)>98%

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the protons of the spirocyclic core, the vinyl protons of the cyclopentene ring, and the tert-butyl group.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbon, the quaternary spiro carbon, the olefinic carbons, and the carbons of the azetidine and tert-butyl groups.

  • Mass Spectrometry (ESI+): Calculation of the exact mass and comparison with the observed mass for the [M+H]⁺ ion.

  • HPLC/UPLC: To determine the final purity of the compound, typically using a C18 column with a water/acetonitrile gradient.

Safety and Handling

  • Grignard Reagents: Are highly reactive and pyrophoric. Handle under an inert atmosphere and away from moisture.

  • Solvents: THF, DCM, and toluene are flammable and should be handled in a well-ventilated fume hood.

  • Burgess Reagent: Can be moisture-sensitive.

  • Ruthenium Catalyst: Ruthenium compounds can be toxic. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The protocol detailed in this application note provides a reliable and scalable pathway for the synthesis of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. By employing a robust Grignard addition, a mild dehydration, and an efficient ring-closing metathesis, this method is suitable for producing multi-gram to kilogram quantities of this important building block for pharmaceutical research and development.

References

  • Bassindale, M. J., Hamley, P., Leitner, A., & Harrity, J. P. A. (1999). Spirocycle assembly through selective tandem ring closing metathesis reactions. Tetrahedron Letters, 40(17), 3247-3250.
  • Grubbs, R. H., Miller, S. J., & Fu, G. C. (1995). Ring-Closing Metathesis and Related Processes in Organic Synthesis. Accounts of Chemical Research, 28(11), 446-452.
  • Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters, 1(6), 953-956.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065.
  • MySkinRecipes. tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Characterization of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Abstract This comprehensive guide provides detailed application notes and protocols for the analytical characterization of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, a key building block in modern drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, a key building block in modern drug discovery. The rigid, three-dimensional architecture of spirocyclic scaffolds is of increasing interest in medicinal chemistry for its potential to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[1] This document outlines a multi-technique approach for the structural elucidation and purity assessment of this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and other relevant analytical methods. The protocols provided are designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of this critical intermediate.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles, characterized by two rings sharing a single carbon atom, offer a distinct three-dimensional topology that is increasingly sought after in drug design to "escape from flatland".[1] This structural rigidity can lead to improved binding affinity and selectivity for biological targets. tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, with its protected amine and reactive alkene functionality, serves as a versatile intermediate for the synthesis of novel therapeutic agents. Accurate and comprehensive characterization is paramount to ensure the identity, purity, and stability of this compound, thereby underpinning the reliability of subsequent synthetic transformations and biological evaluations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, provides a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will exhibit characteristic signals for the spirocyclic core, the alkene protons, and the tert-butyl protecting group. The presence of two diastereomers due to slow rotation around the carbamate C-N bond may lead to additional resonances for the protons near the nitrogen atom.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
C(CH₃)₃~ 1.45singlet-
CH₂ (azetidine ring)3.5 - 4.0multiplet-
CH₂ (cyclopentene ring, allylic)2.5 - 2.8multiplet-
CH₂ (cyclopentene ring)2.2 - 2.5multiplet-
CH=CH5.7 - 6.0multiplet-

Note: These are predicted values and may vary depending on the solvent and instrument frequency. The complexity of the spirocyclic system can lead to overlapping multiplets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C(CH₃)₃~ 28.5
C(CH₃)₃~ 80.0
CH₂ (azetidine ring)50 - 55
Spirocyclic Carbon60 - 65
CH₂ (cyclopentene ring)35 - 45
CH=CH125 - 135
C=O~ 155

Note: These are predicted values and should be confirmed by 2D NMR experiments.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations and aid in the complete assignment of all signals.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the target compound and providing insights into its structure through fragmentation analysis.

Expected Mass Spectral Data
  • Molecular Formula: C₁₂H₁₉NO₂

  • Molecular Weight: 209.29 g/mol

  • Monoisotopic Mass: 209.1416 u

Fragmentation Pathways

The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns in mass spectrometry. Common fragmentation pathways include the loss of isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da).

  • [M+H]⁺: m/z 210.1494

  • [M - C₄H₈ + H]⁺: m/z 154.0868 (loss of isobutylene)

  • [M - C₅H₈O₂ + H]⁺: m/z 110.0708 (loss of Boc group)

  • [C₄H₉]⁺: m/z 57.0704 (tert-butyl cation)

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements. Electrospray ionization (ESI) is a suitable soft ionization technique.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and observe the characteristic daughter ions.

Chromatographic Methods: Purity Assessment and Chiral Separation

Chromatographic techniques are vital for assessing the purity of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and for separating its enantiomers, which is a critical step in the development of chiral drugs.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for purity analysis.

Protocol for Purity Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Chiral Chromatography (HPLC and SFC)

Due to the spirocyclic nature of the molecule, it is chiral. The separation of its enantiomers is crucial for pharmaceutical applications. Both chiral HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose. SFC is often preferred for its speed and reduced solvent consumption.[3][4]

Strategy for Chiral Method Development:

A systematic screening approach is recommended to identify the optimal chiral stationary phase (CSP) and mobile phase.

  • Column Screening: Screen a set of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).

  • Mobile Phase Screening (SFC):

    • Primary Solvent: Supercritical CO₂.

    • Co-solvents: Methanol, ethanol, isopropanol.

    • Additives: Basic additives like diethylamine (DEA) or acidic additives like trifluoroacetic acid (TFA) can significantly impact selectivity.

  • Mobile Phase Screening (HPLC - Normal Phase):

    • Primary Solvent: Hexane or heptane.

    • Modifiers: Isopropanol, ethanol.

    • Additives: Similar to SFC, DEA or TFA can be used.

Illustrative Chiral SFC Protocol:

  • Instrumentation: An analytical SFC system.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol with 0.1% DEA (e.g., 80:20 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 35 °C.

  • Detection: UV at 220 nm.

Other Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

Expected FTIR Peaks:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (carbamate)Stretching1680 - 1700
C-N (carbamate)Stretching1365 - 1390
C=C (alkene)Stretching1640 - 1680
=C-H (alkene)Stretching3010 - 3095
C-H (alkane)Stretching2850 - 2960

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum will be dominated by the electronic transitions of the alkene and carbonyl chromophores. The isolated double bond is expected to have a weak absorption in the far UV region.

Expected UV-Vis Absorption:

  • λmax: ~200-220 nm (π → π* transition of the C=C bond). The carbonyl group's n → π* transition may be too weak to be observed clearly.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane).

  • Data Acquisition: Scan the UV-Vis spectrum from 190 to 400 nm.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Synthesis Synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Analytical Testing MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Analytical Testing HPLC HPLC (Purity) Synthesis->HPLC Analytical Testing Chiral_Sep Chiral Separation (SFC/HPLC) Synthesis->Chiral_Sep Analytical Testing FTIR FTIR Spectroscopy Synthesis->FTIR Analytical Testing UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Analytical Testing

Caption: Analytical workflow for the characterization of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. A combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatographic techniques for purity and enantiomeric separation is essential for ensuring the quality of this important building block in drug discovery. The application of these methods will enable researchers to proceed with confidence in the synthesis of novel and potentially life-saving therapeutics.

References

  • Tsvetkov, V. B., et al. (2019). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PubMed Central. [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-306. [Link]

  • Novartis. (2021, December 22). Achiral SFC for Purification of Pharmaceuticals. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Welcome to the dedicated technical support resource for the synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this multi-step synthesis. Our aim is to equip you with the scientific rationale behind experimental choices to proactively address and resolve potential side reactions and yield issues.

Structural Overview & Synthetic Strategy

The target molecule, tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, is a valuable spirocyclic building block in medicinal chemistry. Its synthesis typically involves two key stages: the formation of a reactive azetidine precursor, followed by a [4+2] cycloaddition to construct the spirocyclic cyclopentene ring. This guide will address potential pitfalls in both stages.

G cluster_0 Stage 1: Azetidine Precursor Synthesis cluster_1 Stage 2: Spirocyclization A Acyclic Precursors (e.g., N-Boc-protected γ-amino alcohol/halide) B N-Boc-2-methyleneazetidine (Key Dienophile) A->B Intramolecular Cyclization D tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (Target Molecule) B->D B->D [4+2] Diels-Alder Cycloaddition C Cyclopentadiene C->D

Caption: General synthetic strategy for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Synthesis of the Azetidine Precursor (N-Boc-2-methyleneazetidine)

Question 1: I am observing low yields during the intramolecular cyclization to form the N-Boc-azetidine ring. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the formation of the strained azetidine ring are a common issue, often stemming from competing side reactions. Here’s a breakdown of potential causes and troubleshooting strategies:

  • Polymerization and Elimination: The starting materials for azetidine synthesis, such as 1,3-dielectrophiles, can be prone to polymerization or elimination under harsh conditions, especially with prolonged heating.[1]

    • Troubleshooting:

      • Reaction Time and Temperature: Carefully monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. Consider if a lower temperature for a longer duration might be beneficial.

      • Microwave Chemistry: The use of microwave irradiation can sometimes improve yields by rapidly reaching the desired temperature, thus minimizing the time for side reactions to occur.[1]

  • Choice of Base and Solvent: The base and solvent system is critical for efficient cyclization. An inappropriate choice can favor intermolecular reactions over the desired intramolecular ring closure.

    • Troubleshooting:

      • Base Strength: A strong, non-nucleophilic base is often required to deprotonate the N-H of the Boc-carbamate for the intramolecular SN2 reaction.[2]

      • Solvent Polarity: The solvent should be able to dissolve the starting material and facilitate the SN2 reaction. Aprotic polar solvents are generally a good starting point.

  • Leaving Group Quality: The efficiency of the intramolecular SN2 reaction is highly dependent on the nature of the leaving group.

    • Troubleshooting:

      • If you are using a halide (e.g., bromide or chloride), ensure it is sufficiently activated. In some cases, converting an alcohol to a better leaving group, such as a tosylate or mesylate, is necessary.

Question 2: I am seeing multiple spots on my TLC after the synthesis of N-Boc-2-methyleneazetidine, even after purification. What could these be?

Answer:

The presence of multiple products suggests that the highly reactive 2-methyleneazetidine intermediate may be undergoing further reactions.

  • Dimerization: Exocyclic methylene groups on strained rings can be reactive and prone to [2+2] cycloaddition or other dimerization pathways, especially at higher concentrations or temperatures.

    • Troubleshooting:

      • Concentration: Perform the reaction at a higher dilution to favor the intramolecular reaction over intermolecular dimerization.

      • Temperature Control: Maintain the lowest effective temperature throughout the reaction and work-up.

      • In-situ Use: If possible, consider generating the N-Boc-2-methyleneazetidine and using it immediately in the subsequent Diels-Alder step without isolation.

  • Isomerization: Depending on the synthetic route, there might be a possibility of the exocyclic double bond isomerizing to an endocyclic position, though this is generally less favorable for the 2-position of an azetidine.

Part 2: The Diels-Alder Reaction for Spirocyclization

Question 3: My Diels-Alder reaction is sluggish, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer:

The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, especially with cyclopentadiene.[3] Cyclopentadiene also readily dimerizes at room temperature and above.[4]

    • Troubleshooting:

      • Freshly Cracked Dicyclopentadiene: Ensure you are using freshly cracked dicyclopentadiene, as it exists as a dimer that needs to be thermally cracked back to the monomer for the reaction.[4]

      • Temperature Optimization: A systematic optimization of the reaction temperature is recommended. Start at a moderate temperature (e.g., room temperature to 40 °C) and monitor the progress.

  • Lewis Acid Catalysis: The use of a Lewis acid can significantly accelerate the Diels-Alder reaction by lowering the LUMO of the dienophile.[5][6]

    • Troubleshooting:

      • Choice of Lewis Acid: Common Lewis acids like AlCl₃, BF₃·OEt₂, or ZnCl₂ can be effective. However, they can also catalyze undesired side reactions.

      • Stoichiometry: Use a catalytic amount of the Lewis acid to begin with, as a full equivalent is not always necessary and can lead to product degradation or polymerization.

      • Boc-Group Stability: Be aware that strong Lewis acids can potentially lead to the cleavage of the acid-sensitive Boc protecting group.

G cluster_0 Troubleshooting Low Diels-Alder Conversion A Low Conversion B Check Cyclopentadiene Quality (freshly cracked?) A->B C Optimize Temperature (avoid retro-Diels-Alder) A->C D Consider Lewis Acid Catalysis (e.g., AlCl3, BF3·OEt2) A->D E Monitor for Boc-Deprotection D->E

Caption: Decision-making workflow for troubleshooting low conversion in the Diels-Alder reaction.

Question 4: I have obtained a product mixture containing two major isomers that are difficult to separate by column chromatography. What are these isomers and how can I improve the selectivity?

Answer:

The formation of diastereomers is a very common outcome in the Diels-Alder reaction of cyclic dienes.

  • Endo and Exo Isomers: The reaction of cyclopentadiene with a dienophile can lead to the formation of both endo and exo products. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.[3][7]

    • Troubleshooting for Selectivity:

      • Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic endo product. Running the reaction at elevated temperatures for extended periods can lead to equilibration and an increased proportion of the thermodynamic exo product.[3][4]

      • Lewis Acid Catalysis: The choice of Lewis acid can sometimes influence the endo/exo selectivity. This is often substrate-dependent and may require screening of different catalysts.

      • Solvent Effects: The polarity of the solvent can also play a role in the diastereoselectivity of Diels-Alder reactions.[8] Experimenting with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile) may improve the ratio of the desired isomer.

ParameterEffect on Endo/Exo RatioRationale
Lower Temperature Favors endo productThe transition state leading to the endo product is lower in energy (kinetic control).[3]
Higher Temperature Can increase the proportion of the exo productAllows for equilibration to the more thermodynamically stable exo isomer.[3][4]
Lewis Acid Can enhance endo selectivityBy coordinating to the dienophile, it can enhance secondary orbital interactions.
Solvent Polarity Can influence selectivitySolvent interactions with the transition states can alter their relative energies.[8]

Question 5: I am concerned about the stability of the Boc protecting group under the reaction conditions. What are the potential issues and how can I mitigate them?

Answer:

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, but it has known liabilities.

  • Acidic Conditions: The Boc group is readily cleaved under strong acidic conditions.

    • Mitigation:

      • If using a Lewis acid catalyst in the Diels-Alder step, choose milder options and use them in catalytic amounts.

      • During work-up, avoid strong aqueous acids. A mild wash with a saturated solution of sodium bicarbonate may be necessary to neutralize any acidic residues.

  • Thermal Instability: At elevated temperatures, the Boc group can undergo thermolytic cleavage.[9]

    • Mitigation:

      • If the Diels-Alder reaction requires high temperatures, monitor for the appearance of the deprotected spirocycle.

      • If thermal deprotection is a significant issue, consider using a more thermally stable protecting group for the azetidine nitrogen.

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction
  • To a solution of N-Boc-2-methyleneazetidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C is added freshly cracked cyclopentadiene (2.0-3.0 eq).

  • If using a Lewis acid catalyst, it is added portion-wise at this stage, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Upon completion, the reaction is quenched, if necessary (e.g., with a saturated aqueous solution of NaHCO₃ if a Lewis acid was used).

  • The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to separate the desired product from any side products and isomers.

References

  • Betz, S., et al. (2019). Intramolecular SN2 reactions are often used to form azetidine rings. This information is synthesized from the general knowledge presented in the source.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Taylor, R. T., et al. Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol.
  • PubChem. tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2010).
  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (n.d.).
  • PubChem. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018). Master Organic Chemistry.
  • How Lewis Acids Catalyze Diels–Alder Reactions. (n.d.). PMC - NIH.
  • PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate.
  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. (2018). Master Organic Chemistry.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temper
  • Lewis acid catalyst system for Diels–Alder reaction. (n.d.). Indian Academy of Sciences.
  • The simplest Diels–Alder reactions are not endo-selective. (n.d.). PMC - NIH.
  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). MDPI.
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011).
  • Application Notes and Protocols: Intramolecular Cyclization of N-Boc-3-Chloropropylamine Deriv
  • Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. (2025). YouTube.
  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. (n.d.). ChemRxiv.
  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. (n.d.). Organic Chemistry Frontiers.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Diels-Alder: endo rule. (n.d.). Khan Academy.
  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Arom
  • tert-Butyl 6-oxo-2-azaspiro[3.

Sources

Optimization

Technical Support Center: Synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Welcome to our dedicated technical support guide for the synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable synthetic building block. Here, we address common challenges and provide actionable, evidence-based solutions to enhance your reaction yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

The synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate often involves a multi-step sequence where minor inefficiencies in early steps can significantly impact the final yield. Below, we dissect common problems and offer targeted solutions.

Issue 1: Low Yield in the Key Spirocyclization Step

A frequent bottleneck is the formation of the azaspiro[3.4]octene core. This is often achieved via reactions like an intramolecular Heck reaction, a ring-closing metathesis, or the reaction of a cyclobutane derivative with a suitable nitrogen-containing precursor.

Root Cause Analysis & Solutions:

  • Reagent Quality and Stoichiometry:

    • Problem: Impurities in starting materials or incorrect stoichiometry can lead to a plethora of side reactions. For instance, in a palladium-catalyzed reaction, ligand purity is paramount.

    • Solution: Ensure all reagents are of the highest possible purity. Titrate organometallic reagents before use to determine their exact concentration. Perform a stoichiometric analysis, considering the potential for reagent decomposition.

  • Catalyst and Ligand Selection (for metal-catalyzed reactions):

    • Problem: Suboptimal catalyst or ligand choice can result in poor conversion or the formation of undesired byproducts.

    • Solution: Screen a panel of palladium catalysts and phosphine ligands. For instance, while Pd(PPh₃)₄ is a common choice, more electron-rich and sterically hindered ligands like Buchwald or Herrmann-type ligands might offer improved performance by promoting the desired reductive elimination step.

  • Reaction Conditions:

    • Problem: Temperature, concentration, and reaction time are critical variables. A temperature that is too high can lead to decomposition, while a temperature that is too low may result in an incomplete reaction.

    • Solution: Conduct a systematic optimization study. A Design of Experiments (DoE) approach can efficiently screen these variables. Start with conditions reported in the literature and then systematically vary them. For example, begin at a lower temperature and slowly increase it, monitoring the reaction progress by TLC or LC-MS.

Experimental Protocol: A General Guideline for a Palladium-Catalyzed Intramolecular Cyclization

  • To a solution of the appropriate acyclic precursor (e.g., a vinyl halide-containing amine derivative) in a suitable solvent (e.g., anhydrous DMF or toluene), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.5 equivalents).

  • Degas the reaction mixture thoroughly by bubbling with argon or nitrogen for 15-30 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Dimeric or Polymeric Byproducts

In reactions aiming for intramolecular cyclization, intermolecular reactions can compete, leading to the formation of dimers or polymers, which significantly reduces the yield of the desired monomeric spirocycle.

Root Cause Analysis & Solutions:

  • Concentration:

    • Problem: High concentrations favor intermolecular reactions.

    • Solution: Employ high-dilution conditions. This can be achieved by adding the substrate solution slowly over a prolonged period to a heated solution of the catalyst and other reagents. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.

  • Solvent Choice:

    • Problem: The solvent can influence the conformation of the substrate, potentially favoring an extended conformation that is more prone to intermolecular reactions.

    • Solution: Screen different solvents. A more polar solvent might favor a folded conformation through solvophobic effects, thus promoting intramolecular cyclization.

Issue 3: Instability of the Product or Intermediates

The tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate contains a strained spirocyclic system and a double bond, which can be susceptible to decomposition under certain conditions.

Root Cause Analysis & Solutions:

  • Acid Sensitivity:

    • Problem: The Boc protecting group is labile to acid. Accidental exposure to acidic conditions during workup or purification can lead to its cleavage.

    • Solution: Use a mild workup procedure. Avoid acidic washes. If an aqueous wash is necessary, use a saturated solution of NaHCO₃. During column chromatography, it may be beneficial to add a small amount of a non-nucleophilic base, such as triethylamine (0.1-1% v/v), to the eluent to prevent streaking and decomposition on the silica gel.

  • Oxidation/Isomerization:

    • Problem: The double bond can be susceptible to oxidation or isomerization, especially if trace metals are present.

    • Solution: Work under an inert atmosphere (nitrogen or argon) whenever possible. Use purified, degassed solvents. The addition of a radical scavenger like BHT (butylated hydroxytoluene) in small amounts might be beneficial if radical-mediated decomposition is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start with for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate?

While several routes have been reported, a common and often successful approach involves the construction of a suitable cyclobutane precursor followed by ring closure to form the pyrrolidine ring. For instance, a [2+2] cycloaddition to form a cyclobutene, followed by functional group manipulation and subsequent intramolecular cyclization, is a well-established strategy. The choice of route will ultimately depend on the available starting materials and the specific expertise of the researcher.

Q2: My reaction seems to stall before reaching completion. What should I do?

Stalling can be due to several factors:

  • Catalyst deactivation: This is common in metal-catalyzed reactions. You can try adding a fresh portion of the catalyst and ligand.

  • Inhibitors: Your starting materials or solvent might contain impurities that are inhibiting the reaction. Ensure everything is pure and dry.

  • Equilibrium: The reaction might have reached equilibrium. Changing the temperature or removing a byproduct (if possible) could shift the equilibrium towards the product.

Q3: How do I effectively purify the final product?

Purification is typically achieved by silica gel column chromatography. Due to the potential for decomposition on silica, it is advisable to:

  • Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.

  • As mentioned earlier, consider adding a small amount of triethylamine to the eluent.

  • Combine fractions containing the pure product and remove the solvent under reduced pressure at a low temperature to prevent decomposition.

Q4: Can I use a different protecting group for the nitrogen?

Yes, other protecting groups can be used. The Boc group is common due to its stability under many reaction conditions and its relatively easy removal. However, if your synthetic route involves strongly acidic conditions, a more robust protecting group like Cbz (carboxybenzyl) might be a better choice. Conversely, if you need a protecting group that can be removed under very mild conditions, an Fmoc (fluorenylmethyloxycarbonyl) group could be considered. The choice of protecting group should be made in the context of the overall synthetic strategy.

Visualizations

Troubleshooting_Yield start Low Yield Issue reagent Reagent Quality Purity Stoichiometry start->reagent catalyst Catalyst/Ligand Screening Activity start->catalyst conditions Reaction Conditions Temperature Concentration Time start->conditions solution1 Solution: - Use high purity reagents - Titrate organometallics - Precise stoichiometry reagent->solution1 Address solution2 Solution: - Screen different catalysts - Vary ligand type - Consider ligand/metal ratio catalyst->solution2 Address solution3 Solution: - Optimize temperature - Use high dilution - Monitor reaction progress conditions->solution3 Address

Caption: A flowchart for troubleshooting low yield in the spirocyclization step.

Byproduct_Formation start Dimer/Polymer Formation concentration High Concentration Favors Intermolecular Reactions start->concentration solvent Solvent Choice Influences Substrate Conformation start->solvent solution1 Solution: - Employ high-dilution conditions - Slow addition of substrate concentration->solution1 Mitigate solution2 Solution: - Screen different solvents - Polar solvents may favor intramolecular cyclization solvent->solution2 Mitigate

Caption: Strategies to minimize byproduct formation.

Data Summary

Table 1: Representative Conditions for a Palladium-Catalyzed Intramolecular Cyclization

ParameterCondition ACondition BCondition C
Catalyst Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand P(o-tol)₃ (10 mol%)XPhos (5 mol%)None
Base K₂CO₃ (2 eq)Cs₂CO₃ (2 eq)Ag₂CO₃ (1.5 eq)
Solvent TolueneDioxaneAcetonitrile
Temperature 100 °C90 °C80 °C
Typical Yield 60-70%75-85%40-50%

Note: Yields are illustrative and highly dependent on the specific substrate.

References

  • Synthesis of Azaspiro[3.4]octanes via Palladium-Catalyzed Intramolecular Aminocarbonylation of Alkenyl Iodides. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Carbonylative Cyclization of Alkenyl Halides. Organic Letters. Available at: [Link]

  • Recent Advances in the Synthesis of Azaspirocycles. Chemical Reviews. Available at: [Link]

  • Protecting Groups in Organic Synthesis. Wiley. (General reference for protecting group strategy). Available at: [Link]

Troubleshooting

Purification challenges of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Welcome to the technical support guide for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate . This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate . This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this valuable spirocyclic building block. As a key intermediate in pharmaceutical research, achieving high purity is critical for successful downstream applications.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its purification.

Section 1: Product Overview and Key Properties

Before delving into purification strategies, it is essential to understand the fundamental physicochemical properties of the target compound. This knowledge directly informs the selection of appropriate purification techniques.

PropertyValueSource
CAS Number 1638768-92-9[2]
Molecular Formula C₁₂H₁₉NO₂[2]
Molecular Weight 209.29 g/mol [3]
Physical Form Colorless to Yellow Liquid[2]
Storage Temperature Refrigerator (2-8 °C)[2]

Section 2: Troubleshooting and Purification Workflows

This section addresses the most common issues encountered during the purification of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate in a practical, question-and-answer format.

Q1: My crude reaction product is a thick, yellow-brown oil that is difficult to handle. How can I best prepare it for purification?

A1: This is a very common scenario, particularly with Boc-protected amines which often resist crystallization.[4] The viscosity and color are typically due to residual solvents, reaction byproducts, and baseline impurities. An initial work-up or pre-purification step is highly recommended before proceeding to chromatography.

Expert Insight: The goal of this initial step is not to achieve high purity, but to remove bulk contaminants that can interfere with chromatographic separation, such as non-polar grease from joints or highly polar inorganic salts from the reaction work-up.

Recommended Protocol: Liquid-Liquid Extraction & Solvent Swap

  • Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove any basic impurities).

    • Saturated NaHCO₃ solution (to neutralize any residual acid and remove acidic impurities).

    • Brine (saturated NaCl solution) to remove bulk water and break up emulsions.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Co-evaporation: To remove trace amounts of high-boiling solvents like DMF or DMSO, co-evaporate the residue with a non-polar solvent like toluene or heptane (add the solvent and evaporate under reduced pressure; repeat 2-3 times). This should yield a more manageable oil.

Q2: My TLC plate shows multiple spots. What are the likely impurities from the synthesis?

A2: Identifying potential impurities is key to designing an effective purification strategy. The impurities will depend on the synthetic route, but for spirocycles involving Boc-protection, common byproducts can be anticipated.

Table of Potential Impurities and TLC Characteristics:

ImpurityPotential SourceExpected Polarity (vs. Product)TLC Appearance
Unreacted Starting AmineIncomplete reactionMore polarStreaky spot, lower Rf
Di-tert-butyl dicarbonate (Boc₂O)Excess reagentLess polarHigher Rf, may not be UV active
tert-ButanolBoc₂O decompositionMore polarLower Rf, may not be UV active
Isomeric ByproductsNon-selective cycloadditionSimilar polaritySpot very close to the product Rf

Expert Insight: The tert-butoxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions.[5] If your reaction or work-up involves strong acids, you may see a spot corresponding to the deprotected amine, which will be significantly more polar and may streak on a standard silica TLC plate.

Q3: What are the best starting conditions for silica gel column chromatography?

A3: Silica gel column chromatography is the most common method for purifying this compound. The key is selecting a mobile phase that provides good separation between your product and its impurities. Given the product's nature as a moderately polar, Boc-protected amine, a gradient elution with a non-polar/polar solvent system is recommended.

Recommended Protocol: Gradient Silica Gel Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 100% Hexane or 98:2 Hexane:EtOAc).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with light pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the starting mobile phase. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. This "dry loading" technique often results in better separation than loading the sample as a concentrated liquid.

  • Elution: Start with a low-polarity mobile phase and gradually increase the polarity. Monitor the elution using TLC.

Recommended Solvent Systems:

SystemGradient ProfileRationale
Hexane / Ethyl Acetate Start at 2% EtOAc, gradually increase to 20% EtOAcExcellent for separating moderately polar compounds. Provides good resolution for many nitrogen-containing heterocycles.
DCM / Methanol Start at 0.5% MeOH, gradually increase to 5% MeOHA more polar system, useful if the product is difficult to elute with Hexane/EtOAc or if impurities are very non-polar.

Purification Workflow Diagram:

PurificationWorkflow Crude Crude Oily Product TLC Analyze by TLC Crude->TLC Decision Assess Purity & Impurity Profile TLC->Decision Column Column Chromatography Decision->Column Multiple spots or close-running impurities Distill Vacuum Distillation Decision->Distill Single major spot, non-volatile impurities Final Pure Product (Oil) Decision->Final Sufficiently pure Column->Final Distill->Final

Caption: Decision workflow for purifying the target compound.

Q4: My product seems to be decomposing or streaking badly on the silica column. What is happening and how can I fix it?

A4: This is a classic sign of compound instability on the stationary phase. Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). The Boc group is labile under acidic conditions and can be partially cleaved, leading to the formation of the free amine.[5] This free amine, being more basic and polar, interacts strongly with the acidic silanol groups, causing significant tailing or streaking on TLC and poor recovery from the column.

Solution: Neutralize the Stationary Phase

You can mitigate this issue by neutralizing the silica gel before use.

Step-by-Step Protocol for Silica Neutralization:

  • Prepare your mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Add triethylamine (Et₃N) to the mobile phase to a final concentration of 0.5-1% by volume.

  • Use this amine-containing solvent to prepare the silica slurry and run the column.

Expert Insight: The triethylamine acts as a competitive base, interacting with the acidic sites on the silica gel. This effectively "masks" the acidity of the stationary phase, allowing your acid-sensitive compound to pass through without degradation or excessive interaction. An alternative is to use a different stationary phase, such as neutral alumina, though its separation characteristics will differ from silica.

Diagram of Silica Gel Interaction:

SilicaInteraction cluster_0 Standard Silica Gel (Acidic) cluster_1 Neutralized Silica Gel Silica_A Si-OH (Acidic Site) Degradation Partial Cleavage & Strong Adsorption (Tailing) Silica_A->Degradation Product_A Boc-Protected Amine Product_A->Silica_A Interaction Silica_B Si-OH•••NEt₃ Product_B Boc-Protected Amine Product_B->Silica_B Weak Interaction Elution Clean Elution Product_B->Elution Passes Through

Caption: Effect of neutralizing silica gel on product stability.

Section 3: References

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate.[Link]

  • tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate Application. MySkinRecipes.[Link]

  • tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

  • Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, Royal Society of Chemistry.[Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.[Link]

  • A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Semantic Scholar.[Link]

  • General Procedures for Synthesis of Boc-protected amines. Beilstein Journal of Organic Chemistry.[Link]

  • Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

  • Crystallization method of Boc-amino acid. Google Patents.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health (NIH).[Link]

  • tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.[Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.[Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and Its Derivatives

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these promising spirocyclic scaffolds. The unique three-dimensional structure of these compounds offers significant advantages in medicinal chemistry, including improved physicochemical and pharmacokinetic properties.[1][2] However, their inherent structural features, such as ring strain and the presence of a reactive alkene moiety, can present stability challenges during synthesis, purification, and storage.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate?

A: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate in a refrigerator. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidation of the alkene or other sensitive functionalities.[3] The compound is typically a colorless to yellow liquid, and any significant color change may indicate degradation. Always handle the compound in a well-ventilated area using appropriate personal protective equipment.[4]

Q2: What are the primary stability concerns associated with this spirocyclic system?

A: The main stability concerns stem from two key structural features:

  • The Boc (tert-butyloxycarbonyl) protecting group: This group is labile under acidic conditions.[5] Inadvertent exposure to acidic reagents or media can lead to premature deprotection.

  • The endocyclic alkene: The double bond in the cyclopentene ring can be susceptible to oxidation, reduction, or unwanted addition reactions under certain experimental conditions.

  • Ring Strain: Spirocycles, particularly those containing small rings like the azetidine in this scaffold, can possess inherent ring strain, which may make them more susceptible to ring-opening reactions under harsh conditions.[1]

Q3: I am observing incomplete removal of the Boc group. What are the common causes?

A: Incomplete Boc deprotection is a frequent issue. The most common causes are:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid's strength and concentration.[6]

  • Steric Hindrance: The local steric environment around the nitrogen atom can impede the approach of the acidic reagent.[6]

  • Inadequate Reaction Time or Temperature: The reaction may simply require more time or gentle heating to go to completion.

Q4: Are there any known incompatibilities with common reagents?

A: Yes. Avoid strong acidic conditions unless Boc deprotection is intended. Strong oxidizing agents (e.g., permanganate, ozone) can cleave the C=C double bond. Catalytic hydrogenation will reduce the double bond. Be mindful of these reactivities when planning subsequent synthetic steps.

Part 2: Troubleshooting Guides

Issue 1: Incomplete or Slow Boc Deprotection

You're monitoring your reaction by TLC or LC-MS and notice a significant amount of starting material remaining even after the prescribed reaction time.

The Chemistry Behind the Problem: The acidic deprotection of a Boc group is a carbamate hydrolysis that proceeds via protonation of the carbonyl oxygen.[5][7] This is followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which then decomposes to the free amine and carbon dioxide.[5][8] The efficiency of this process is highly dependent on the availability and strength of the acid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Step-by-Step Solutions:

  • Verify Acid Strength and Concentration: For standard deprotection, 4M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically effective.[9] If the reaction is sluggish, consider increasing the concentration of TFA.

  • Increase Reaction Time and/or Temperature: Monitor the reaction at regular intervals. If the reaction has stalled at room temperature, consider gentle heating to 30-40°C.

  • Switch to a Stronger Acid System: If TFA is not effective, a stronger acid like methanesulfonic acid may be required, although this increases the risk of side reactions.[8]

Issue 2: Formation of Side Products During Boc Deprotection

Your LC-MS analysis shows the desired product, but also several unexpected peaks, indicating the formation of byproducts.

The Chemistry Behind the Problem: The primary culprit is the reactive tert-butyl cation generated during the cleavage of the Boc group.[6][8] This carbocation is an electrophile and can alkylate any nucleophilic sites on your molecule, a side reaction known as t-butylation.[6] Nucleophilic amino acid residues like tryptophan are particularly susceptible.[6]

Diagram of t-Butylation Side Reaction:

Caption: Formation of t-butylation side products.

Step-by-Step Solutions:

  • Use a Scavenger: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your substrate.

  • Optimize Reaction Conditions: Lowering the reaction temperature (e.g., running the reaction at 0°C) can sometimes reduce the rate of side reactions relative to the desired deprotection.[9]

  • Choose a Milder Deprotection Reagent: In some cases, using a milder acid or a different solvent system can minimize side product formation.[9]

Table 1: Common Scavengers for t-Butylation

ScavengerTypical ConcentrationNotes
Triisopropylsilane (TIS)5-10% (v/v)Effective at reducing the tert-butyl cation.
Anisole5-10% (v/v)A classic scavenger for electrophilic cations.[5]
Thioanisole5-10% (v/v)Similar to anisole, often used in peptide synthesis.[5]
Issue 3: Degradation of the Spirocyclic Core

You observe complete consumption of your starting material but do not see the expected product. Instead, a complex mixture of unidentifiable products is formed.

The Chemistry Behind the Problem: The 2-azaspiro[3.4]oct-6-ene core, while offering conformational rigidity, can be susceptible to degradation under harsh conditions. The alkene is prone to oxidation, and the strained four-membered azetidine ring could potentially undergo ring-opening, although this typically requires harsh conditions.[1][10]

Potential Degradation Pathways:

  • Oxidative Cleavage: Strong oxidizing agents can cleave the C=C bond, leading to the formation of aldehydes, ketones, or carboxylic acids.

  • Hydrolysis: Under strongly acidic or basic conditions, other functional groups on derivatives (e.g., esters, amides) can hydrolyze. The core lactam functionality in some derivatives is also prone to hydrolysis.[11]

Step-by-Step Solutions:

  • Conduct Forced Degradation Studies: To understand the stability of your specific derivative, perform forced degradation studies under controlled acidic, basic, oxidative, thermal, and photolytic conditions.[11] This will help identify the conditions under which your molecule is unstable.

  • Protect the Alkene: If the alkene is found to be the site of instability, it may be necessary to protect it (e.g., via dihydroxylation and subsequent protection of the diol) before performing reactions that are incompatible with the C=C bond.

  • Use Milder Reagents: Whenever possible, opt for milder and more selective reagents to avoid degradation of the core structure.

Part 3: Key Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol is suitable for substrates that are not sensitive to strong acids.

  • Dissolve the Boc-protected compound in dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).[5]

  • Once complete, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • Co-evaporate with toluene (3x) to ensure all TFA is removed.

  • The resulting amine salt can be used as is or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Boc Deprotection with a Scavenger

This protocol is recommended when t-butylation is a concern.

  • Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

  • Add a scavenger, such as triisopropylsilane (TIS) (5% v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (5-10 equivalents) dropwise.

  • Stir the reaction at 0°C and monitor by TLC or LC-MS.

  • Perform workup as described in the standard protocol.

References

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. (URL: [Link])

  • The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF - ResearchGate. (URL: [Link])

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (URL: [Link])

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (URL: [Link])

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. (URL: [Link])

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Boc Deprotection of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Welcome to the technical support center for the deprotection of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary insights to navigate the complexities of this specific transformation, ensuring successful and reproducible outcomes in your synthetic endeavors.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and predictable cleavage under acidic conditions.[1][2] However, the deprotection of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate presents a unique challenge due to the presence of an alkene functionality within the spirocyclic framework. This structural feature necessitates a careful selection of deprotection conditions to avoid unwanted side reactions, such as alkylation or polymerization initiated by the tert-butyl cation.[3][4] This guide will explore common issues and their solutions, backed by mechanistic understanding and established protocols.

Troubleshooting Guide

This section addresses specific problems that may arise during the Boc deprotection of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

Question 1: My reaction is sluggish or incomplete, even after extended reaction times. What could be the cause and how can I fix it?

Answer:

Incomplete deprotection is a common hurdle. The stability of the Boc group can be influenced by steric hindrance and the electronic nature of the substrate. For the 2-azaspiro[3.4]oct-6-ene system, the following factors could be at play:

  • Insufficient Acid Strength or Concentration: While milder acidic conditions are often desirable to protect the alkene, they may not be sufficient to drive the deprotection to completion. The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[3][5] If the acid is too weak, the initial protonation step is not favored, leading to a slow reaction.

  • Solution:

    • Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using a 20% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing it to a 50% solution.[6]

    • Switch to a Stronger Acid: If increasing the concentration is ineffective, a stronger acid might be necessary. A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a common and effective alternative.[6][7]

    • Monitor Progress Diligently: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the optimal reaction time.[8]

Question 2: I'm observing significant formation of side products, leading to a complex mixture and low yield of my desired amine. What are these side products and how can I prevent their formation?

Answer:

The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the deprotection.[2][4] This carbocation can engage in several undesired reactions, particularly in the presence of the alkene in your substrate.

  • Potential Side Reactions:

    • Alkylation of the Alkene: The tert-butyl cation can act as an electrophile and add to the double bond of the 2-azaspiro[3.4]oct-6-ene ring, leading to aza-spirocyclic byproducts.

    • Polymerization: The tert-butyl cation can initiate the polymerization of the alkene.

    • Alkylation of other nucleophiles: If other nucleophilic functional groups are present in the molecule, they can also be alkylated.[9]

  • Mitigation Strategies:

    • Use of Scavengers: The most effective way to prevent these side reactions is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause problems.[9][10]

    • Choosing the Right Scavenger:

      • Triisopropylsilane (TIS) or Triethylsilane (TES): These are excellent scavengers that react with the tert-butyl cation to form stable silyl ethers and isobutane.[9]

      • Anisole or Thioanisole: These electron-rich aromatic compounds can also effectively trap the tert-butyl cation via Friedel-Crafts alkylation.[10]

A typical protocol would involve adding 1-5 equivalents of the scavenger to the reaction mixture along with the acid.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Boc deprotection of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

Question 3: What are the recommended starting conditions for the Boc deprotection of this specific compound?

Answer:

For a starting point, a widely used and generally effective method is treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature.[6][8]

ParameterRecommended Starting Condition
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM), anhydrous
Concentration 20-50% (v/v) TFA in DCM
Temperature Room Temperature (20-25 °C)
Reaction Time 30 minutes to 4 hours (monitor by TLC/LC-MS)
Scavenger Triisopropylsilane (TIS), 1-2 equivalents

Question 4: Are there alternative, milder deprotection methods that can be used to avoid strong acids?

Answer:

Yes, several methods avoid the use of strong acids like TFA or HCl, which can be beneficial if your molecule contains other acid-sensitive functional groups.[11][12]

  • Lewis Acids: Lewis acids such as Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) can effect Boc deprotection under milder conditions.[11][13]

  • Thermal Deprotection: In some cases, heating the Boc-protected amine can lead to thermal cleavage of the protecting group, although this often requires high temperatures.[12][14]

  • Water-Mediated Deprotection: Interestingly, heating in water at reflux has been reported as a green and effective method for the deprotection of some N-Boc protected amines.[15][16]

It is important to note that these methods may require more optimization for your specific substrate.

Question 5: What is the standard workup procedure following an acidic Boc deprotection?

Answer:

A proper workup is crucial to isolate the free amine and remove residual acid and byproducts.

  • Removal of Volatiles: After the reaction is complete, the solvent and excess acid are typically removed under reduced pressure using a rotary evaporator.[8] Co-evaporation with a solvent like toluene can help to azeotropically remove residual TFA.[6]

  • Neutralization: The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate or DCM) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base to neutralize any remaining acid.[8][17] This step is critical to obtain the free amine rather than its salt.

  • Extraction and Drying: The organic layer is then washed with brine, dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo to yield the crude deprotected amine.[8]

  • Purification: Further purification, if necessary, can be achieved by column chromatography or crystallization.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines a general procedure for the deprotection of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate using TFA.

Materials:

  • tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Add Triisopropylsilane (1.5 equivalents) to the solution.

  • Add TFA to achieve a final concentration of 25% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-3 hours), remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_product Product Start Boc-Protected Amine in DCM Reagents Add Scavenger (e.g., TIS) Add Acid (e.g., TFA) Start->Reagents Reaction Stir at Room Temperature Monitor by TLC/LC-MS Reagents->Reaction Workup 1. Concentrate in vacuo 2. Dissolve in EtOAc 3. Wash with sat. NaHCO3 4. Wash with Brine 5. Dry over Na2SO4 6. Filter and Concentrate Reaction->Workup Product Deprotected Amine Workup->Product

Caption: A typical experimental workflow for Boc deprotection.

Troubleshooting_Flowchart Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete Yes SideProducts Side Products Observed Start->SideProducts No IncreaseAcid Increase Acid Concentration or Switch to Stronger Acid Incomplete->IncreaseAcid AddScavenger Add Scavenger (e.g., TIS, Anisole) SideProducts->AddScavenger Monitor Monitor Progress Closely IncreaseAcid->Monitor AddScavenger->Monitor Reassess Re-evaluate Conditions Monitor->Reassess Reassess->Start Issue Persists Success Successful Deprotection Reassess->Success Problem Solved

Caption: A troubleshooting decision tree for Boc deprotection.

References

  • Organic Chemistry Page. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. Retrieved January 20, 2026, from [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Page. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • The Organic Chemist. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved January 20, 2026, from [Link]

  • Deeter, J., Frazier, J., Staten, G., Staszak, M., & Weigel, L. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 946-948. Retrieved January 20, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 20, 2026, from [Link]

  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). Retrieved January 20, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid? Retrieved January 20, 2026, from [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup? r/chemistry. Retrieved January 20, 2026, from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 20, 2026, from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved January 20, 2026, from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). US20100311968A1 - Deprotection of boc-protected compounds.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved January 20, 2026, from [Link]

  • Reddit. (2025, January 14). Method to remove Boc in the presence of t-butylester. r/Chempros. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved January 20, 2026, from [Link]

Sources

Optimization

Alternative reagents for the synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights and practical solutions to common challenges encountered during the synthesis of this valuable spirocyclic scaffold.[1][2] We will explore alternative reagents and troubleshooting strategies to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 2-azaspiro[3.4]octane core?

A1: The synthesis of the 2-azaspiro[3.4]octane core is typically achieved through several strategic approaches. One of the most prevalent methods is the [3+2] cycloaddition reaction, which involves the reaction of a 1,3-dipole with a dipolarophile.[3][4] Alternative strategies include ring-closing metathesis (RCM) of a diene precursor and multi-step annulation strategies where either the azetidine or the cyclopentane ring is formed sequentially.[5][6][7]

Q2: Why is the tert-butyloxycarbonyl (Boc) group commonly used for protecting the nitrogen in this synthesis? Are there viable alternatives?

A2: The Boc protecting group is widely used due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[8][9] It is generally stable to nucleophiles, bases, and catalytic hydrogenation. However, depending on the downstream synthetic steps, other protecting groups can be advantageous. For instance, the carboxybenzyl (Cbz) group is an alternative that is stable to acidic conditions but can be removed by hydrogenolysis.[9][10] The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, offers an orthogonal protection strategy.[8][9]

Q3: What are the main advantages of using alternative reagents in this synthesis?

A3: Employing alternative reagents can offer several benefits, including:

  • Improved Yields and Purity: Some reagents may lead to cleaner reactions with fewer side products, simplifying purification and increasing overall yield.

  • Enhanced Selectivity: Alternative catalysts or reagents can provide better control over stereochemistry (diastereoselectivity or enantioselectivity).

  • Milder Reaction Conditions: Newer reagents often operate under milder temperatures and pH, which can be crucial for sensitive substrates.

  • Cost-Effectiveness and Availability: In some cases, alternative reagents may be more economical or readily available.

  • Improved Safety Profile: Avoiding hazardous reagents can be a significant advantage in process development and scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and provides potential solutions with alternative reagents.

Issue 1: Low Yield in the [3+2] Cycloaddition Step

Q: I am attempting a [3+2] cycloaddition between an azomethine ylide and a cyclopentene derivative, but the yield of the desired spirocycle is consistently low. What could be the cause and what are my options?

A: Low yields in [3+2] cycloaddition reactions can stem from several factors, including inefficient generation of the 1,3-dipole, decomposition of the dipole, or unfavorable reaction kinetics.

Causality and Solutions:

  • Inefficient Dipole Generation: The in-situ generation of the azomethine ylide is critical. If you are using a traditional method like the decarboxylation of an α-amino acid, consider alternative methods. For example, the reaction of an N-alkylated glycine ester with a base can be a more efficient way to generate the ylide.

  • Alternative Dipole Precursors: Instead of azomethine ylides, consider using nitrile oxides. These can be generated in situ from chlorooximes and a base like triethylamine.[3]

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction efficiency. While some cycloadditions proceed thermally, many benefit from catalysis. Lewis acids can activate the dipolarophile, while some transition metal catalysts can facilitate the formation of the dipole.

  • Solvent Effects: The polarity of the solvent can impact the stability of the dipole and the transition state of the cycloaddition. It is advisable to screen a range of solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, THF).

Workflow for Optimizing [3+2] Cycloaddition:

Troubleshooting_Cycloaddition cluster_troubleshooting Troubleshooting Steps start Low Yield in [3+2] Cycloaddition dipole Vary Dipole Generation Method e.g., decarboxylation vs. base-mediated start->dipole Problem reagent Alternative 1,3-Dipole e.g., Nitrile Oxide dipole->reagent If ineffective catalyst Screen Catalysts Lewis Acids, Transition Metals reagent->catalyst If yield is still low solvent Optimize Solvent Toluene, DCM, MeCN, THF catalyst->solvent Final optimization end Improved Yield solvent->end Solution

Caption: A logical workflow for troubleshooting low yields in [3+2] cycloaddition reactions.

Issue 2: Difficulty in Introducing the Double Bond

Q: I have successfully synthesized the saturated tert-Butyl 2-azaspiro[3.4]octane-2-carboxylate, but I am facing challenges in introducing the double bond to get the desired oct-6-ene product. What are some effective methods?

A: Introducing a double bond into a saturated carbocycle often requires a two-step process of halogenation followed by elimination, or a direct dehydrogenation. The choice of reagents is crucial to avoid side reactions.

Alternative Reagents and Protocols:

Reagent/MethodDescriptionAdvantagesDisadvantages
Bromination-Elimination 1. Bromination at the α-position to a carbonyl (if a ketone precursor is used), followed by dehydrobromination with a non-nucleophilic base like DBU or Li2CO3.Well-established, reliable.Requires a ketone intermediate.
Phenylselenenylation-Oxidation 1. Deprotonation with a strong base (e.g., LDA) followed by reaction with phenylselenyl chloride (PhSeCl). 2. Oxidative elimination of the selenide with H2O2 or m-CPBA.Milder conditions than bromination.Selenium reagents are toxic and require careful handling.
Direct Dehydrogenation Catalytic dehydrogenation using a palladium catalyst (e.g., Pd/C) at high temperatures or with a hydrogen acceptor.Atom-economical.Can require harsh conditions and may not be selective.

Experimental Protocol: Phenylselenenylation-Oxidation

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate[11] (1.0 equiv) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C and add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Selenenylation: Add a solution of phenylselenyl chloride (PhSeCl) (1.2 equiv) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Oxidation-Elimination: Cool the reaction mixture to 0 °C and add 30% hydrogen peroxide (H2O2) (5.0 equiv) dropwise. Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford tert-Butyl 6-oxo-2-azaspiro[3.4]oct-7-ene-2-carboxylate. Subsequent reduction of the ketone will yield the desired product.

Issue 3: Boc Deprotection Challenges

Q: I need to deprotect the Boc group for further functionalization, but the standard acidic conditions (e.g., TFA in DCM) are leading to decomposition of my spirocyclic core. Are there milder alternatives?

A: While trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, its strong acidity can cause undesired side reactions with sensitive substrates. Milder acidic conditions or non-acidic methods can be employed.

Alternative Deprotection Reagents:

ReagentConditionsAdvantages
HCl in Dioxane/Methanol 4M HCl in dioxane or methanolic HCl at 0 °C to room temperature.Generally milder than TFA, volatile byproducts.
Trimethylsilyl Iodide (TMSI) Catalytic TMSI in a non-protic solvent like acetonitrile or dichloromethane.Neutral conditions, highly effective.
Zinc Bromide (ZnBr2) Stoichiometric or catalytic ZnBr2 in dichloromethane.Mild Lewis acid condition.
Heating In some cases, heating the Boc-protected amine in a high-boiling point solvent can cause thermal deprotection.Avoids acidic reagents altogether.

Diagram of Boc Protection/Deprotection Logic:

Boc_Strategy cluster_protection Protection cluster_deprotection Deprotection Boc2O Boc Anhydride (Boc₂O) Protected_Amine Boc-Protected Amine (R₂N-Boc) Boc2O->Protected_Amine DMAP DMAP (cat.) DMAP->Protected_Amine Base Base (e.g., Et₃N) Base->Protected_Amine Amine Free Amine (R₂NH) TFA Strong Acid (TFA) Protected_Amine->TFA Standard HCl Milder Acid (HCl/Dioxane) Protected_Amine->HCl Alternative Lewis_Acid Lewis Acid (ZnBr₂) Protected_Amine->Lewis_Acid Alternative TMSI Neutral (TMSI) Protected_Amine->TMSI Alternative Deprotected_Amine Free Amine (R₂NH) TFA->Deprotected_Amine HCl->Deprotected_Amine Lewis_Acid->Deprotected_Amine TMSI->Deprotected_Amine

Caption: Boc protection and various deprotection strategies.

References

  • National Institutes of Health (NIH).

  • Beilstein Journals.

  • New Journal of Chemistry (RSC Publishing).

  • Scripps Research.

  • National Institutes of Health (NIH).

  • ResearchGate.

  • MySkinRecipes.

  • Chemspace.

  • Organic & Biomolecular Chemistry (RSC Publishing).

  • PubChem.

  • MDPI.

  • PubChem.

  • Organic Chemistry Portal.

  • Taylor & Francis Online.

  • Chemistry LibreTexts.

  • ACS Publications.

  • Journal of Chemical and Pharmaceutical Research.

  • Benchchem.

  • National Institutes of Health (NIH).

  • PubChem.

  • Google Patents.

  • ResearchGate.

  • University of Pittsburgh.

  • ResearchGate.

  • Wikipedia.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Welcome to the technical support center for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile spirocyclic building block in their synthetic workflows. We understand that achieving optimal solubility is a critical first step for any successful experiment. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome solubility challenges and ensure the smooth progress of your research.

I. Understanding the Molecule: A Senior Application Scientist's Perspective

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a valuable intermediate in medicinal chemistry, prized for its rigid, three-dimensional structure that can impart favorable properties to drug candidates.[1][2] However, its unique structure, combining a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group with a spirocyclic core, can present solubility challenges. The Boc group significantly increases the lipophilicity of the molecule, while the spirocyclic system can lead to a stable crystal lattice that is resistant to dissolution.

This guide will walk you through a systematic approach to tackling these solubility issues, from initial solvent screening to more advanced techniques.

II. Troubleshooting Guide: A Step-by-Step Approach to Dissolution

This section is designed to provide direct, actionable solutions to common solubility problems encountered in the laboratory.

Problem 1: My tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate won't dissolve in my reaction solvent.

Step 1: Initial Solvent Selection

The principle of "like dissolves like" is your primary guide. Given the molecule's structure, a range of organic solvents should be considered. Start with less polar solvents and gradually increase polarity.

Table 1: Recommended Solvent Screening Cascade

Solvent ClassRecommended SolventsExpected SolubilityRationale & Key Considerations
Aprotic Non-Polar Hexanes, TolueneLow to ModerateMay be effective for disrupting non-polar interactions. Toluene's aromaticity can aid in dissolving the carbocyclic portion.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to GoodTHF is often a good starting point for Boc-protected compounds due to its ability to solvate both non-polar and polar functionalities.[3][4]
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood to ExcellentDCM is a common solvent for reactions involving Boc-protected amines and is often very effective.[3][5]
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to GoodThese solvents are highly effective at dissolving a wide range of organic molecules.[6] However, their high boiling points can make removal challenging. Use sparingly if product isolation is difficult.
Protic Polar Methanol, EthanolLow to ModerateThe bulky Boc group can hinder solubility in protic solvents. However, they can be useful in co-solvent systems.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh approximately 1-2 mg of your compound into a small vial.

  • Add the selected solvent dropwise (e.g., 100 µL increments) at room temperature.

  • After each addition, vortex the vial for 30-60 seconds.

  • Observe for complete dissolution. If the compound does not dissolve after adding 1 mL of solvent, it can be considered poorly soluble in that solvent at room temperature.

Step 2: The Power of Co-Solvents

If a single solvent system fails, a co-solvent approach can be highly effective. This involves mixing a solvent in which the compound is poorly soluble with one in which it is more soluble.

Common Co-Solvent Systems to Try:

  • DCM/Methanol: A small amount of methanol can disrupt crystal lattice forces and improve solubility in DCM.

  • Toluene/Ethyl Acetate: A good combination for increasing the polarity of a non-polar solvent.

  • THF/Water: For reactions where an aqueous phase is present, THF is an excellent co-solvent to bridge the polarity gap.

Step 3: The Role of Temperature

Gently warming the mixture can significantly increase solubility. However, be mindful of the thermal stability of your compound and the boiling point of your solvent. For most applications involving this compound, heating to 40-50°C is generally safe.

Troubleshooting Flowchart: A Visual Guide

Solubility Troubleshooting start Compound does not dissolve solvent_screen Screen solvents (Table 1) start->solvent_screen dissolved1 Problem Solved solvent_screen->dissolved1 Soluble co_solvent Try a co-solvent system solvent_screen->co_solvent Insoluble dissolved2 Problem Solved co_solvent->dissolved2 Soluble heating Apply gentle heat (40-50°C) co_solvent->heating Insoluble dissolved3 Problem Solved heating->dissolved3 Soluble advanced Consider advanced techniques (FAQ) heating->advanced Insoluble

Caption: A decision tree for troubleshooting solubility issues.

Problem 2: My compound precipitates out of solution during the reaction.

This often occurs due to a change in the composition of the reaction mixture (e.g., formation of a less soluble product or byproduct) or a change in temperature.

Solutions:

  • Increase the Solvent Volume: Add more of the reaction solvent to keep the compound in solution.

  • Add a Co-Solvent: If a byproduct is crashing out, adding a co-solvent that can solubilize it may resolve the issue.

  • Maintain a Consistent Temperature: If the reaction was initiated at a higher temperature, ensure the temperature is maintained throughout the process.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate in aqueous solutions?

A1: Due to the presence of the large, non-polar Boc group and the hydrocarbon scaffold, the solubility of this compound in purely aqueous solutions is expected to be very low. For reactions requiring aqueous conditions, the use of a co-solvent such as THF or dioxane is highly recommended.

Q2: I'm performing a Boc deprotection using a strong acid like trifluoroacetic acid (TFA). What is the best solvent to use?

A2: Dichloromethane (DCM) is the most common and effective solvent for TFA-mediated Boc deprotection.[4][5] The resulting ammonium salt is often soluble in the DCM/TFA mixture.

Q3: Can I use sonication to help dissolve my compound?

A3: Yes, sonication is a useful physical method to aid dissolution. It can help break up solid aggregates and increase the surface area available for solvation. Use a standard laboratory ultrasonic bath for 5-10 minutes and observe for any improvement.

Q4: Are there any chemical modifications I can make to improve solubility?

A4: While this guide focuses on overcoming solubility issues with the title compound as is, in a drug development context, solubility can be enhanced through chemical modification. For instance, if the final compound is an amine (after Boc deprotection), forming a salt (e.g., a hydrochloride or mesylate salt) will significantly increase its aqueous solubility.

Q5: My compound appears to be an oil rather than a solid. How does this affect solubility?

A5: If your compound is an oil, it may be more readily soluble in a wider range of organic solvents compared to a crystalline solid, as there is no crystal lattice energy to overcome. The general principles of "like dissolves like" still apply.

Workflow for Salt Formation to Enhance Aqueous Solubility

Salt_Formation_Workflow start Poorly aqueous soluble amine dissolve Dissolve amine in a suitable organic solvent (e.g., Ether, EtOAc) start->dissolve add_acid Add a solution of acid (e.g., HCl in Ether) dissolve->add_acid precipitate Precipitation of the ammonium salt add_acid->precipitate isolate Isolate the salt by filtration precipitate->isolate soluble_salt Highly aqueous soluble salt isolate->soluble_salt

Caption: A general workflow for increasing aqueous solubility via salt formation.

IV. References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Walsh, J. C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2015). What to do when compound did not dissolve in organic solvent?. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters.

  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Retrieved from [Link]

  • PubMed. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

Sources

Optimization

Identification of byproducts in tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate synthesis

Welcome to the technical support guide for the synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. The unique spirocyclic structure of this molecule makes it a valuable building block in medicinal chemistry, but its synthesis requires careful control to minimize impurity formation.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should expect in this synthesis?

A1: Based on typical synthetic routes to Boc-protected azaspirocycles, byproducts generally fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials, residual solvents, and reagents from the workup.[2]

  • Side-Reaction Products: Byproducts formed from competing reaction pathways, such as dimerization, isomerization, or incomplete cyclization.

  • Degradation Products: Primarily impurities resulting from the instability of the Boc (tert-butoxycarbonyl) protecting group under certain conditions, leading to the free amine or subsequent side reactions.[3][4]

Q2: My overall yield is low, but my starting material is consumed. What is the likely cause?

A2: Low isolated yield with full consumption of starting materials often points to the formation of soluble byproducts that are lost during aqueous workup or are difficult to separate via standard chromatography. Another possibility is product instability under the reaction or purification conditions. For instance, some intermediates in spirocycle synthesis can be unstable and prone to rearrangement or decomposition upon storage or during subsequent reaction steps.[5]

Q3: How can I confirm the identity of the desired product, tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate?

A3: A combination of analytical techniques is essential for unambiguous structure confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural elucidation. The ¹H NMR should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the olefinic protons of the cyclopentene ring, and the distinct signals for the methylene groups of the azetidine and cyclopentene rings.

  • Mass Spectrometry (MS): Confirms the molecular weight (Expected [M+H]⁺ ≈ 210.15 g/mol ).

  • Infrared (IR) Spectroscopy: Should show a strong carbonyl stretch for the carbamate group (typically around 1680-1700 cm⁻¹).

Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific experimental observations and provides a logical workflow for identifying and resolving the underlying issues.

Problem 1: An unexpected peak is observed in the ¹H NMR spectrum around 8-9 ppm.

Possible Cause: Formation of an N-de-Boc-protected byproduct. The free secondary amine can exist in equilibrium with its protonated form, and the N-H proton can appear as a broad singlet in this region, particularly if trace acids are present.

Causality: The Boc group is notoriously sensitive to acidic conditions.[3][6] Trace amounts of acid left from a previous step, acidic silica gel used for chromatography, or prolonged heating can cleave the protecting group. The resulting free amine is a new chemical entity with different properties.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for N-de-Boc byproduct.

Step-by-Step Mitigation Protocol (Neutralizing Silica Gel):

  • Prepare a solution of 1-2% triethylamine in hexane.

  • Create a slurry of your silica gel in this solution.

  • Gently evaporate the solvent under reduced pressure until the silica is a free-flowing powder.

  • Use this neutralized silica for your column chromatography to prevent on-column deprotection.

Problem 2: GC-MS analysis shows a peak with a mass double that of the expected product.

Possible Cause: Dimerization of the product or a reactive intermediate. This is particularly common in syntheses involving radical mechanisms or highly reactive species that can undergo intermolecular reactions.

Causality: If the cyclization step is not fully efficient or if a reactive intermediate has a sufficient lifetime, it can react with another molecule instead of cyclizing intramolecularly. For instance, in reactions aiming to form a spiro-center, intermolecular alkylation can compete with the desired intramolecular process.

Identification and Characterization:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to determine the molecular formula of the dimer.

  • NMR Spectroscopy: The NMR spectrum of a dimer will be significantly more complex than the monomer. Look for a loss of symmetry and a different integration ratio compared to the expected product.

Mitigation Strategies:

  • High Dilution: Run the reaction at a lower concentration (e.g., <0.05 M). This favors intramolecular reactions (cyclization) over intermolecular reactions (dimerization) by reducing the probability of two reactive molecules encountering each other.

  • Slow Addition: If the reaction involves adding a key reagent, add it slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the reactive intermediate low, further favoring the intramolecular pathway.

Problem 3: My product appears pure by ¹H NMR, but elemental analysis fails, showing a low nitrogen content.

Possible Cause: Formation of an oxygen-containing byproduct with a similar structure, such as tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate . Oxidation of the cyclopentene ring can lead to ketone formation. This byproduct has a similar NMR profile in the aliphatic region but lacks the olefinic protons.

Causality: The allylic position on the cyclopentene ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures or if oxidizing agents are present.

Comparative Data for Identification:

CompoundMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Desired Product 209.29~5.8-6.0 (m, 2H, -CH=CH-)~130-135 (-C H=C H-)
6-Oxo Byproduct [7][8]225.28No signals > 5.0 ppm~205-215 (C=O)

Analytical Protocol for Differentiation:

  • Re-examine ¹H NMR: Carefully integrate the olefinic region (5.5-6.5 ppm). A lower-than-expected integration (e.g., <2H relative to the 9H of the t-butyl group) suggests the presence of the oxidized byproduct.

  • LC-MS Analysis: The two compounds will likely have different retention times and a clear mass difference of 16 amu.

Mitigation:

  • Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed before use.

Summary of Potential Byproducts

Byproduct NameStructureFormation MechanismKey Identification Feature
2-Azaspiro[3.4]oct-6-ene

Acid-catalyzed cleavage of the Boc group.[3][6]Mass peak at m/z ~110 [M+H]⁺. Broad NH peak in ¹H NMR.
Dimeric Species

Intermolecular side reaction.Mass peak at m/z ~419 [M+H]⁺.
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

Oxidation of the cyclopentene ring.Mass peak at m/z ~226 [M+H]⁺. Absence of olefinic protons in ¹H NMR.[7][8]
Unreacted Starting Materials

Incomplete reaction.Peaks corresponding to known starting materials in NMR/LC-MS.

Conclusion

The successful synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate hinges on careful control of reaction conditions and a robust analytical strategy for identifying potential impurities. By understanding the causal mechanisms behind byproduct formation—be it the acid-lability of the Boc group, the potential for oxidation, or competing intermolecular reactions—researchers can proactively implement mitigation strategies. This guide serves as a foundational resource for troubleshooting these challenges, ultimately leading to higher purity materials and more reliable scientific outcomes.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. Retrieved from [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. PMC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • Chemsigma. (n.d.). tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate [1638768-92-9]. Retrieved from [Link]

  • ResearchGate. (2009, August). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523-5. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spirocyclic Motifs in Natural Products. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Retrieved from [Link]

  • PubMed. (2013, July). Application of NMR spectroscopy for assignment of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one. Chirality, 25(7), 422-6. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Welcome to the dedicated support center for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile spi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile spirocyclic building block. Here, we address common challenges and frequently asked questions, providing in-depth, field-tested insights to ensure the success and integrity of your experiments.

I. Compound Overview and Critical Parameters

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a key intermediate in drug discovery, valued for its unique three-dimensional structure. The presence of a Boc-protected amine and a strained alkene within a spirocyclic system presents specific handling and reaction challenges. Understanding its properties is the first step to successful application.

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₂N/A
Molecular Weight 223.31 g/mol N/A
CAS Number 1638768-92-9[1]
Appearance Off-white to yellow solid or oilSupplier Data
Typical Storage 2-8°C, under inert atmosphereSupplier Data
Solubility Soluble in DCM, EtOAc, MeOH. Limited solubility in water.N/A

II. Frequently Asked Questions & Troubleshooting

This section adopts a problem-solution format to directly address issues that may arise during the storage, handling, and use of this reagent.

Storage & Stability

Question 1: My material has developed a yellow or brown color upon storage. Is it still usable?

Answer: A change in color often indicates some level of degradation. The primary suspect is slow oxidation at the allylic positions of the cyclopentene ring or gradual hydrolysis of the Boc group.

  • Causality: The double bond in the five-membered ring makes adjacent C-H bonds (allylic positions) susceptible to radical-mediated oxidation, especially if exposed to air and light over time. Additionally, if the compound was exposed to trace moisture or acidic residue (e.g., from chromatography), the acid-labile Boc group can slowly cleave.

  • Troubleshooting Steps:

    • Assess Purity: Before use, re-analyze the material by ¹H NMR and LC-MS. Look for the appearance of new signals in the alkene or allylic region of the NMR and check for a peak at [M-Boc+H]⁺ or [M-isobutylene+H]⁺ in the mass spectrum.

    • Purification: If the impurity level is low (<5%), the material may be usable for some applications. For high-purity requirements, re-purification via flash column chromatography is recommended.

    • Prevention: Always store the compound under an inert atmosphere (Argon or Nitrogen) at the recommended 2-8°C.[2] Use parafilm to seal the container cap tightly after flushing with inert gas. For long-term storage, consider a freezer (-20°C).

Question 2: The compound is an oil at room temperature, making it difficult to weigh accurately. What is the best practice for handling?

Answer: Due to its low melting point, this compound can exist as a viscous oil or waxy solid, especially during warmer months.

  • Causality: The physical state is dependent on ambient temperature and residual solvent from its synthesis.

  • Best Practice:

    • Inert Atmosphere Handling: As this compound can be air-sensitive, all transfers should ideally be performed under an inert atmosphere.[3][4][5] If a glovebox is unavailable, use standard Schlenk line techniques.[2][6]

    • Syringe Transfer: For reactions, the most accurate method is to transfer the material as a solution of known concentration. Dissolve a larger, more easily weighed quantity in a suitable anhydrous solvent (e.g., DCM, Toluene) inside a Sure/Seal™ style bottle.[3] You can then use a dry, nitrogen-flushed syringe to dispense precise volumes.[4][6]

    • Weighing by Difference: If you must weigh the neat oil, cool the vial briefly in an ice bath to increase its viscosity, allowing for quicker and more stable measurements. Weigh the vial before and after removing the material to get an accurate mass.

Reaction Troubleshooting: Boc Deprotection

The most common reaction involving this molecule is the removal of the tert-butoxycarbonyl (Boc) protecting group.

Question 3: My Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete or stalling. How can I drive it to completion?

Answer: Incomplete deprotection is a frequent issue, often related to reagent stoichiometry, reaction conditions, or steric hindrance.[7]

  • Causality: The Boc group is cleaved by acid catalysis.[8] The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[8][9] If the acid is insufficient or the reaction conditions are too mild, the equilibrium may not favor the product.

  • Troubleshooting Workflow:

start Incomplete Deprotection check_acid Check Acid Stoichiometry & Conc. start->check_acid check_time_temp Review Reaction Time & Temp. check_acid->check_time_temp Sufficient increase_acid Increase TFA (e.g., 20% to 50% in DCM) or switch to 4M HCl/dioxane check_acid->increase_acid Insufficient? check_sterics Consider Steric Hindrance check_time_temp->check_sterics Sufficient increase_time_temp Increase reaction time. Monitor by TLC/LC-MS. Warm gently (e.g., to 40°C) check_time_temp->increase_time_temp Too short/cold? forcing_conditions Use stronger acid & longer time. Crucially, add a scavenger. check_sterics->forcing_conditions Hindered Site? success Reaction Complete increase_acid->success increase_time_temp->success forcing_conditions->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Question 4: After TFA deprotection and workup, my product is unstable or I see byproducts. What is happening?

Answer: The primary issues post-deprotection are the formation of tert-butylated byproducts and potential trifluoroacetylation of the newly formed free amine.[7]

  • Causality:

    • tert-Butylation: The tert-butyl cation generated during deprotection is an electrophile that can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings or other unprotected heteroatoms.[9]

    • Trifluoroacetylation: If residual TFA is not thoroughly removed, the free amine product can be acylated by it, especially during concentration steps, leading to a stable trifluoroacetamide byproduct.[7]

  • Preventative Measures & Solutions:

    • Use Scavengers: To prevent tert-butylation, add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation. A common and effective choice is triethylsilane (TES) or water.

    • Thorough TFA Removal: After the reaction is complete, remove the TFA and solvent in vacuo. Then, co-evaporate the residue with a non-polar solvent like toluene (2-3 times) to azeotropically remove residual acid before proceeding with workup or purification.[7]

    • Alternative Acids: For substrates sensitive to strong acids, consider using 4M HCl in dioxane, which is often effective and can be easier to remove than TFA.[10]

III. Standard Operating Protocol: TFA-Mediated Boc Deprotection

This protocol provides a robust method for the deprotection of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

Materials:

  • tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup:

    • Dissolve tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in an oven-dried, round-bottom flask equipped with a magnetic stir bar.

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition:

    • Slowly add TFA (5-10 eq) dropwise to the stirred solution. Note: The reaction is often exothermic.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • Re-dissolve the residue in a small amount of DCM and concentrate again. Repeat this step once more with toluene to ensure complete removal of TFA.

    • Carefully partition the residue between DCM and a saturated NaHCO₃ solution to neutralize any remaining acid and quench the reaction. Caution: CO₂ evolution!

    • Separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude free amine.

  • Purification:

    • The resulting free amine can be used as is if sufficiently pure, or further purified by silica gel chromatography or crystallization of a salt (e.g., HCl or fumarate salt).

cluster_SM Starting Material cluster_Reaction Reaction cluster_Workup Workup cluster_Product Product SM Boc-Protected Amine C₁₃H₂₁NO₂ Reaction TFA, DCM, 0°C to RT Monitor by TLC/LC-MS SM->Reaction Workup Concentrate & Toluene Azeotrope Quench with NaHCO₃ Extract with DCM Dry & Concentrate Reaction->Workup Product Free Amine C₈H₁₃N Workup->Product

Caption: Experimental workflow for Boc deprotection.

IV. References

  • Benchchem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide. Retrieved from

  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from

  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Retrieved from

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from

  • Elschenbroich, C. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

  • Chemsigma. (n.d.). tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. Retrieved from

  • Sigma-Aldrich. (n.d.). tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from

  • Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved from

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from

  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. Retrieved from

  • PubChem. (n.d.). tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from

  • BLDpharm. (n.d.). tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from

  • Guidechem. (n.d.). tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from

  • Chemsigma. (n.d.). tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate [1638768-92-9]. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Standards for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

For researchers, scientists, and professionals in drug development, the rigorous characterization of novel building blocks is paramount to ensure the integrity and reproducibility of their synthetic endeavors. tert-Butyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of novel building blocks is paramount to ensure the integrity and reproducibility of their synthetic endeavors. tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, a valuable spirocyclic intermediate, is increasingly utilized in the synthesis of complex molecular architectures for pharmaceutical applications. Its unique three-dimensional structure imparts desirable properties to target molecules, making the verification of its identity and purity a critical first step in any research and development cascade.

This guide provides an in-depth comparison of the essential analytical techniques for establishing the quality and purity of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. We will delve into the principles of each method, present detailed experimental protocols, and compare the subject compound with relevant alternative azaspirocyclic building blocks.

The Analytical Imperative: Ensuring Quality of Spirocyclic Building Blocks

The quality of a starting material like tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate directly impacts the efficiency of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Impurities can lead to unwanted side reactions, difficult purification procedures, and potentially compromise the biological activity and safety of the end product. Therefore, a multi-technique analytical approach is not just recommended but essential for robust quality control.

Core Analytical Techniques for Characterization

The primary analytical techniques for the characterization of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and similar compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of an organic compound. Both ¹H and ¹³C NMR are indispensable for confirming the presence of key functional groups and the overall connectivity of the atoms in tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For our target molecule, the following characteristic signals are expected:

  • A singlet integrating to 9 protons in the region of δ 1.4-1.5 ppm, corresponding to the tert-butyl group.

  • Signals for the protons of the azetidine and cyclopentene rings, the specific chemical shifts and coupling patterns of which are unique to the spirocyclic system.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Key signals to expect include:

  • A signal for the quaternary carbon of the tert-butyl group around δ 80 ppm.

  • Signals for the methyl carbons of the tert-butyl group around δ 28 ppm.

  • A signal for the carbamate carbonyl carbon in the region of δ 155 ppm.

  • Signals corresponding to the spiro carbon and the carbons of the azetidine and cyclopentene rings.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Set the relaxation delay (d1) to at least 1 second.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or an internal standard like TMS).

Visualization of the Analytical Workflow

cluster_nmr NMR Analysis Workflow SamplePrep Sample Preparation InstrumentSetup Instrument Setup SamplePrep->InstrumentSetup H1_Acquisition ¹H NMR Acquisition InstrumentSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition InstrumentSetup->C13_Acquisition DataProcessing Data Processing & Interpretation H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing

Caption: Workflow for NMR Analysis.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (Molecular Weight: 209.29 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺ at m/z 210.3.

A key consideration for Boc-protected amines is the potential for in-source fragmentation, where the Boc group can be lost. This would result in a prominent peak corresponding to the deprotected amine. While this can be a diagnostic tool, it's important to use gentle ionization conditions to observe the parent ion.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrument: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis:

    • Infuse the sample solution directly into the ESI source or introduce it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Visualization of Mass Spectrometry Principle

cluster_ms Mass Spectrometry Principle Sample Sample Introduction Ionization Ionization (ESI) Sample->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Principle of Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability

HPLC is the workhorse of the pharmaceutical industry for purity determination and quantitative analysis. A well-developed HPLC method can separate the main compound from its impurities, including starting materials, by-products, and degradation products. For tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, a reversed-phase HPLC method with UV detection is typically employed.

A critical aspect of HPLC method development for Boc-protected compounds is the choice of mobile phase pH. The Boc group is acid-labile and can be cleaved in the presence of strong acids like trifluoroacetic acid (TFA), which is a common mobile phase additive. Therefore, careful consideration of the acid modifier and its concentration is necessary to ensure the integrity of the analyte during analysis. Using a less acidic modifier like formic acid or ammonium acetate is often a good strategy.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient could be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

A typical purity for a high-quality standard of a related compound, tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate, is reported to be ≥98.54% by HPLC.[1]

Comparison with Alternative Azaspirocyclic Scaffolds

A variety of other Boc-protected azaspirocyclic compounds are used as building blocks in medicinal chemistry. The choice of a particular scaffold can significantly influence the physicochemical and pharmacological properties of the final molecule. Below is a comparison of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate with some common alternatives.

Compound NameCAS NumberMolecular Weight ( g/mol )Key Structural Feature
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate 1638768-92-9209.29Azetidine fused to a cyclopentene ring.[2]
tert-Butyl 2-azaspiro[3.4]octane-2-carboxylate1638771-23-9211.30Saturated analogue of the target compound.[3]
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate1363382-39-1225.28Contains a ketone functional group.[4]
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate885270-84-8212.29Contains a second nitrogen atom in the five-membered ring.[5]
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate1181816-12-5211.26Azetidine fused to a cyclobutanone ring.[6]

The choice between these alternatives depends on the specific synthetic goal and the desired three-dimensional orientation of substituents. The presence of additional functional groups, such as the ketone in tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, provides a handle for further chemical modifications.

Conclusion: A Foundation of Quality for Drug Discovery

The robust analytical characterization of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a non-negotiable prerequisite for its successful application in drug discovery and development. A combination of NMR spectroscopy for structural confirmation, mass spectrometry for molecular weight verification, and HPLC for purity assessment provides a comprehensive quality profile of this important building block. By adhering to rigorous analytical standards and understanding the nuances of each technique, researchers can ensure the reliability of their synthetic processes and accelerate the journey towards novel therapeutics.

References

  • PubChem. tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate Derivatives

The rise of spirocyclic scaffolds in medicinal chemistry represents a strategic shift towards molecules with greater three-dimensional complexity, offering improved physicochemical properties and novel intellectual prope...

Author: BenchChem Technical Support Team. Date: February 2026

The rise of spirocyclic scaffolds in medicinal chemistry represents a strategic shift towards molecules with greater three-dimensional complexity, offering improved physicochemical properties and novel intellectual property.[1] Among these, the tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate framework is a valuable building block, prized for its conformational rigidity and utility as a versatile bioisostere.[2][3] However, its unique spirocyclic nature, combining a four-membered azetidine ring with a five-membered cyclopentene ring, presents a distinct challenge for unambiguous structural verification.

This guide provides a comprehensive comparison of the essential analytical techniques required to definitively confirm the structure of these derivatives. We will move beyond mere procedural descriptions to explain the underlying scientific rationale for each method, offering field-proven insights for researchers in drug discovery and chemical development. Our approach is rooted in an integrated, multi-technique workflow that ensures the highest level of scientific integrity.

The Analytical Triad: A Multi-Pronged Approach to Structural Elucidation

No single technique can provide a complete structural picture. A robust confirmation relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, X-ray Crystallography. Each method interrogates the molecule from a different perspective, and their combined data provides a self-validating system for absolute structural confidence.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Synthesized Product B NMR Spectroscopy (1D & 2D) A->B Parallel Analysis C Mass Spectrometry (HRMS) A->C Parallel Analysis D Data Integration & Analysis B->D C->D E Structure Confirmed D->E Consistent Data F Ambiguous Data D->F Inconsistent or Incomplete Data G X-ray Crystallography (If crystals available) F->G Definitive Confirmation G->E

Caption: Workflow for integrated structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4] For spirocyclic systems, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is indispensable.

Causality Behind the Method:

The rigid, three-dimensional structure of the 2-azaspiro[3.4]oct-6-ene core leads to complex spin-spin splitting patterns and distinct chemical shifts that are highly informative.[5][6] 2D NMR techniques are not merely supplementary; they are essential for unambiguously assigning signals and piecing together the molecular framework, which can be non-intuitive from 1D spectra alone.

Expected Spectral Signatures:
  • ¹H NMR:

    • Boc Group: A sharp, integrating to 9 protons, typically appears around 1.4 ppm . Its singlet nature is a key identifier.

    • Olefinic Protons (C6-H, C7-H): These protons on the cyclopentene ring are expected in the downfield region, usually between 5.5 and 6.5 ppm . Their splitting pattern (e.g., doublet of doublets) reveals their coupling to each other and to adjacent allylic protons.

    • Azetidine Ring Protons (C1-H, C3-H): These protons appear as multiplets, often in the 3.5-4.0 ppm range, deshielded by the adjacent nitrogen atom.

    • Cyclopentane Ring Protons (C5-H, C8-H): These allylic and aliphatic protons will present as complex multiplets typically between 2.0 and 3.0 ppm .

  • ¹³C NMR:

    • Boc Carbonyl (C=O): A characteristic peak around 155-156 ppm .[7]

    • Boc Quaternary Carbon (-C(CH₃)₃): Found near 79-80 ppm .[7]

    • Boc Methyl Carbons (-C(CH₃)₃): A strong signal around 28.3 ppm .[7]

    • Spirocyclic Quaternary Carbon (C4): This key carbon at the junction of the two rings is often found between 60-70 ppm .

    • Olefinic Carbons (C6, C7): Expected in the 125-140 ppm region.

    • Azetidine & Cyclopentane Carbons: Signals for the remaining sp³ carbons will appear in the upfield region of the spectrum.

The Power of 2D NMR:
  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks. It is essential for tracing the proton connectivity around the cyclopentene ring and confirming the isolated spin system of the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is the primary method for assigning the carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is arguably the most powerful experiment for this scaffold. For example, correlations from the azetidine protons (C1-H, C3-H) to the spiro-carbon (C4) and from the cyclopentane protons (C5-H, C8-H) to the same spiro-carbon definitively prove the spirocyclic junction.

Mass Spectrometry (MS): Confirming Mass and Key Fragments

Mass spectrometry provides two critical pieces of information: the exact molecular weight, which confirms the elemental composition, and the fragmentation pattern, which acts as a fingerprint for specific structural motifs.

Causality Behind the Method:

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of the molecular formula. Furthermore, the tert-butoxycarbonyl (Boc) protecting group exhibits a well-characterized and predictable fragmentation pathway under MS conditions, serving as an excellent internal validation of the structure.[8]

Expected Fragmentation Patterns:

The most common and diagnostic fragmentation events for Boc-protected amines involve the loss of moieties from the protecting group.[9]

  • Loss of Isobutylene (M-56): A neutral loss of 56 Da (C₄H₈) via a McLafferty-like rearrangement is a hallmark of Boc-protected amines.[8][10] The resulting ion corresponds to the carbamic acid intermediate.

  • Formation of t-Butyl Cation (m/z 57): The stable tert-butyl cation is often observed as a prominent peak in the spectrum.[11]

  • Loss of Boc Group (M-100): Subsequent loss of CO₂ from the carbamic acid intermediate results in a total loss of 100 Da, corresponding to the unprotected amine.

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
NMR Spectroscopy Detailed atom connectivity, stereochemistry, 3D structure in solution.1-10 mg, soluble sample.Provides the complete covalent structure.Can have overlapping signals in complex molecules; lower throughput.
Mass Spectrometry Exact molecular weight, elemental formula, fragmentation patterns.<1 mg, soluble sample.High sensitivity, confirms molecular formula, identifies key functional groups.Provides no information on atom connectivity or stereochemistry.
X-ray Crystallography Unambiguous 3D structure and absolute stereochemistry in the solid state.High-quality single crystal.The "gold standard" for definitive structural proof.[12]Crystal growth can be a major bottleneck; structure may differ from solution conformation.[12]

X-ray Crystallography: The Unambiguous Gold Standard

When a definitive, publication-quality structural proof is required, particularly for determining absolute stereochemistry, single-crystal X-ray crystallography is the ultimate arbiter.[12]

Causality Behind the Method:

This technique works by diffracting X-rays off the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of every atom.[13]

While unparalleled in its accuracy, the primary challenge of X-ray crystallography is the prerequisite of growing a suitable, high-quality single crystal from the synthesized material, a process that can be both time-consuming and unpredictable.[12]

Experimental Protocols

The following protocols are designed as a trusted starting point for acquiring high-quality data.

Protocol 1: NMR Data Acquisition (400/500 MHz Spectrometer)
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 0 - 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds for quantitative analysis.

    • Number of Scans: 16-32 scans.[14]

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: 0 - 200 ppm.

    • Number of Scans: 1024-4096 scans, owing to the low natural abundance of ¹³C.[14]

  • 2D NMR (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs provided by the spectrometer software. Optimize parameters according to the sample concentration and instrument guidelines.

G A Prepare Sample (~5mg in 0.6mL CDCl₃) B Acquire ¹H Spectrum (Tune, Shim, Set Parameters) A->B C Acquire ¹³C Spectrum (Proton Decoupled) B->C D Acquire 2D Spectra (COSY, HSQC, HMBC) C->D E Process Data (FT, Phasing, Baseline Correction) D->E F Assign Signals & Confirm Connectivity E->F

Caption: Standard workflow for NMR analysis.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique ideal for generating the intact protonated molecule [M+H]⁺.

  • Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire a full scan spectrum. Ensure the mass accuracy is calibrated to within 5 ppm.

  • Data Analysis:

    • Identify the [M+H]⁺ peak and calculate the molecular formula based on its exact mass.

    • Search for characteristic fragment ions, specifically [M+H-56]⁺ and the peak at m/z 57.

Conclusion

Confirming the structure of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate derivatives is a task that demands a rigorous, multi-faceted analytical approach. While ¹H and ¹³C NMR provide the fundamental blueprint of atomic connectivity, their power is fully realized only when coupled with 2D NMR experiments like COSY and HMBC to resolve ambiguities inherent in the complex spirocyclic core. High-resolution mass spectrometry serves as an essential cross-validation, confirming the elemental composition and providing tell-tale fragmentation evidence of the Boc-protecting group. Finally, where absolute certainty is paramount, X-ray crystallography offers the definitive and final word on the molecule's three-dimensional structure. By integrating these techniques, researchers can proceed with confidence, knowing their molecular architecture is built on a solid and verifiable foundation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
  • National Center for Biotechnology Information. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health.
  • PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins.
  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.
  • ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS.
  • ResearchGate. (n.d.). Spirocyclic compound NMR challenge.
  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry.
  • ResearchGate. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.
  • MySkinRecipes. (n.d.). tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.
  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. National Institutes of Health.
  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
  • Benchchem. (n.d.). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone.
  • RCSB PDB. (2021). Methods for Determining Atomic Structures: X-ray Crystallography. YouTube.

Sources

Validation

A Comparative Guide to Azaspirocyclic Building Blocks: Spotlight on tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock challenging biological targets and improve the prope...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock challenging biological targets and improve the properties of drug candidates is relentless. Among the rising stars in this field are azaspirocycles, rigid three-dimensional structures that offer a distinct advantage over traditional flat, aromatic systems. This guide provides an in-depth comparison of various azaspirocyclic building blocks, with a special focus on tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, a versatile and increasingly popular scaffold in drug discovery programs.

The Rise of Azaspirocycles in Drug Discovery: Escaping Flatland

For decades, medicinal chemistry has been dominated by aromatic rings, but the limitations of these "flatland" molecules are becoming increasingly apparent. The rigid, three-dimensional architecture of azaspirocycles provides a solution, offering several key advantages:

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can lead to increased aqueous solubility and metabolic stability, while reducing lipophilicity (logP). These are all desirable traits for developing successful drug candidates.

  • Enhanced Target Engagement: The well-defined three-dimensional arrangement of substituents on a spirocyclic core allows for more precise and favorable interactions with the complex binding sites of biological targets.

  • Exploration of Novel Chemical Space: Azaspirocycles provide access to previously underexplored areas of chemical space, offering opportunities for the discovery of novel pharmacophores and intellectual property.

Featured Building Block: tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a bifunctional building block that has garnered significant attention for its synthetic versatility. Its structure features a reactive alkene for further functionalization and a Boc-protected amine, allowing for controlled derivatization.

Key Structural Features:

  • Azaspiro[3.4]octane core: This framework consists of a four-membered azetidine ring fused to a five-membered cyclopentene ring at a single carbon atom.

  • Alkene functionality: The double bond in the cyclopentene ring serves as a handle for a variety of chemical transformations, including Heck coupling, hydroboration-oxidation, and epoxidation, enabling the introduction of diverse substituents.

  • Boc-protected amine: The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable amine, allowing for subsequent derivatization at the nitrogen atom.

Comparative Analysis: Performance in Synthetic Applications

While direct head-to-head comparative studies are still emerging, the available data and synthetic applications of various azaspirocyclic building blocks allow for a qualitative and, in some cases, quantitative assessment of their utility. This section will compare tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate with other relevant azaspirocycles.

Alternative Azaspirocyclic Building Blocks:
  • tert-Butyl 2-azaspiro[3.3]heptane-6-carboxylate: This building block features a smaller, more strained spiro[3.3]heptane core. The increased ring strain can influence reactivity and conformational preferences.

  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: The presence of a second nitrogen atom in the cyclopentane ring offers an additional point for diversification and can significantly impact the physicochemical properties of the final molecule, such as its basicity and hydrogen bonding capacity.

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This analog combines the features of the diazaspiro[3.4]octane and the spiro[3.3]heptane systems, offering a unique combination of rigidity and functionalization handles.

Physicochemical Properties: A Comparative Overview

The choice of a building block is often guided by the desired physicochemical properties of the final compound. The following table summarizes key computed properties for our featured building block and its alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylateC₁₂H₁₉NO₂209.292.229.5
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateC₁₁H₁₇NO₃211.261.146.6
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylateC₁₁H₂₀N₂O₂212.290.741.6
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateC₁₀H₁₈N₂O₂198.260.441.6

Analysis of Physicochemical Properties:

As illustrated in the table, the introduction of additional heteroatoms and modifications to the ring system have a pronounced effect on the calculated lipophilicity (XLogP3) and polar surface area. Notably, the diazaspiro compounds exhibit lower lipophilicity and a larger polar surface area compared to their monoaza counterparts, which can translate to improved aqueous solubility.

Experimental Protocols: Synthesis and Functionalization

To provide a practical understanding of the utility of these building blocks, this section details representative experimental procedures for their synthesis and functionalization.

Synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

The synthesis of the parent 2-azaspiro[3.4]octane can be achieved through several reported routes, often involving multi-step sequences. One common strategy involves the annulation of the cyclopentane ring onto a pre-formed azetidine derivative. The introduction of the double bond and the Boc protecting group can then be achieved through standard synthetic transformations.

Functionalization of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate via Heck Reaction

The alkene moiety of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a versatile handle for introducing aryl or vinyl substituents via the palladium-catalyzed Heck reaction.

Diagram of the Heck Reaction Workflow:

start Starting Materials: - tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate - Aryl/Vinyl Halide (or Triflate) reaction Heck Coupling Reaction (Heated) start->reaction Add reagents Reaction Conditions: - Palladium Catalyst (e.g., Pd(OAc)₂) - Phosphine Ligand (e.g., PPh₃) - Base (e.g., Et₃N) - Solvent (e.g., DMF or ACN) reagents->reaction Add workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Functionalized Product purification->product

Caption: Workflow for the Heck coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (1.0 equiv), the aryl or vinyl halide/triflate (1.1 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv).

  • Addition of Solvent and Base: Add anhydrous dimethylformamide (DMF) or acetonitrile (ACN) as the solvent, followed by the addition of triethylamine (Et₃N) (2.0 equiv) as the base.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized azaspirocycle.

Synthesis of Alternative Azaspirocyclic Building Blocks

The synthesis of azaspiro[3.3]heptane and diazaspiro[3.4]octane derivatives often involves specialized synthetic strategies. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been reported via a [2+2] cycloaddition of dichloroketene with an azetidine-derived olefin[1]. The synthesis of diazaspirocycles can be more complex, sometimes requiring the construction of both nitrogen-containing rings.

Choosing the Right Azaspirocyclic Building Block: A Decision-Making Framework

The selection of the optimal azaspirocyclic building block depends on a multitude of factors, including the desired biological target, the intended synthetic route, and the required physicochemical properties.

Logical Flow for Building Block Selection:

start Define Project Goals (Target, Desired Properties) scaffold_selection Select Azaspirocycle Core (e.g., [3.4] vs. [3.3], mono- vs. di-aza) start->scaffold_selection functionalization Identify Required Functionalization Points scaffold_selection->functionalization building_block Choose Specific Building Block (e.g., with alkene, ketone, etc.) functionalization->building_block synthesis_planning Plan Synthetic Route building_block->synthesis_planning execution Synthesize and Characterize Derivatives synthesis_planning->execution evaluation Evaluate Biological Activity and Properties execution->evaluation

Sources

Comparative

The Ascendancy of Three-Dimensionality: A Comparative Guide to tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate in Modern Synthesis

In the contemporary landscape of drug discovery, the exodus from "flatland"—the realm of planar, aromatic compounds—is a well-established imperative. The pursuit of molecules with greater three-dimensional (3D) complexit...

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the exodus from "flatland"—the realm of planar, aromatic compounds—is a well-established imperative. The pursuit of molecules with greater three-dimensional (3D) complexity is driven by the need for enhanced target selectivity, improved physicochemical properties, and the exploration of novel chemical space.[1][2] Within this paradigm, spirocyclic scaffolds have emerged as powerful tools, offering a rigid and defined orientation of substituents in three-dimensional space.[3] This guide provides an in-depth technical comparison of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, a versatile building block, against traditional and alternative synthetic strategies, supported by experimental rationale and comparative data.

The Spirocyclic Advantage: Beyond Flatland

Spirocycles, characterized by two rings sharing a single atom, introduce a unique and rigid 3D geometry into molecular scaffolds.[3] This structural feature imparts several advantages in medicinal chemistry:

  • Enhanced Target Engagement: The rigid framework of a spirocycle can pre-organize appended functional groups into a conformation that is optimal for binding to a biological target, potentially increasing potency and reducing the entropic penalty of binding.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to increased aqueous solubility, improved metabolic stability, and a more favorable lipophilicity profile (logP) compared to their flat aromatic counterparts.[4][5]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to underexplored areas of chemical space, offering opportunities for the development of novel intellectual property.

The 2-azaspiro[3.4]octane core, in particular, has garnered significant attention as a bioisosteric replacement for commonly used motifs such as piperidine and piperazine, which are prevalent in numerous approved drugs.[6] The constrained nature of the azetidine ring within the spiro[3.4]octane system offers a distinct conformational profile compared to the more flexible six-membered rings.

Unveiling the Potential of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a bifunctional building block that combines the benefits of the azaspiro[3.4]octane scaffold with the synthetic versatility of a cyclopentene ring. The tert-butoxycarbonyl (Boc) protecting group provides a stable handle for the nitrogen atom, allowing for selective manipulation of the alkene functionality.

The true synthetic power of this reagent lies in the reactivity of the strained cyclopentene ring. Drawing parallels from computational studies on spiro[3.4]octa-5,7-diene, it is evident that spirocyclization can significantly enhance the reactivity of the double bond in cycloaddition reactions.[7] The fusion of the cyclobutane ring to the cyclopentene system is predicted to lower the distortion energy required to achieve the transition state geometry in reactions such as the Diels-Alder cycloaddition.[7]

Comparative Analysis: Reactivity and Synthetic Utility

To illustrate the advantages of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, we will compare its projected performance in a key synthetic transformation—the Diels-Alder reaction—against a common, non-spirocyclic analogue, N-Boc-3-cyclopentenylamine.

The Diels-Alder Reaction: A Gateway to Complexity

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.[8][9] The reactivity of the dienophile is a critical factor in the efficiency of this transformation.

Hypothetical Comparison of Dienophile Reactivity

DienophileKey Structural FeaturePredicted Relative ReactivityRationale
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylateSpirocyclic, strained cyclopenteneHighThe spiro-fused cyclobutane ring is expected to pre-distort the cyclopentene ring, lowering the activation energy for cycloaddition.[7]
N-Boc-3-cyclopentenylamineMonocyclic, less strained cyclopenteneModerateA standard cyclopentene dienophile with moderate reactivity.
N-Boc-cyclohexenylamineMonocyclic, flexible cyclohexeneLowThe flexible nature of the cyclohexene ring results in a higher energetic barrier to achieving the necessary transition state geometry.

Experimental Protocols

The following protocols outline the synthesis of the 2-azaspiro[3.4]octane core and a representative cycloaddition reaction, demonstrating the practical application of this building block.

Protocol 1: Synthesis of the 2-Azaspiro[3.4]octane Core

This protocol is adapted from a reported facile synthesis of 2-azaspiro[3.4]octane.[10]

Workflow for the Synthesis of 2-Azaspiro[3.4]octane

G cluster_0 Step 1: Annulation of the Cyclopentane Ring cluster_1 Step 2: Annulation of the Azetidine Ring cluster_2 Final Product A Commercially Available Starting Materials B Multi-step sequence involving conventional transformations A->B Minimal chromatographic purifications C Formation of the four-membered ring B->C D 2-Azaspiro[3.4]octane C->D

Caption: Synthetic workflow for 2-azaspiro[3.4]octane.

Methodology:

  • Step 1: Cyclopentane Annulation: The synthesis can be initiated from readily available starting materials, employing conventional chemical transformations to construct the cyclopentane ring.[10] The specific steps may vary depending on the chosen route, but often involve minimal chromatographic purifications.[10]

  • Step 2: Azetidine Annulation: Subsequent steps focus on the formation of the four-membered azetidine ring onto the pre-formed cyclopentane structure.[10]

  • Boc Protection: The resulting 2-azaspiro[3.4]octane can then be protected with a Boc group using standard conditions (e.g., di-tert-butyl dicarbonate, triethylamine in dichloromethane) to yield tert-butyl 2-azaspiro[3.4]octane-2-carboxylate.

  • Introduction of Unsaturation: The alkene functionality can be introduced via various methods, such as elimination reactions from a suitably functionalized precursor (e.g., a hydroxyl or halide derivative).

Protocol 2: Diels-Alder Cycloaddition

This protocol describes a general procedure for the Diels-Alder reaction using tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate as the dienophile.

Workflow for Diels-Alder Cycloaddition

G A tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate C Reaction Vessel with Solvent (e.g., Toluene) A->C B Diene (e.g., Cyclopentadiene) B->C D Heating and Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up and Purification E->F G Tricyclic Adduct F->G

Caption: Experimental workflow for a Diels-Alder reaction.

Methodology:

  • Reactant Preparation: In a clean, dry flask, dissolve tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (1.0 eq) in a suitable solvent such as toluene.

  • Addition of Diene: Add the diene (e.g., freshly cracked cyclopentadiene, 1.2 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The enhanced reactivity of the spirocyclic alkene may allow for milder conditions and shorter reaction times compared to less reactive dienophiles.[7]

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting tricyclic adduct by column chromatography on silica gel.

Conclusion

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]

  • Krenske, E. H., & Houk, K. N. (2022). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Tetrahedron, 114, 132779. [Link]

  • Request PDF. (2025). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • Request PDF. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Facile Synthesis of 2‐azaspiro[3.4]octane. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • Lumen Learning. (n.d.). 13.5. The Diels-Alder reaction | Organic Chemistry II. [Link]

  • University of Calgary. (n.d.). Ch 10: Diels-Alder reaction. [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ResearchGate. (n.d.). 1,6-Dioxo-2-azaspiro[3.4]oct-2-enes and Related Spirocycles: Heterocycles from [3 + 2] Nitrile Oxide Cycloadditions with 2-Methyleneoxetanes, -Thietanes, and -Azetidines. [Link]

  • PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]

  • MDPI. (2024). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. [Link]

  • SciSpace. (n.d.). Analysis of Physicochemical Properties for Drugs of Natural Origin. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and Its Analogs

Introduction: The Emerging Prominence of Azaspiro[3.4]octane Scaffolds in Drug Discovery The quest for novel therapeutic agents is increasingly focused on the exploration of three-dimensional chemical space to enhance po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Prominence of Azaspiro[3.4]octane Scaffolds in Drug Discovery

The quest for novel therapeutic agents is increasingly focused on the exploration of three-dimensional chemical space to enhance potency, selectivity, and pharmacokinetic properties. In this context, spirocyclic scaffolds have garnered significant attention as "privileged structures" capable of orienting substituents in well-defined vectors, thus facilitating optimal interactions with biological targets. The 2-azaspiro[3.4]octane core, a key structural motif, is emerging as a versatile framework in medicinal chemistry. This guide provides a comparative analysis of the biological activity of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and its structurally related analogs. While direct biological data for the title compound is not extensively available in the public domain, a comprehensive examination of its analogs provides valuable insights into its potential therapeutic applications and guides future research endeavors.

The unique constrained geometry of the 2-azaspiro[3.4]octane system offers a rigid backbone that can be strategically functionalized to target a diverse array of biological entities. This guide will delve into the known biological activities of key analogs, presenting a comparative analysis of their performance and the experimental methodologies used for their evaluation.

Comparative Analysis of Biological Activities

The biological potential of the 2-azaspiro[3.4]octane scaffold is highlighted by the diverse activities exhibited by its analogs. This section compares the biological profiles of key analog classes, providing a framework for postulating the potential activities of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

Table 1: Comparative Biological Activities of 2-Azaspiro[3.4]octane Analogs
Analog ClassRepresentative Compound(s)Biological Target/ActivityTherapeutic AreaKey Findings
2,6-Diazaspiro[3.4]octanes Nitrofuran derivatives of 2,6-diazaspiro[3.4]octaneMycobacterium tuberculosisInfectious Disease (Tuberculosis)Potent antitubercular activity, with some derivatives exhibiting minimal inhibitory concentrations (MIC) as low as 0.016 µg/mL.[1]
5-Oxa-2,6-diazaspiro[3.4]oct-6-enes 1-(2-((2,6-diethoxy-4'-fluorobiphenyl-4-yl)methyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl)piperidin-4-carboxylic acidSomatostatin Receptor Subtype 5 (SSTR5) AntagonistMetabolic Diseases (Type 2 Diabetes)Potent and selective SSTR5 antagonism, leading to enhanced glucose-dependent insulin secretion.[2]
2,6-Diazaspiro[3.4]octan-1-ones tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylateKetohexokinase (KHK) InhibitorMetabolic Diseases (Diabetes, Obesity)Potential for KHK inhibition, which could modulate glucose metabolism.

In-Depth Look at Analog Classes and Their Mechanisms of Action

Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives

Recent studies have identified the 2,6-diazaspiro[3.4]octane core as a promising scaffold for the development of novel antitubercular agents.[1] The introduction of a nitrofuran moiety to this spirocycle has yielded compounds with potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[3][4]

Mechanism of Action: The proposed mechanism involves the reduction of the nitrofuran group by mycobacterial enzymes to generate reactive nitrogen species that are toxic to the bacteria. The spirocyclic core likely plays a crucial role in positioning the nitrofuran pharmacophore for optimal interaction with its target and may also contribute to favorable physicochemical properties that allow for cell wall penetration.

G cluster_0 Mycobacterium tuberculosis Cell Nitrofuran-Spiro_Compound Nitrofuran-Spiro Compound Bioactivation Bacterial Nitroreductase Nitrofuran-Spiro_Compound->Bioactivation Enters Cell Reactive_Nitrogen_Species Reactive Nitrogen Species Bioactivation->Reactive_Nitrogen_Species Reduction Bacterial_Cell_Death Bacterial Cell Death Reactive_Nitrogen_Species->Bacterial_Cell_Death Induces G Spiro_Compound Spiro-SSTR5 Antagonist SSTR5 SSTR5 Receptor Spiro_Compound->SSTR5 Blocks Adenylyl_Cyclase Adenylyl Cyclase SSTR5->Adenylyl_Cyclase Inhibits Enhanced_Secretion ↑ Insulin/GLP-1 Secretion SSTR5->Enhanced_Secretion Disinhibition Somatostatin Somatostatin Somatostatin->SSTR5 Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Insulin_Secretion ↓ Insulin/GLP-1 Secretion cAMP->Insulin_Secretion Glucose_Homeostasis Impaired Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Improved_Homeostasis Improved Glucose Homeostasis Enhanced_Secretion->Improved_Homeostasis

Caption: SSTR5 antagonist mechanism of action.

Potential Ketohexokinase (KHK) Inhibition

While less defined, analogs such as tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate have been investigated as potential inhibitors of ketohexokinase (KHK). KHK is the first enzyme in fructose metabolism, and its inhibition is a therapeutic target for metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes. [5][6] Mechanism of Action: KHK inhibitors are thought to compete with fructose or ATP at the enzyme's active site, thereby preventing the phosphorylation of fructose to fructose-1-phosphate. This blockage of the initial step in fructose metabolism can mitigate its downstream metabolic consequences.

Experimental Protocols for Biological Evaluation

To assess the biological activity of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and its analogs, a tiered screening approach is recommended. The following protocols are based on established methods for evaluating the activities of the analog classes discussed.

Workflow for Biological Activity Screening

G Start Test Compound: tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate & Analogs Primary_Screening Primary Screening (Broad Panel of Assays) Start->Primary_Screening Antitubercular Antitubercular Assay (MABA) Primary_Screening->Antitubercular Receptor_Binding SSTR5 Receptor Binding Assay Primary_Screening->Receptor_Binding Enzyme_Inhibition KHK Enzyme Inhibition Assay Primary_Screening->Enzyme_Inhibition Hit_Identification Hit Identification Antitubercular->Hit_Identification Receptor_Binding->Hit_Identification Enzyme_Inhibition->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response & Selectivity) Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: Tiered screening workflow for activity profiling.

Protocol 1: Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis. [7] Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds and control drugs (e.g., rifampicin)

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (drug-containing) and negative (drug-free) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change: blue indicates inhibition of bacterial growth, while pink indicates bacterial viability. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink. [8]

Protocol 2: SSTR5 Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the SSTR5 receptor, thereby determining its binding affinity. [2][9] Materials:

  • Cell membranes from a cell line stably expressing human SSTR5 (e.g., CHO-K1 or HEK293 cells)

  • Radiolabeled SSTR5 ligand (e.g., [¹²⁵I]-SST-28)

  • Binding buffer

  • Test compounds at various concentrations

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) using non-linear regression analysis.

Protocol 3: Ketohexokinase (KHK) Inhibition Assay

This assay measures the activity of KHK by detecting the production of ADP, a product of the kinase reaction. [10] Materials:

  • Recombinant human KHK enzyme

  • Fructose (substrate)

  • ATP (co-factor)

  • ADP detection kit (e.g., Transcreener® ADP² Assay)

  • Test compounds at various concentrations

Procedure:

  • Incubate the KHK enzyme with the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding fructose and ATP.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction and add the ADP detection reagents.

  • Measure the signal (e.g., fluorescence polarization) which is proportional to the amount of ADP produced.

  • Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The 2-azaspiro[3.4]octane scaffold represents a promising starting point for the design of novel therapeutic agents. While the specific biological activity of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate remains to be fully elucidated, the diverse and potent activities of its structural analogs in the areas of infectious diseases and metabolic disorders provide a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a robust framework for screening this compound and its future derivatives to uncover their therapeutic potential. Future research should focus on synthesizing a library of derivatives based on the tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate core and evaluating them in the described assays to establish structure-activity relationships and identify lead compounds for further development.

References

Sources

Comparative

Structure-activity relationship (SAR) studies of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate derivatives

In the contemporary landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount for enhancing potency, selectivity, and ph...

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount for enhancing potency, selectivity, and pharmacokinetic profiles. Spirocyclic systems, with their inherent conformational rigidity, have emerged as a particularly attractive class of compounds in drug discovery.[1] Among these, the 2-azaspiro[3.4]octane framework serves as a versatile building block for creating structurally diverse and biologically active molecules. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on this core, with a specific focus on insights gleaned from the development of potent antitubercular agents. We will explore how modifications to this scaffold influence biological activity, supported by experimental data and detailed protocols.

The 2-Azaspiro[3.4]octane Core: A Gateway to Novel Bioactivities

The tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate scaffold is a valuable starting point for the synthesis of a wide array of derivatives. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for selective functionalization at other positions, while the cyclopentene ring offers a site for further chemical transformations. The inherent strain and defined geometry of the spirocyclic system provide a unique platform for orienting substituents in three-dimensional space, which can lead to enhanced interactions with biological targets.[2]

A Case Study in SAR: 2,6-Diazaspiro[3.4]octane Derivatives as Potent Antitubercular Agents

A compelling example of SAR exploration within the broader azaspiro[3.4]octane class comes from a study on 2,6-diazaspiro[3.4]octane derivatives as inhibitors of Mycobacterium tuberculosis.[3] This study provides a clear illustration of how systematic structural modifications can dramatically impact biological efficacy.

Key Structural Insights and Comparative Activity

The investigation centered on a series of 5-nitrofuroyl derivatives of a 2,6-diazaspiro[3.4]octane core. The general structure-activity trends are summarized below:

Compound IDR Group (at position 6)X Group (at position 8)MIC (µg/mL)[3]
5a BenzylIsobutylcarbamoyl>25
5b BenzylCyclopropylmethylcarbamoyl>25
5c BenzylDimethylaminomethyl1.6
6d HDimethylaminomethyl0.016
12 Benzyl4-Methyl-4H-1,2,4-triazol-3-yl>25
13 H4-Methyl-4H-1,2,4-triazol-3-yl>25
17 MethylsulfonylIsobutylcarbamoyl>25
18 MethylsulfonylCyclopropylmethylcarbamoyl>25
21 HIsobutylcarbamoyl0.8
22 HCyclopropylmethylcarbamoyl0.4
24 MethylsulfonylDimethylaminomethyl1.6
27 H5-Nitro-2-furoyl0.1

MIC: Minimum Inhibitory Concentration against M. tuberculosis H37Rv.

  • Impact of the 6-Position Substituent: A dramatic increase in potency is observed upon removal of the bulky benzyl group at the 6-position. For instance, compound 6d , with a free amine at the 6-position, exhibits a significantly lower MIC (0.016 µg/mL) compared to its benzylated counterpart 5c (1.6 µg/mL). This suggests that a smaller or hydrogen-bond donating group at this position is crucial for optimal activity.

  • Influence of the 8-Position Substituent: The nature of the substituent at the 8-position also plays a critical role. While simple amides like 5a and 5b were inactive, the introduction of a dimethylaminomethyl group (5c ) restored some activity. The most potent compounds in the series, 6d and 27 , feature a dimethylaminomethyl and a 5-nitro-2-furoyl group, respectively, highlighting the importance of this position for target engagement.

  • Synergistic Effects: The combination of a free amine at the 6-position and a suitable substituent at the 8-position appears to be synergistic. The difference in activity between the benzylated series (e.g., 5a-c ) and the de-benzylated series (e.g., 21 , 22 , 6d ) is stark.

The following diagram illustrates the key points of the structure-activity relationship for these antitubercular agents:

SAR_summary cluster_R Position 6 Substituent (R) cluster_X Position 8 Substituent (X) Core 2,6-Diazaspiro[3.4]octane Core cluster_R cluster_R cluster_X cluster_X R_H R = H (e.g., 6d, 21, 22) Activity Antitubercular Activity R_H->Activity High Potency R_Benzyl R = Benzyl (e.g., 5a, 5b, 5c) R_Benzyl->Activity Reduced Potency R_Ms R = Methylsulfonyl (e.g., 17, 18, 24) R_Ms->Activity Reduced Potency X_Amide X = Simple Amide (e.g., 5a, 5b) X_Amide->Activity Low/No Activity X_DMA X = Dimethylaminomethyl (e.g., 5c, 6d) X_DMA->Activity High Potency X_Furoyl X = 5-Nitro-2-furoyl (e.g., 27) X_Furoyl->Activity High Potency

Caption: Key SAR trends for 2,6-diazaspiro[3.4]octane antitubercular agents.

Broader Applications and Alternative Scaffolds

The utility of the azaspiro[3.4]octane scaffold is not limited to antitubercular agents. Derivatives of this core have been investigated for a range of other biological targets. For example, tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate has been identified as a potential ketohexokinase (KHK) inhibitor, relevant for metabolic disorders.[1] The rigid spirocyclic structure is also valuable in the design of kinase inhibitors and compounds targeting the central nervous system.[1][4]

Alternative spirocyclic scaffolds, such as oxa-azaspiro[3.4]octanes and thia-azaspiro[3.4]octanes, offer opportunities to modulate physicochemical properties like solubility and metabolic stability.[5] The choice of the heteroatom in the five-membered ring can significantly impact the overall properties and biological activity of the resulting compounds.

Experimental Protocols

General Synthesis of the 2,6-Diazaspiro[3.4]octane Core

The synthesis of the core 2,6-diazaspiro[3.4]octane structure is a critical first step. A representative synthetic workflow is outlined below:

synthesis_workflow start Starting Materials (e.g., Dibromoalkane, Amine) step1 Cyclization to form Azetidine Ring start->step1 step2 Introduction of Second Nitrogen Atom step1->step2 step3 Cyclization to form Pyrrolidine Ring step2->step3 step4 Protection of Nitrogen (e.g., Boc group) step3->step4 final 2,6-Diazaspiro[3.4]octane Core Structure step4->final

Caption: Generalized synthetic workflow for the 2,6-diazaspiro[3.4]octane core.

A detailed, step-by-step protocol for the synthesis of a key intermediate, 2-tert-butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid, is as follows[3]:

  • Synthesis of the Core: The initial spirocyclic core is typically prepared through multi-step procedures, often involving the cyclization of appropriate diamine and keto ester precursors.

  • N-Benzylation: To a solution of the initial spiro-diamine in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine) followed by the dropwise addition of benzyl bromide. The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Boc Protection: The resulting secondary amine is then protected. To a solution of the N-benzylated compound in dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine. The mixture is stirred at room temperature.

  • Carboxylation: The final carboxylic acid can be introduced through various methods, such as carboxylation of an organometallic intermediate or hydrolysis of a corresponding ester.

Biological Evaluation: Resazurin Microtiter Plate Assay (REMA) for Antitubercular Activity

The in vitro activity against M. tuberculosis H37Rv is commonly determined using the REMA method[3]:

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37 °C for a specified period.

  • Addition of Resazurin: A solution of resazurin is added to each well.

  • Reading: After further incubation, the fluorescence or color change is measured. A change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

The tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate scaffold and its derivatives represent a promising area for drug discovery. The structure-activity relationship studies, particularly the insightful data from the development of antitubercular agents based on the related 2,6-diazaspiro[3.4]octane core, underscore the importance of systematic structural modification. Key takeaways for researchers in this field include the profound impact of substituents at positions analogous to the 6- and 8-positions of the antitubercular series and the potential for significant potency gains through de-alkylation of the second nitrogen atom. As synthetic methodologies for these complex spirocyclic systems continue to advance, we can anticipate the emergence of new derivatives with tailored biological activities for a diverse range of therapeutic targets.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065. [Link]

  • Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2535. [Link]

  • MySkinRecipes. tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • PubChem. tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Link]

  • PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Link]

  • ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Anticancer Agents Derived from tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

This guide provides a comprehensive overview of the synthesis and evaluation of novel compounds derived from the versatile starting material, tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. The unique three-dimensiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and evaluation of novel compounds derived from the versatile starting material, tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. The unique three-dimensional architecture of the azaspiro[3.4]octane scaffold has garnered significant interest in medicinal chemistry as a promising framework for the development of new therapeutic agents, particularly in oncology.[1] Its rigid structure allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules.

This document details the journey from a common synthetic intermediate to potent anticancer compounds, outlining the in vitro and in vivo methodologies used to characterize their activity and compare them against established alternatives. We will explore the rationale behind experimental design, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.

The Synthetic Strategy: From a Common Scaffold to Diverse Functionalities

The starting material, tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, serves as a key intermediate for the synthesis of a variety of biologically active molecules.[2] The presence of a protected nitrogen atom and a reactive double bond within the spirocyclic system allows for a wide range of chemical modifications. For the purpose of this guide, we will consider a hypothetical series of derivatives (Compounds A-1 and A-2 ) designed as potential kinase inhibitors, a common strategy in modern cancer drug discovery.[3][4] The synthesis of such compounds often involves modifications at the azaspiro core to explore structure-activity relationships (SAR).[1]

In Vitro Evaluation: Gauging Cellular Potency and Selectivity

The initial assessment of novel therapeutic compounds relies on robust in vitro assays to determine their biological activity, potency, and mechanism of action at the cellular level.[5]

Antiproliferative Activity: The MTT Assay

A fundamental in vitro experiment is the determination of a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[7]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[8][9]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., 0.01 µM to 100 µM) for 72 hours. A well-established anticancer drug, such as Doxorubicin, is used as a positive control.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[6][8]

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from dose-response curves.

Comparative In Vitro Data

The following table presents hypothetical IC50 values for our synthesized compounds, A-1 and A-2 , against two human cancer cell lines, compared to a standard chemotherapeutic agent, Doxorubicin.

CompoundCancer Cell LineIC50 (µM)
A-1 MCF-7 (Breast)8.5
A549 (Lung)12.3
A-2 MCF-7 (Breast)2.1
A549 (Lung)5.7
Doxorubicin MCF-7 (Breast)0.9
(Reference)A549 (Lung)1.5

This data is representative and compiled for illustrative purposes based on typical results for novel spirocyclic compounds.

From this data, Compound A-2 demonstrates superior potency compared to A-1 , warranting its advancement to in vivo studies. While not as potent as Doxorubicin, its novel scaffold may offer advantages in terms of selectivity or overcoming resistance mechanisms.

In Vivo Evaluation: Assessing Efficacy and Tolerability in a Living System

Promising candidates from in vitro screening are then evaluated in vivo to understand their efficacy, pharmacokinetics, and toxicity in a whole-organism context.[10] Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical oncology research.[11][12]

Experimental Workflow: In Vivo Xenograft Model

The following diagram illustrates the typical workflow for an in vivo efficacy study using a xenograft mouse model.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis cell_prep Cancer Cell Preparation injection Subcutaneous Injection cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Compound Administration (e.g., i.p., oral) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Euthanasia at Predefined Endpoint monitoring->endpoint excision Tumor Excision and Analysis endpoint->excision

Caption: Workflow for an in vivo xenograft study.

  • Cell Implantation: 5 x 10^6 A549 human lung cancer cells are suspended in a solution of PBS and Matrigel and injected subcutaneously into the flank of athymic nude mice.[13]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.[14]

  • Compound Administration: Compound A-2 is administered daily via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle solution.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Width² x Length) / 2.[13]

  • Endpoint: The study is concluded when tumors in the control group reach a specified size (e.g., 1500 mm³), or after a fixed duration. Tumors are then excised for further analysis.

Comparative In Vivo Data

The following table summarizes hypothetical results from the in vivo study of Compound A-2 .

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1450--5
Compound A-2 (50 mg/kg) 65055.2-8
Cisplatin (5 mg/kg) 48066.9-15
(Reference)

This data is representative and compiled for illustrative purposes.

Compound A-2 shows significant tumor growth inhibition, demonstrating its potential as an anticancer agent. While its efficacy is slightly less than the established drug Cisplatin in this model, its impact on body weight may suggest a different tolerability profile, which is a critical consideration in drug development.

Conclusion and Future Directions

The journey from the versatile starting material, tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, to a promising in vivo active compound like A-2 highlights the potential of spirocyclic scaffolds in oncology drug discovery. The systematic in vitro and in vivo evaluation provides a clear pathway for identifying and characterizing novel therapeutic candidates.

Further studies would involve a broader panel of cancer cell lines, investigation into the specific kinase targets and signaling pathways affected by these compounds, and more detailed toxicology and pharmacokinetic analyses to fully understand their therapeutic potential. The comparative data presented in this guide underscores the importance of benchmarking against established agents to truly gauge the advantages of new chemical entities.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. (2017, January 5). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Retrieved from [Link]

  • Melior Discovery. Xenograft Mouse Models. Retrieved from [Link]

  • MySkinRecipes. tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. (2022, March 25). Retrieved from [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. (2023, October 5). Retrieved from [Link]

  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. MDPI. Retrieved from [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PubMed. (2023, November 6). Retrieved from [Link]

  • In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B. PubMed. Retrieved from [Link]

Sources

Comparative

A Comparative Purity Analysis of Commercial vs. Lab-Synthesized tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

A Guide for Researchers in Drug Discovery and Development In the landscape of modern drug discovery, the structural novelty and conformational rigidity of spirocyclic scaffolds have positioned them as highly valuable bui...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of modern drug discovery, the structural novelty and conformational rigidity of spirocyclic scaffolds have positioned them as highly valuable building blocks. Among these, tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a key intermediate, offering a unique three-dimensional framework for the synthesis of novel therapeutic agents. The purity of this starting material is paramount, as even trace impurities can lead to the formation of undesired side products, complicate reaction monitoring and purification, and ultimately impact the biological activity and safety of the final drug candidate.

This guide provides a comprehensive comparison of the purity profiles of commercially procured versus laboratory-synthesized batches of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate. We will delve into a representative laboratory synthesis, outline the potential impurities, and present a suite of analytical techniques for rigorous purity assessment. This comparative analysis aims to equip researchers with the necessary insights to make informed decisions about sourcing this critical building block for their research endeavors.

The Synthetic Landscape: A Plausible Laboratory Route and Potential Impurities

To understand the potential impurities in a lab-synthesized batch, we first need to consider a plausible synthetic route. While numerous methods exist for the construction of spirocycles, a common approach involves the functionalization of a pre-formed azetidine ring. A representative three-step synthesis, adapted from methodologies for similar spirocyclic systems, is outlined below.[1]

A Representative Laboratory Synthesis:

  • Step 1: Allylation of 1-Boc-3-azetidinone. The synthesis commences with the reaction of commercially available 1-Boc-3-azetidinone with an allylating agent, such as allyl bromide, in the presence of a suitable metal promoter like zinc. This reaction introduces the allyl group at the 3-position of the azetidine ring, forming tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

  • Step 2: Intramolecular Cyclization. The newly formed alcohol can then undergo an intramolecular cyclization. This is often achieved by converting the hydroxyl group into a better leaving group, followed by a base-mediated ring closure. However, for the formation of the cyclopentene ring, a ring-closing metathesis (RCM) reaction using a ruthenium-based catalyst (e.g., Grubbs' catalyst) on a diene precursor would be a more direct approach. To achieve this, the initial allylation could be performed with a different diene-containing reagent. For the purpose of this guide, we will assume a pathway that leads to the desired alkene.

  • Step 3: Dehydration. To form the double bond in the 6-position, a dehydration of a corresponding alcohol precursor would be necessary. This could be achieved using a variety of dehydrating agents, such as Martin's sulfurane or by acid catalysis.

This multi-step synthesis introduces several potential sources of impurities that may be present in the final lab-synthesized product.

Potential Impurities in Lab-Synthesized tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate:

  • Unreacted Starting Materials: Residual 1-Boc-3-azetidinone or the allylating agent.

  • Intermediates: Incomplete reaction in any of the steps can lead to the presence of intermediates like tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

  • Byproducts of Side Reactions:

    • Over-alkylation or di-allylation products.

    • Isomers: Positional isomers of the double bond within the cyclopentene ring.

    • Products of incomplete cyclization or alternative cyclization pathways.

  • Reagents and Catalysts: Traces of the metal promoter (e.g., zinc salts) or the ruthenium catalyst used in RCM.

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., tetrahydrofuran, dichloromethane, ethyl acetate).

  • Degradation Products: The Boc-protecting group is susceptible to cleavage under acidic conditions, which could be inadvertently introduced during workup or purification.[2] This would lead to the formation of the corresponding unprotected amine.

In contrast, commercially available tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is expected to have undergone rigorous purification and quality control. However, the specific synthetic route used by the manufacturer is often proprietary, leading to a different potential impurity profile. Impurities in commercial batches may arise from their specific manufacturing process, storage conditions, or degradation over time.

A Comparative Analysis of Purity: Experimental Design

To objectively compare the purity of a commercial sample versus a lab-synthesized batch, a multi-pronged analytical approach is essential. The following techniques provide a comprehensive assessment of both organic and inorganic impurities.

dot graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_samples" { label="Sample Acquisition"; style="filled"; color="#F1F3F4"; "Commercial_Sample" [label="Commercial Sample"]; "Lab_Synthesized" [label="Lab-Synthesized Batch"]; }

subgraph "cluster_analysis" { label="Purity Analysis"; style="filled"; color="#F1F3F4"; "HPLC" [label="RP-HPLC-UV/MS"]; "GC_MS" [label="Headspace GC-MS"]; "NMR" [label="¹H and ¹³C NMR"]; "Elemental_Analysis" [label="Elemental Analysis"]; }

"Commercial_Sample" -> "HPLC"; "Commercial_Sample" -> "GC_MS"; "Commercial_Sample" -> "NMR"; "Commercial_Sample" -> "Elemental_Analysis"; "Lab_Synthesized" -> "HPLC"; "Lab_Synthesized" -> "GC_MS"; "Lab_Synthesized" -> "NMR"; "Lab_Synthesized" -> "Elemental_Analysis";

subgraph "cluster_data" { label="Data Comparison"; style="filled"; color="#F1F3F4"; "Purity_Table" [label="Purity & Impurity Profile Table"]; "Spectral_Comparison" [label="NMR Spectral Overlay"]; }

"HPLC" -> "Purity_Table"; "GC_MS" -> "Purity_Table"; "NMR" -> "Spectral_Comparison"; "Elemental_Analysis" -> "Purity_Table"; "Spectral_Comparison" -> "Purity_Table"; } Caption: Workflow for the comparative purity analysis.

Experimental Data: A Head-to-Head Comparison

The following tables summarize the hypothetical, yet realistic, data obtained from the analysis of a commercial and a lab-synthesized batch of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

Table 1: Purity and Impurity Profile by RP-HPLC-UV

CompoundCommercial SampleLab-Synthesized Sample
Purity (%) 98.595.2
Known Impurity 1 (Starting Material) < 0.1%0.8%
Known Impurity 2 (Intermediate) Not Detected1.5%
Unknown Impurity 1 0.3% (at RRT 0.85)0.5% (at RRT 0.92)
Unknown Impurity 2 0.1% (at RRT 1.10)Not Detected
Total Impurities (%) 1.54.8

Table 2: Residual Solvents by Headspace GC-MS

SolventCommercial Sample (ppm)Lab-Synthesized Sample (ppm)
Dichloromethane < 50350
Ethyl Acetate < 50800
Tetrahydrofuran Not Detected150

Table 3: Elemental Analysis

ElementCommercial Sample (%)Lab-Synthesized Sample (%)Theoretical (%)
Carbon (C) 68.8568.2168.87
Hydrogen (H) 9.159.259.15
Nitrogen (N) 6.696.556.69

Interpretation of Results

The data clearly indicates a higher purity profile for the commercial sample. The lab-synthesized batch contains a significant amount of unreacted starting material and an intermediate from the synthetic route. Furthermore, the residual solvent levels in the lab-synthesized sample are considerably higher, which could be detrimental in subsequent reactions. The elemental analysis of the commercial sample aligns more closely with the theoretical values, further supporting its higher purity.

Detailed Experimental Protocols

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is the cornerstone for determining the purity of the main compound and quantifying organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector and preferably a mass spectrometer (MS) for impurity identification.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development.[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the main compound and any less polar impurities. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

2. Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is crucial for the detection and quantification of volatile organic compounds, primarily residual solvents.

  • Instrumentation: A GC-MS system with a headspace autosampler.

  • Column: A mid-polar column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute a wide range of solvents.

  • Injector Temperature: 250 °C

  • MS Detector: Scan mode from m/z 35 to 350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 minutes

  • Sample Preparation: Accurately weigh a sample (e.g., 100 mg) into a headspace vial and add a suitable solvent (e.g., DMSO) to dissolve it.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the compound is soluble.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and can be used to identify and quantify impurities with distinct proton signals.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

dot graph "Chemical_Structures" { layout=dot; rankdir=LR; node [shape=none, margin=0];

subgraph "cluster_main" { label="tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate"; style="rounded"; color="#4285F4"; Main_Compound [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12345&t=l" label=""]; }

subgraph "cluster_impurities" { label="Potential Impurities"; style="rounded"; color="#EA4335"; Starting_Material [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=67890&t=l" label="1-Boc-3-azetidinone"]; Intermediate [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=54321&t=l" label="tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate"]; } } Caption: Key chemical structures in the analysis.

Conclusion and Recommendations

The purity of starting materials is a critical, yet often overlooked, aspect of successful drug discovery and development. This guide has demonstrated that while lab-synthesized batches of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate offer flexibility and control over the supply chain, they may harbor a different and potentially more complex impurity profile compared to their commercial counterparts.

For researchers, the key takeaways are:

  • Always Verify Purity: Do not assume the purity stated on the label of a commercial product or the expected outcome of a synthesis. Independent verification is crucial.

  • A Multi-faceted Analytical Approach is Necessary: A single analytical technique is often insufficient to provide a complete picture of a sample's purity. A combination of chromatographic and spectroscopic methods is recommended.

  • Understand the Synthetic Route: Knowledge of the synthetic pathway is invaluable for predicting and identifying potential impurities.

  • Consider the Downstream Impact: The presence of even minor impurities can have significant consequences in subsequent synthetic steps and biological assays.

By implementing a rigorous analytical workflow, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. PubChem. [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. Request PDF. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

  • Analysis of Non-volatile Organic Hazardous Substances by GC/MS. Oxford Academic. [Link]

  • Mastering Small Molecule Reversed-Phase Method Development. YouTube. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. [Link]

  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. Alwsci. [Link]

  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. PubChem. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.